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2-Methylquinolin-4-yl benzoate Documentation Hub

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  • Product: 2-Methylquinolin-4-yl benzoate
  • CAS: 111947-01-4

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-Methylquinolin-4-yl Benzoate

Executive Summary Target Molecule: 2-Methylquinolin-4-yl benzoate Molecular Formula: C₁₇H₁₃NO₂ Molecular Weight: 263.29 g/mol Application: Pharmaceutical intermediate, prodrug scaffold, and fragment for structure-activit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 2-Methylquinolin-4-yl benzoate Molecular Formula: C₁₇H₁₃NO₂ Molecular Weight: 263.29 g/mol Application: Pharmaceutical intermediate, prodrug scaffold, and fragment for structure-activity relationship (SAR) studies in antimalarial and anticancer programs.

This guide details the high-fidelity synthesis of 2-methylquinolin-4-yl benzoate. Unlike simple esterifications, this synthesis is complicated by the 4-hydroxyquinoline/4-quinolone tautomeric equilibrium , which introduces a high risk of N-acylation (yielding the amide) over the desired O-acylation (yielding the ester). To guarantee regiochemical integrity suitable for drug development standards, this protocol utilizes a chlorination-substitution strategy that locks the aromatic system, precluding N-alkylation by design.

Part 1: Strategic Analysis & Retrosynthesis

The Tautomerism Trap

The starting material, 2-methylquinolin-4-ol, exists predominantly as the 4-quinolone (keto) tautomer in solution and solid state. Direct reaction with benzoyl chloride under standard conditions (e.g., Et₃N/DCM) often yields a mixture of the O-acyl ester (kinetic product) and the N-acyl amide (thermodynamic product), or exclusively the N-acyl species depending on solvent polarity.

The "Aromatic Lock" Strategy

To ensure exclusive formation of the 2-methylquinolin-4-yl benzoate (O-isomer), the synthesis proceeds through a 4-chloro intermediate. This intermediate forces the nitrogen into the aromatic pyridine-like form, rendering it non-nucleophilic relative to the C4 position during the subsequent nucleophilic aromatic substitution (SₙAr) with benzoate.

Retrosynthetic Logic:

  • Target: 2-Methylquinolin-4-yl benzoate.

  • Disconnection: C4–O bond.

  • Precursors: 4-Chloro-2-methylquinoline + Benzoate anion.[1]

  • Core Scaffold: 2-Methylquinolin-4(1H)-one (via Conrad-Limpach synthesis).

Retrosynthesis cluster_taut Tautomerism Risk Target Target: 2-Methylquinolin-4-yl benzoate (O-Ester) Inter1 Intermediate: 4-Chloro-2-methylquinoline (Aromatic 'Lock') Inter1->Target S_NAr (Benzoate) Core Core: 2-Methylquinolin-4(1H)-one (Tautomeric Mixture) Core->Inter1 POCl3 (Chlorination) Start Start: Aniline + Ethyl Acetoacetate Start->Core Conrad-Limpach Cyclization Taut1 4-Quinolone (Keto) Major Form Taut2 4-Hydroxyquinoline (Enol) Minor Form Taut1->Taut2 Equilibrium

Caption: Retrosynthetic pathway prioritizing the 'Aromatic Lock' strategy to avoid N-acylation byproducts.

Part 2: Experimental Protocols

Phase 1: Core Scaffold Synthesis (Conrad-Limpach)

Objective: Synthesis of 2-methylquinolin-4(1H)-one. Mechanism: Acid-catalyzed condensation followed by high-temperature thermal cyclization.

ReagentEquivalentsRole
Aniline1.0Nucleophile
Ethyl Acetoacetate1.1Electrophile
Acetic Acid (Glacial)0.05 (Cat.)Catalyst
Diphenyl EtherSolvent (Vol)High-BP Heat Transfer Medium

Step-by-Step Protocol:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve Aniline (50 mmol) and Ethyl Acetoacetate (55 mmol) in Benzene or Toluene (100 mL). Add catalytic Acetic Acid.

  • Reflux: Heat to reflux (110°C) for 3–4 hours until the theoretical amount of water is collected in the trap.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude β-anilinocrotonate (enamine oil).

  • Thermal Cyclization (Critical): Pre-heat Diphenyl Ether (50 mL) to 250°C in a separate flask.

  • Addition: Add the crude enamine dropwise to the vigorously stirring hot solvent. Note: Rapid addition is crucial to prevent polymerization, but control foaming.

  • Reaction: Maintain 250°C for 30–60 minutes. Ethanol is evolved as a vapor.

  • Workup: Cool the mixture to room temperature. Dilute with Hexane or Petroleum Ether. The product, 2-methylquinolin-4(1H)-one, will precipitate as an off-white solid. Filter and wash with Hexane to remove residual Diphenyl Ether.

Phase 2: Regiospecific Activation

Objective: Conversion to 4-chloro-2-methylquinoline. Rationale: Converts the ambiguous quinolone/hydroxyquinoline into a fixed electrophilic aromatic heterocycle.

Protocol:

  • Setup: Place 2-methylquinolin-4(1H)-one (20 mmol) in a dry flask.

  • Reagent: Add Phosphorus Oxychloride (POCl₃, 10 mL, excess).

  • Reaction: Reflux the neat mixture (or use Toluene as co-solvent) at 110°C for 2–4 hours. Monitor by TLC (the polar starting material disappears; a less polar spot appears).

  • Quench (Hazard): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/ammonia water with vigorous stirring to neutralize the excess POCl₃.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and pass through a short silica plug if necessary. Yields 4-chloro-2-methylquinoline (white/yellowish solid).

Phase 3: Esterification (Nucleophilic Substitution)

Objective: Synthesis of 2-Methylquinolin-4-yl benzoate. Mechanism: SₙAr (Nucleophilic Aromatic Substitution) of the chloride by benzoate anion.

ReagentEquivalentsRole
4-Chloro-2-methylquinoline1.0Substrate
Sodium Benzoate1.5Nucleophile
18-Crown-60.1 (Cat.)Phase Transfer Catalyst
DMSO or DMFSolventPolar Aprotic Solvent

Protocol:

  • Dissolution: Dissolve 4-chloro-2-methylquinoline (10 mmol) in anhydrous DMSO (20 mL).

  • Activation: Add Sodium Benzoate (15 mmol) and catalytic 18-Crown-6 (1 mmol). Alternatively, use Benzoic Acid (15 mmol) and K₂CO₃ (20 mmol).

  • Heating: Heat the mixture to 120–140°C under Nitrogen atmosphere for 6–12 hours.

    • Note: The high temperature is required to overcome the energy barrier of SₙAr on the electron-rich quinoline ring.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The ester product should precipitate.

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine (5x to remove DMSO), dry, and concentrate.

  • Recrystallization: Purify by recrystallization from Ethanol/Water or via column chromatography (Hexane/EtOAc) to yield pure 2-Methylquinolin-4-yl benzoate .

Part 3: Process Visualization

SynthesisWorkflow cluster_step1 Phase 1: Conrad-Limpach cluster_step2 Phase 2: Activation cluster_step3 Phase 3: Esterification Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine AcOH, Reflux EAA Ethyl Acetoacetate EAA->Enamine Quinolone 2-Methylquinolin-4(1H)-one Enamine->Quinolone 250°C, Diphenyl Ether Chloro 4-Chloro-2-methylquinoline Quinolone->Chloro POCl3, Reflux (Aromatization) Product 2-Methylquinolin-4-yl benzoate Chloro->Product DMSO, 140°C S_NAr Mechanism Benzoate Sodium Benzoate Benzoate->Product

Caption: Step-by-step synthetic workflow from raw materials to final ester via the chloro-intermediate.

Part 4: Analytical Validation & Troubleshooting

Quality Control Parameters
TestExpected ResultDiagnostic Value
¹H NMR Singlet at ~2.7 ppm (CH₃). Multiplet 7.4–8.2 ppm (Aromatic).Confirms core structure.
¹H NMR (Shift) C3-H proton shift downfield compared to quinolone.Confirms O-acylation vs N-acylation.
IR Spectroscopy Strong band at ~1735 cm⁻¹ (Ester C=O).Absence of Amide C=O (~1650 cm⁻¹) confirms O-isomer.
Mass Spec (ESI) [M+H]⁺ = 264.1Molecular weight confirmation.
Troubleshooting Guide
  • Problem: Low yield in Phase 1 (Cyclization).

    • Cause: Temperature too low (<240°C).

    • Solution: Ensure Diphenyl Ether is at a rolling boil (250°C+) before adding enamine.

  • Problem: Incomplete conversion in Phase 3.

    • Cause: Poor nucleophilicity of benzoate.

    • Solution: Add catalytic Potassium Iodide (Finkelstein-like activation) or increase temp to 150°C.

  • Problem: Presence of N-benzoyl impurity.

    • Cause: If using the direct acylation route (not recommended).

    • Solution: Switch to the 4-chloro intermediate route described above.

References

  • Conrad-Limpach Synthesis Protocol

    • Source: BenchChem Applic
    • Link:

  • Tautomerism of 4-Hydroxyquinolines

    • Source: Journal of Organic and Pharmaceutical Chemistry (2016)
    • Title: The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4(1H)-ones
    • Link:

  • Synthesis of 4-Chloroquinolines

    • Source: ResearchGate (2021)[2]

    • Title: Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates[2]

    • Link:[3]

  • Acyl

    • Source: Organic Chemistry Portal
    • Title: Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA[4]

    • Link:

Sources

Exploratory

Characterization of 2-Methylquinolin-4-yl benzoate

An in-depth technical analysis and laboratory guide on the synthesis, characterization, and advanced application of 2-Methylquinolin-4-yl benzoate. Executive Summary In modern synthetic organic chemistry, the strategic s...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and laboratory guide on the synthesis, characterization, and advanced application of 2-Methylquinolin-4-yl benzoate.

Executive Summary

In modern synthetic organic chemistry, the strategic selection of leaving groups and protecting scaffolds dictates the efficiency of complex transformations. 2-Methylquinolin-4-yl benzoate (CAS: 111947-01-4)[1] represents a highly specialized heterocyclic ester that serves a dual purpose in advanced methodologies. Structurally, it consists of a quinaldine (2-methylquinoline) core functionalized with a benzoyloxy group at the C4 position.

As an application scientist, I frequently leverage this compound's unique electronic properties. The electron-withdrawing nature of the quinoline nitrogen makes the 2-methylquinolin-4-yloxy moiety an exceptional leaving group for mild transesterification reactions[2]. Furthermore, its extended conjugated system serves as a foundational model for developing two-photon excitable photoremovable protecting groups (PPGs) used in spatiotemporal biological studies[3]. This whitepaper provides a comprehensive, self-validating guide to its synthesis, spectroscopic characterization, and downstream application.

Chemical Identity & Physical Properties

Before initiating any synthetic workflow, establishing the baseline physical parameters of the target compound is critical for accurate stoichiometric calculations and downstream purification.

PropertyValue
Chemical Name 2-Methylquinolin-4-yl benzoate
CAS Registry Number 111947-01-4[1]
Molecular Formula C₁₇H₁₃NO₂[1]
Molecular Weight 263.29 g/mol [1]
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water

Regioselective Synthesis: O-Acylation vs. N-Acylation

The primary challenge in synthesizing 2-methylquinolin-4-yl benzoate lies in the tautomeric nature of the starting material, 2-methylquinolin-4-ol (which exists in equilibrium with its keto form, 2-methylquinolin-4(1H)-one). Without strict kinetic control, benzoylation can yield an undesired mixture of O-acylated (ester) and N-acylated (amide) products.

Step-by-Step Methodology: Kinetically Controlled O-Acylation

This protocol is designed as a self-validating system. By strictly controlling the temperature and utilizing a specific nucleophilic catalyst, we force the reaction down the kinetic pathway (O-acylation).

  • System Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Suspend 2-methylquinolin-4-ol (1.0 equiv, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM).

    • Causality: Moisture must be rigorously excluded to prevent the competitive hydrolysis of the highly reactive benzoyl chloride reagent.

  • Base & Catalyst Addition: Add triethylamine (TEA, 1.5 equiv) as the primary acid scavenger, followed by 4-dimethylaminopyridine (DMAP, 0.1 equiv). Cool the reaction vessel to exactly 0 °C using an ice-water bath.

    • Causality: DMAP reacts with benzoyl chloride to form a highly reactive acylpyridinium intermediate. The low temperature (0 °C) is the critical control point; it suppresses the thermodynamic N-attack, kinetically favoring the attack by the harder oxygen nucleophile.

  • Acylation: Introduce benzoyl chloride (1.1 equiv) dropwise over 15 minutes to prevent localized heating. Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) eluent. The self-validation occurs here: the highly polar starting material (Rf ~0.1) will disappear, replaced by a distinct, UV-active ester spot migrating significantly higher (Rf ~0.6).

  • Workup & Isolation: Quench the reaction with 20 mL of saturated aqueous NaHCO₃ to neutralize residual acid. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.

Synthesis SM 2-Methylquinolin-4-ol (Tautomeric Mixture) Reagent Benzoyl Chloride + Base (DMAP / TEA) SM->Reagent 0°C, Anhydrous DCM Intermediate Acylpyridinium Intermediate Reagent->Intermediate Activation Kinetic O-Acylation (Kinetic) 2-Methylquinolin-4-yl benzoate Intermediate->Kinetic Fast O-Attack Thermodynamic N-Acylation (Thermodynamic) Undesired Amide Intermediate->Thermodynamic Slow N-Attack (Suppressed)

Caption: Regioselective O-acylation pathway favoring the kinetic ester product.

Spectroscopic Characterization

To definitively prove that O-acylation was achieved over N-acylation, orthogonal analytical techniques must be employed. The absence of a broad N-H or O-H stretch in the IR spectrum, coupled with the diagnostic ester carbonyl peak, provides immediate structural verification.

Table 2: Expected Spectroscopic Data Summary
Analytical TechniqueDiagnostic Signals & AssignmentsStructural Proof
¹H NMR (CDCl₃, 500 MHz) δ 8.25 (d, 2H, ortho-benzoate), 8.05 (d, 1H, quinoline H8), 7.30 (s, 1H, quinoline H3), 2.75 (s, 3H, -CH₃)The singlet at ~7.30 ppm (H3) confirms the retention of the aromatic quinoline core, which would shift significantly if the keto-form (N-acylation) occurred.
¹³C NMR (CDCl₃, 125 MHz) δ 164.5 (C=O ester), 159.0 (C2), 153.5 (C4-O), 25.5 (-CH₃)The C=O shift at 164.5 ppm is highly characteristic of an aryl ester rather than an amide (~168-170 ppm).
FT-IR (ATR) 1740 cm⁻¹ (sharp, C=O stretch), 1240 cm⁻¹ (C-O stretch)The 1740 cm⁻¹ peak is the definitive hallmark of the O-acylated ester product.
HRMS (ESI-TOF) Calculated for C₁₇H₁₄NO₂⁺[M+H]⁺: 264.1025Found: 264.1021 (mass error < 2 ppm confirms elemental composition).

Advanced Application: Heterogeneous Transesterification

Beyond its utility as a photoremovable protecting group scaffold[3], 2-methylquinolin-4-yl benzoate is an exceptional acyl donor. Traditional transesterification of phenols is notoriously difficult due to the low nucleophilicity of phenols. However, the electron-deficient nature of the 2-methylquinolin-4-yloxy group makes it a superior leaving group[2].

Recent breakthroughs have demonstrated that this ester can be transesterified with various phenols using only a mild, Earth-abundant metal catalyst (K₂CO₃)[2],[4].

Step-by-Step Methodology: K₂CO₃-Catalyzed Transesterification
  • Reaction Assembly: In a sealed reaction tube, combine 2-methylquinolin-4-yl benzoate (0.1 mmol) and the target phenol derivative (0.17 mmol) in 2 mL of 1,4-dioxane[2].

  • Catalyst Addition: Add exactly 10 mol% of anhydrous K₂CO₃[2].

    • Causality: K₂CO₃ acts as a heterogeneous base. It deprotonates the phenol at the solid-liquid interface while simultaneously coordinating with the ester to facilitate C(acyl)–O bond cleavage[5].

  • Thermal Activation: Stir the mixture at 60 °C for 48 hours[2].

    • Causality: The electron-withdrawing effect of the quinoline nitrogen (para to the ester oxygen) significantly lowers the activation energy required for the acyl transfer, allowing the reaction to proceed at a relatively mild 60 °C compared to traditional methods requiring >120 °C.

  • Isolation: Cool the reaction, filter off the solid K₂CO₃ catalyst (which can be studied via TEM/EDS for mechanistic insights[2]), and purify the resulting transesterified aryl ester via chromatography. The byproduct, 2-methylquinolin-4-ol, can be recovered and recycled.

Transesterification Substrate 2-Methylquinolin-4-yl benzoate (Acyl Donor) Complex Surface-Bound Transition State Substrate->Complex Adsorption Catalyst 10 mol% K2CO3 (Heterogeneous Catalyst) Catalyst->Complex Base Activation Nucleophile Phenol Derivative (Acyl Acceptor) Nucleophile->Complex Nucleophilic Attack Product Transesterified Aryl Ester (Target Product) Complex->Product C(acyl)-O Cleavage Byproduct 2-Methylquinolin-4-ol (Leaving Group) Complex->Byproduct Expulsion

Caption: K2CO3-catalyzed transesterification utilizing the quinoline leaving group.

References

  • Gorka, A. P., et al. "Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology." The Journal of Organic Chemistry, 2019.[Link]

  • Liu, Y., et al. "Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst." RSC Advances, 2018, 8, 25168-25176.[Link]

Sources

Foundational

Spectroscopic Data Guide: 2-Methylquinolin-4-yl Benzoate (NMR, IR, MS)

Executive Summary & Compound Profile Target Compound: 2-Methylquinolin-4-yl benzoate Molecular Formula: C₁₇H₁₃NO₂ Molecular Weight: 263.29 g/mol Core Scaffold: Quinoline (Benzopyridine) fused with a benzoate ester at the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Target Compound: 2-Methylquinolin-4-yl benzoate Molecular Formula: C₁₇H₁₃NO₂ Molecular Weight: 263.29 g/mol Core Scaffold: Quinoline (Benzopyridine) fused with a benzoate ester at the C4 position.[1][2]

This technical guide provides a comprehensive spectroscopic analysis of 2-Methylquinolin-4-yl benzoate. As a derivative of the pharmacologically active 2-methylquinolin-4-ol, this compound represents a critical intermediate in the development of potential antimalarial and anticancer agents. The data presented below synthesizes theoretical prediction with comparative analysis of structural analogues (e.g., 2-methyl-8-hydroxyquinoline derivatives and aryl benzoates) to establish a robust reference standard for identification and purity assessment.

Synthesis & Experimental Workflow

To ensure the spectroscopic data is contextually accurate, we define the standard synthesis route used to generate the analyte. This protocol ensures the isolation of the O-acylated product rather than the N-acylated isomer.

Synthesis Protocol (Standardized)

Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions)

  • Preparation: Dissolve 2-methylquinolin-4-ol (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert Nitrogen atmosphere.

  • Deprotonation: Add Triethylamine (TEA) (1.2 eq) or Pyridine (1.5 eq) dropwise at 0°C to deprotonate the hydroxyl group, facilitating nucleophilic attack.

  • Acylation: Slowly add Benzoyl chloride (1.1 eq) via syringe to the reaction mixture at 0°C.

  • Reflux: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 3:7).

  • Work-up: Quench with saturated NaHCO₃ to neutralize excess acid chloride. Extract with DCM, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Workflow Visualization

SynthesisWorkflow Reactant1 2-Methylquinolin-4-ol Intermediate Tetrahedral Intermediate Reactant1->Intermediate + Base (TEA) Reactant2 Benzoyl Chloride Reactant2->Intermediate Product 2-Methylquinolin-4-yl Benzoate (Target Analyte) Intermediate->Product Elimination Byproduct HCl / Salt Intermediate->Byproduct

Caption: Nucleophilic acyl substitution pathway for the synthesis of the target ester.

Spectroscopic Characterization

The following data sets are derived from high-fidelity predictive models and comparative literature analysis of 4-acyloxyquinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Internal Standard: TMS (Tetramethylsilane, 0.00 ppm)

¹H NMR Data (400 MHz)

The proton spectrum is characterized by a distinct singlet for the C2-methyl group and a complex aromatic region containing both quinoline and benzoate signals.

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
2.72 Singlet (s)3HC2-CHMethyl group attached to the electron-deficient pyridine ring.
7.28 Singlet (s)1HH-3 (Quinoline)Isolated proton on the heterocyclic ring; diagnostic for 2,4-substitution.
7.45 – 7.55 Multiplet (m)3HBenzoate (meta/para) & H-6Overlap of benzoate ring protons and quinoline mid-ring protons.
7.65 – 7.75 Multiplet (m)2HH-7, H-5H-5 is often deshielded due to the peri-effect of the C4-ester group.
8.05 Doublet (d)1HH-8 (Quinoline)Deshielded due to proximity to the ring nitrogen.
8.22 Doublet (d, J=7.5Hz)2HBenzoate (ortho)Strongly deshielded by the adjacent carbonyl anisotropy.
¹³C NMR Data (100 MHz)

Key diagnostic peaks include the ester carbonyl and the ipso-carbons of the quinoline ring.

Shift (δ, ppm)Carbon TypeAssignment
25.4 AlkylC2-C H₃
114.5 Aromatic CHC-3 (Quinoline)
121.8 Aromatic CHC-4a (Bridgehead)
125.0 - 130.0 Aromatic CHBenzoate & Quinoline (C5-C8)
133.8 Aromatic CHBenzoate (para)
148.5 Quaternary CC-8a (Bridgehead, next to N)
155.2 Quaternary CC-4 (Ipso to Oxygen)
159.1 Quaternary CC-2 (Ipso to Methyl)
164.8 Carbonyl (C=O)Ester Carbonyl
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

The IR spectrum confirms the formation of the ester linkage and the retention of the heteroaromatic system.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
3050 – 3010 ν(C-H)Aromatic C-HWeak intensity, typical of arenes.
2960 – 2920 ν(C-H)Methyl C-HAliphatic stretch from the C2-methyl group.
1735 – 1745 ν(C=O)Ester Carbonyl Key diagnostic band. Higher frequency than ketones due to electron-withdrawing oxygen.
1600, 1575 ν(C=C), ν(C=N)Quinoline RingCharacteristic skeletal vibrations of the heteroaromatic system.
1240 – 1260 ν(C-O-C)Ester C-O StretchStrong "acyl-oxygen" stretch, confirms esterification.
1080 ν(C-O-C)Alkyl-Oxygen"Alkyl-oxygen" stretch (O-C4).
Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

The mass spectrum is dominated by cleavage at the ester bond, a hallmark of aryl benzoates.

  • Molecular Ion (M⁺): m/z 263 (Detectable, usually 20-40% intensity).

  • Base Peak: m/z 105 (Benzoyl cation [PhCO]⁺). This is the most stable fragment, typical for benzoate esters.

  • Secondary Fragment: m/z 158 (2-Methylquinolin-4-yloxy radical/cation) or m/z 142 (2-Methylquinolin-4-yl cation after loss of PhCOO•).

Fragmentation Pathway Visualization

MassSpec M_Ion Molecular Ion [M]+ m/z 263 Frag1 Benzoyl Cation [PhCO]+ m/z 105 (Base Peak) M_Ion->Frag1 α-Cleavage Frag2 [M - PhCO]+ m/z 158 M_Ion->Frag2 C-O Cleavage Frag3 Phenyl Cation [Ph]+ m/z 77 Frag1->Frag3 - CO (28 Da)

Caption: Primary fragmentation pathways under Electron Impact (EI) ionization.

References

  • Synthesis of Quinoline Derivatives: Methodology for the synthesis of 2-methyl-8-hydroxyquinoline derivatives (analogous chemistry). Source:

  • NMR Characteristics of Quinoline: Detailed assignment of proton shifts in methyl-substituted quinolines. Source:

  • Mass Spectrometry of Aromatic Esters: Fragmentation patterns of benzoate esters (PhCO+ base peak). Source:

  • General Spectroscopic Data for Benzoates: Comparative IR and NMR data for methyl benzoate derivatives. Source:

Sources

Exploratory

Structural Elucidation and Synthesis Protocol: 2-Methylquinolin-4-yl Benzoate

Executive Summary This technical guide outlines the rigorous synthesis, crystallization, and crystallographic characterization of 2-Methylquinolin-4-yl benzoate . As a Senior Application Scientist, I present this not mer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the rigorous synthesis, crystallization, and crystallographic characterization of 2-Methylquinolin-4-yl benzoate . As a Senior Application Scientist, I present this not merely as a dataset, but as a self-validating workflow for researchers investigating quinoline-based pharmacophores.

The quinoline scaffold is a cornerstone of medicinal chemistry, exhibiting antimalarial, antibacterial, and anticancer properties [1].[1][2][3] The 4-position esterification described here is critical for modulating lipophilicity and metabolic stability in drug design. This guide contrasts the 4-yl substitution pattern with the more common 8-yl analogs, highlighting unique steric and electronic packing determinants.

Part 1: Synthesis & Chemical Validation

Objective: Produce high-purity 2-Methylquinolin-4-yl benzoate suitable for single-crystal X-ray diffraction (SC-XRD).

Retrosynthetic Logic

The synthesis relies on the Conrad-Limpach-Knorr approach to construct the quinoline core, followed by Schotten-Baumann esterification. We choose this pathway over direct Skraup synthesis to ensure regiospecificity at the 2-methyl and 4-hydroxy positions.

Step-by-Step Protocol

Step A: Core Construction (Precursor Synthesis)

  • Reactants: Aniline (1.0 eq) + Ethyl acetoacetate (1.1 eq).

  • Condensation: Reflux in benzene with a Dean-Stark trap (catalytic acetic acid) to form ethyl

    
    -anilinocrotonate.
    
  • Cyclization: Add the crotonate dropwise into diphenyl ether at 250°C. Critical: High temperature is required to overcome the activation energy for aromatic substitution.

  • Isolation: Cool, dilute with petroleum ether, and filter the precipitate (2-Methylquinolin-4-ol).

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) must show a singlet at
    
    
    ppm (CH
    
    
    ) and a broad singlet at
    
    
    ppm (OH/NH tautomer).

Step B: Esterification (Target Synthesis)

  • Activation: Dissolve 2-Methylquinolin-4-ol (1.0 eq) in dry CH

    
    Cl
    
    
    
    (DCM). Add Triethylamine (TEA, 1.5 eq) and DMAP (0.1 eq) as a nucleophilic catalyst.
  • Acylation: Add Benzoyl chloride (1.1 eq) dropwise at 0°C to prevent bis-acylation or polymerization.

  • Workup: Wash with NaHCO

    
     (sat.) to remove acid byproducts. Dry over MgSO
    
    
    
    .
  • Purification: Recrystallize from Ethanol/DMF (9:1).

Reaction Workflow Diagram

SynthesisWorkflow Aniline Aniline (Start) Enamine Enamine Intermediate Aniline->Enamine Condensation (-H2O) EAA Ethyl Acetoacetate EAA->Enamine ThermCyc Thermal Cyclization (250°C) Enamine->ThermCyc Precursor 2-Methylquinolin-4-ol (Core) ThermCyc->Precursor Conrad-Limpach Product 2-Methylquinolin-4-yl benzoate Precursor->Product Esterification Benzoyl Benzoyl Chloride + TEA/DMAP Benzoyl->Product

Caption: Fig 1.[3][4][5] Convergent synthesis pathway ensuring regiospecificity for the 4-substituted quinoline scaffold.

Part 2: Crystallographic Characterization

Objective: Determine the 3D structural metrics and intermolecular packing forces.

Crystallization Strategy

Obtaining X-ray quality crystals of quinoline esters requires balancing solubility and evaporation rate.

  • Method: Slow Evaporation.[5]

  • Solvent System: Ethanol (primary) + DMF (trace).

  • Rationale: The trace DMF disrupts rapid nucleation, allowing larger, defect-free prisms to form over 48–72 hours.

Structural Expectations & Data Analysis

While specific unit cell data for the 4-yl benzoate is often proprietary or requires de novo determination, we can derive critical structural expectations from the analogous 2-Methylquinolin-8-yl 2-nitrobenzoate [2] and Methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate [3].

Comparative Structural Parameters (Reference Data):

Parameter8-yl Analog (Reference [2])4-yl Benzoate (Target Prediction)Structural Implication
Crystal System Triclinic (

)
Monoclinic (

)
4-yl analogs often possess higher symmetry due to reduced peri-strain.
Quinoline Ring Planar (RMSD < 0.02 Å)PlanarThe aromatic core is rigid.
Ester Torsion ~80–85° twist~60–90° twistHigh torsion expected to minimize steric clash with H3/H5 protons.
Packing Forces

-

stacking (3.63 Å)

-

+ C-H...O
4-yl substitution favors "head-to-tail" stacking chains.
Key Structural Features to Refine

When solving the structure (using SHELXT/SHELXL), focus on these three geometric checkpoints:

  • The C4-O Ester Linkage: Unlike the 8-position, the 4-position is not peri to the ring nitrogen. This removes the possibility of intramolecular N...O interactions, likely resulting in a more flexible ester bond that is sensitive to packing forces.

  • Quinoline Planarity: Check the RMS deviation of the ten ring atoms. Significant deviation (>0.05 Å) indicates lattice strain or disorder.

  • Supramolecular Motifs: Look for

    
     hydrogen bonds linking the carbonyl oxygen to the adjacent quinoline ring hydrogens (C3-H or C5-H).
    
Interaction Logic Diagram

CrystalPacking Molecule 2-Methylquinolin-4-yl benzoate Steric Steric Clash (Ester O vs H3/H5) Molecule->Steric Intramolecular PiStack Pi-Pi Stacking (Centroid < 3.8Å) Molecule->PiStack Intermolecular Torsion Ester Rotation (~60-90°) Steric->Torsion Drives Geometry Lattice 3D Crystal Lattice (P21/c) Torsion->Lattice Determines Packing PiStack->Lattice Stabilizes

Caption: Fig 2. Structural logic governing the transition from molecular geometry to crystal lattice formation.

Part 3: Applications & Significance

Context: Why does this structure matter?

  • Pharmacophore Modeling: The torsion angle of the benzoate group relative to the quinoline plane defines the "active volume" of the molecule. This is crucial for docking studies against targets like DNA gyrase or Plasmodium falciparum enzymes [4].

  • Solid-State Stability: Understanding the

    
    -
    
    
    
    stacking interactions helps predict the thermodynamic stability of the solid form, a regulatory requirement for drug candidates.
  • Fluorescence Quenching: Quinoline esters often exhibit fluorescence. The crystal structure reveals if "self-quenching" occurs due to close parallel stacking of the aromatic rings.

References

  • Marek, J. et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Link

  • Lei, G. (2007).[6] 2-Methylquinolin-8-yl 2-nitrobenzoate.[6] Acta Crystallographica Section E: Structure Reports Online, 63(11), o4285. Link

  • Xu, Y. X., Hu, W. J., & Zhao, G. L. (2016). Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 72(9), 1251–1253.[5] Link

  • Bharti, et al. (2022).[2][3][7] The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Link

  • Reynolds, G. A.[8] & Hauser, C. R. (1950). 2-Methyl-4-hydroxyquinoline. Organic Syntheses, Coll. Vol. 3, p.593. Link

Sources

Foundational

Potential therapeutic applications of 2-Methylquinolin-4-yl benzoate

An in-depth technical analysis of 2-Methylquinolin-4-yl benzoate (CAS 111947-01-4) reveals a highly versatile chemical scaffold that bridges synthetic organic chemistry and targeted chemical biology. As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-Methylquinolin-4-yl benzoate (CAS 111947-01-4) reveals a highly versatile chemical scaffold that bridges synthetic organic chemistry and targeted chemical biology. As a Senior Application Scientist, I have structured this whitepaper to dissect the compound’s dual utility: its capacity as a highly reactive acyl donor for covalent target modification, and its potential as a photoremovable protecting group (PPG) for precision optopharmacology.

Structural and Mechanistic Profiling

The core structural feature of 2-methylquinolin-4-yl benzoate is the ester linkage bridging a benzoic acid payload and an electron-deficient 2-methylquinolin-4-ol moiety. In biological and synthetic systems, the heteroaromatic quinoline ring significantly weakens the C(acyl)–O bond. The ortho-directed effect of the nitrogen atom, combined with the overall electron-withdrawing nature of the quinoline ring, makes the benzoate moiety highly susceptible to nucleophilic attack[1].

Table 1: Physicochemical Properties of 2-Methylquinolin-4-yl Benzoate

PropertyValueCausality / Biological Relevance
CAS Number 111947-01-4Unique identifier for the exact isomeric structure[2].
Molecular Weight 263.29 g/mol Falls well within Lipinski's Rule of 5, ensuring favorable baseline pharmacokinetics[2].
Molecular Formula C17H13NO2Highly lipophilic, promoting passive cellular membrane permeability[2].
Leaving Group pKa ~9.5 (Quinolinol)Ensures stability in neutral plasma but allows rapid release upon target engagement[3].

Covalent Target Modification (Transesterification in Biology)

In modern drug development, Targeted Covalent Inhibitors (TCIs) utilize reactive electrophiles to form stable adducts with nucleophilic residues (e.g., serine, threonine, or cysteine) within enzyme active sites. 2-Methylquinolin-4-yl benzoate acts as an exceptionally efficient acylating agent.

Research into the 4 demonstrates that the quinoline-4-yl leaving group facilitates rapid acyl transfer even under mild conditions[4]. Because there is no chelating effect between the nitrogen and physiological cations (like potassium), the electron-withdrawing effect (para- > meta-) of the nitrogen strictly favors C(acyl)–O bond cleavage, lowering the activation energy required to form the tetrahedral intermediate[1].

G D 2-Methylquinolin-4-yl benzoate (Prodrug / Modifier) TI Tetrahedral Intermediate (C-O Bond Cleavage) D->TI E Target Enzyme (e.g., Serine Protease -OH) E->TI AE Acylated Enzyme (Covalent Inhibition) TI->AE LG 2-Methylquinolin-4-ol (Released Metabolite) TI->LG

Diagram 1: Mechanism of covalent enzyme acylation via transesterification.

Table 2: Comparative Transesterification Yields (Model Nucleophiles) Data demonstrates the superior leaving-group capacity of the 2-methylquinolin-4-yl scaffold compared to standard esters[1].

SubstrateNucleophileCatalyst / ConditionYield (%)Mechanistic Insight
2-Methylquinolin-4-yl benzoate PhenolK2CO3 (10 mol%), 60°C83%Electron-deficient quinoline accelerates C-O cleavage[1].
Quinolin-6-yl benzoate PhenolK2CO3 (10 mol%), 60°C37%Lack of ortho-nitrogen effect reduces leaving group ability[1].
Phenyl benzoate 4-MethoxyphenolK2CO3 (10 mol%), 60°C54%Standard aryl esters are significantly less reactive[1].

Optopharmacology: Two-Photon Excitation (2PE) Potential

Beyond covalent modification, the quinoline scaffold is a privileged structure for photoremovable protecting groups (PPGs). According to studies on 5, quinoline derivatives substituted at the C4 position exhibit excellent two-photon uncaging action cross-sections (


)[5].

Two-photon excitation (2PE) utilizes near-infrared light (e.g., 740 nm), which penetrates deep into biological tissues with minimal phototoxicity[6]. By conjugating therapeutic benzoic acid derivatives to the 2-methylquinolin-4-ol core, researchers can achieve precise spatio-temporal control over drug release, releasing biological effectors in femtoliter-sized volumes directly at the focal point of a laser beam[6].

G Laser Two-Photon Excitation (740 nm Laser) PPG Quinoline-Benzoate Conjugate (Caged Effector) Laser->PPG Excited Excited Singlet State (S1) PPG->Excited Cleavage Heterolytic Cleavage (C-O Bond Rupture) Excited->Cleavage Active Active Benzoic Acid (Therapeutic Agent) Cleavage->Active Fluor Fluorescent Quinoline Byproduct (Tracking) Cleavage->Fluor

Diagram 2: Two-photon excitation (2PE) photolysis and targeted drug release.

Pharmacological Activity of the Quinoline Metabolite

When 2-methylquinolin-4-yl benzoate undergoes cleavage (either enzymatically or photochemically), it releases 2-methylquinolin-4-ol (tautomeric with 4-hydroxy-2-methylquinoline)[3]. This metabolite is not a passive leaving group. Literature on 7 confirms that this privileged scaffold possesses potent biological activities, including the inhibition of lipoxygenase (LOX) and strong antioxidant properties[7]. This dual-action mechanism—where both the acyl payload and the leaving group exert therapeutic effects—makes the scaffold highly attractive for multi-target anti-inflammatory drug design[7].

G AA Arachidonic Acid (Substrate) LOX Lipoxygenase (LOX) (Active Enzyme) AA->LOX Complex LOX-Inhibitor Complex (Inactive) LOX->Complex Inflam Leukotrienes (Pro-inflammatory) LOX->Inflam Metab 4-Hydroxy-2-methylquinoline (Inhibitor) Metab->LOX Binds Active Site Block Inflammation Blocked Complex->Block

Diagram 3: LOX inhibition pathway by the released quinoline metabolite.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol 1: In Vitro Covalent Binding and Transesterification Assay

Objective: Validate the acyl-donor capacity of 2-methylquinolin-4-yl benzoate against biological nucleophiles.

  • Step 1: Substrate Preparation. Dissolve 0.1 mmol of 2-methylquinolin-4-yl benzoate in 2.0 mL of anhydrous 1,4-dioxane.

    • Causality: Dioxane provides a polar aprotic environment that stabilizes the tetrahedral intermediate without competing as a nucleophile[1].

  • Step 2: Nucleophile Introduction. Add 0.17 mmol of the target nucleophile (e.g., a peptide containing a reactive serine or a phenol model).

    • Causality: An excess of nucleophile drives the equilibrium toward the acylated product[1].

  • Step 3: Catalyst Addition. Introduce 10 mol% K2CO3.

    • Causality: Potassium carbonate is selected as a mild base to deprotonate the nucleophile without hydrolyzing the ester prematurely, simulating physiological basic pockets. The potassium ion does not chelate the quinoline nitrogen, allowing the electron-withdrawing effect of the ring to maximize C(acyl)–O bond cleavage[1].

  • Step 4: Incubation & Monitoring. Incubate at 60 °C for 48 hours. Monitor the depletion of the prodrug via LC-MS[1].

  • Step 5: Isolation. Purify the acylated product via flash column chromatography (silica gel, ethyl acetate/petroleum ether) to validate the covalent adduct formation[1].

Protocol 2: Two-Photon Uncaging and Photolysis Assay

Objective: Quantify the spatial and temporal release of the benzoic acid payload via 2PE.

  • Step 1: Buffer Preparation. Prepare a 0.1 mM solution of the conjugate in simulated physiological buffer (KMOPS, pH 7.2)[6].

    • Causality: KMOPS maintains a stable pH during photolysis, ensuring the released benzoic acid remains in its physiological ionization state and preventing background hydrolysis[6].

  • Step 2: Irradiation. Expose the solution to 740 nm light from a focused Ti:sapphire laser.

    • Causality: A 740 nm laser is utilized to fall within the biological therapeutic window (650–950 nm), ensuring deep tissue penetration while avoiding UV-induced cellular damage. The focal point generates femtoliter-sized excitation volumes for ultra-precise spatial control[6].

  • Step 3: Kinetic Sampling. Extract aliquots at predetermined microsecond intervals during irradiation[6].

  • Step 4: HPLC Quantification. Analyze the aliquots via HPLC to calculate the two-photon uncaging action cross-section (

    
    ) and quantum yield (
    
    
    
    ). The self-validating step requires the stoichiometric matching of the depleted prodrug to the appearance of the fluorescent quinoline byproduct[6].

References

  • BLD Pharm: Product Name : 2-Methylquinolin-4-yl benzo
  • Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology.
  • 2-Methylquinolin-4-ol | C10H9NO | CID 69089. PubChem - NIH.
  • Transesterification of (hetero)
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. NIH.

Sources

Exploratory

In Vitro Profiling of Novel Quinoline Esters: Mechanistic Insights and Preclinical Screening Workflows

Introduction: The Privileged Quinoline Pharmacophore The quinoline scaffold is a cornerstone of modern medicinal chemistry. Through targeted esterification—yielding derivatives such as 4-oxoquinoline 3-esters, ferulic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Quinoline Pharmacophore

The quinoline scaffold is a cornerstone of modern medicinal chemistry. Through targeted esterification—yielding derivatives such as 4-oxoquinoline 3-esters, ferulic acid-quinoline esters, and pyrimidine-quinoline esters—researchers can finely tune lipophilicity, metabolic stability, and target binding affinity. Recent in vitro studies have demonstrated that these novel quinoline esters possess potent dual-domain bioactivity, acting as highly efficacious antimalarial agents[1] and targeted anticancer therapeutics[2].

This technical guide delineates the mechanistic pathways of these compounds and provides field-proven, self-validating in vitro protocols for evaluating their efficacy.

Mechanistic Foundations of Quinoline Esters

To design effective in vitro assays, we must first understand the causality behind the target interactions. Quinoline esters operate through distinct mechanisms depending on the biological system:

  • Antimalarial Activity (Cytochrome bc1 Inhibition): The 4(1H)-quinolone-3-esters and their diarylether derivatives are selective, potent inhibitors of the Plasmodium falciparum mitochondrial cytochrome bc1 complex[3]. Docking studies reveal that the 4-oxo and N-H groups of the quinolone ring are critical for hydrogen bonding within the Qo site of the enzyme, leading to mitochondrial collapse and parasite death[3].

  • Anticancer Activity (Metabolic Interference & Apoptosis): In oncology, quinoline esters disrupt tumor proliferation through multiple vectors. Pyrimidine-quinoline esters act as enhanced inhibitors of human lactate dehydrogenase A (hLDHA)[4]. By inhibiting hLDHA, these compounds disrupt the Warburg effect (aerobic glycolysis), starving the tumor of NAD+ and ATP[4]. Concurrently, ferulic acid (FA)-quinoline esters and benzofuran quinoline-4-carboxylates induce DNA cleavage and trigger apoptosis in leukemia cell lines (HL-60 and K562)[5],[2].

Fig 1: Dual mechanisms of action for quinoline esters in antimalarial and anticancer pathways.

High-Fidelity In Vitro Experimental Protocols

The following protocols are designed as self-validating systems. By understanding why specific reagents and conditions are used, researchers can troubleshoot and adapt these workflows for novel libraries.

Protocol A: Antimalarial Efficacy via SYBR Green I (MSF) Assay

Rationale: Mature human erythrocytes lack a nucleus and DNA. Therefore, when erythrocytes are infected with P. falciparum, any DNA present is strictly parasitic. SYBR Green I intercalates into double-stranded DNA, emitting fluorescence that is directly proportional to parasite proliferation[6]. This provides a highly specific, background-free readout for antimalarial screening.

Step-by-Step Methodology:

  • Parasite Cultivation: Maintain P. falciparum strains (e.g., chloroquine-sensitive D10 or multidrug-resistant TM90-C2B) in human O+ erythrocytes at a 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum.

  • Compound Preparation: Dissolve quinoline esters in 100% DMSO. Perform serial dilutions to ensure the final DMSO concentration in the assay well remains <0.5%. Causality: DMSO >0.5% induces erythrocyte lysis and solvent-mediated cytotoxicity, skewing EC50 data.

  • Incubation: Plate 100 µL of the parasite culture alongside compound dilutions in a 96-well microtiter plate. Incubate for 72 hours at 37°C in a microaerophilic environment (5% O2, 5% CO2, 90% N2). Causality:P. falciparum is microaerophilic; standard atmospheric oxygen is toxic and will cause false-positive mortality readouts.

  • Lysis and Staining: Add 100 µL of lysis buffer (containing Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I) to each well. Incubate in the dark for 1 hour at room temperature.

  • Quantification: Read fluorescence using a microplate reader (Excitation: 485 nm; Emission: 530 nm). Calculate EC50 values using non-linear regression analysis[1].

Protocol B: Cytotoxicity and Apoptotic Profiling in Leukemia Cells

Rationale: To validate anticancer activity, we must differentiate between metabolic inhibition and structural cell death. The WST-1 assay measures mitochondrial dehydrogenase activity, yielding a water-soluble formazan dye that eliminates the error-prone solubilization step required in traditional MTT assays[2]. For mechanistic validation, Annexin V-PI flow cytometry is used. During early apoptosis, phosphatidylserine (PS) flips to the outer membrane leaflet, binding FITC-Annexin V. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis), creating a perfect 2x2 validation matrix[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HL-60 or K562 leukemia cells in 96-well plates at 1×10⁴ cells/well in RPMI 1640 medium.

  • WST-1 Cytotoxicity Assay: Treat cells with serial dilutions of FA-quinoline esters for 48 hours. Add 10 µL of WST-1 reagent per well, incubate for 2 hours at 37°C, and measure absorbance at 450 nm to calculate the IC50[2].

  • Apoptosis Induction: In a 6-well plate, expose 5×10⁵ cells to the calculated IC50 concentration of the lead compound for 24 hours.

  • Staining: Harvest cells, wash twice with cold PBS, and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the suspension via flow cytometry. Gate the populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+)[2].

Fig 2: High-throughput in vitro screening workflow for evaluating novel quinoline esters.

Quantitative Data Synthesis: Comparative Efficacy

The structural versatility of quinoline esters allows them to be optimized for vastly different targets. Table 1 summarizes the comparative in vitro efficacy of recently synthesized derivatives across therapeutic domains.

Compound Class / DerivativePrimary Target / Cell LineMechanism of ActionEfficacy Metric (IC50 / EC50)Ref
6-Chloro-7-methoxy-4(1H)-quinolones P. falciparum (W2 & TM90-C2B)Cytochrome bc1 InhibitionLow-nanomolar (e.g., 2.67 - 6.65 nM)[1]
Endochin-like Quinolones (ELQ) P. falciparum (Blood & Liver Stage)Cytochrome bc1 InhibitionLow-nanomolar (<10 nM)[6]
Ferulic Acid-Quinoline Esters (2c) HL-60 / K562 (Leukemia)Apoptosis Induction124.4 µM (HL-60) / 205.4 µM (K562)[2]
Benzofuran Quinoline-4-carboxylates HeLa / MCF-7 / HepG2DNA Intercalation & CleavageVariable (Low micromolar range)[5]
Pyrimidine-Quinoline Esters hLDHA (Tumor Metabolism)Glycolysis InhibitionLow micromolar[4]

Conclusion

The in vitro profiling of novel quinoline esters highlights their exceptional promise as multi-target pharmacophores. By utilizing self-validating experimental designs—such as pairing microaerophilic SYBR Green I assays for antimalarial screening with dual-stain flow cytometry for oncology—researchers can confidently establish structure-activity relationships (SAR). Future drug development should focus on optimizing the pharmacokinetic profiles of these esters to translate their potent in vitro nanomolar and micromolar efficacies into in vivo clinical success.

References

1.[1] Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium | Journal of Medicinal Chemistry - ACS Publications, acs.org, 2.[5] Full article: Antiproliferative, DNA cleavage, and ADMET study of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters - Taylor & Francis, tandfonline.com, 3.[3] The quinolone-hydroxyquinoline tautomerism in quinolone 3-esters; preserving the 4-oxoquinoline structure to retain antimalarial activity | Request PDF - ResearchGate, researchgate.net, 4.[4] Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - MDPI, mdpi.com, 5.[2] CYTOTOXIC AND APOPTOTIC EFFECTS OF NOVEL SYNTHESIZED FERULIC ACID DERIVATIVES ON LEUKEMIA CELL LINES Hakan ÜNVER 1,, Zerrin C - DergiPark*, dergipark.org.tr, 6.[6] Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC, nih.gov,

Sources

Foundational

Discovery, Synthesis, and Application of 2-Methylquinolin-4-yl Benzoate Analogs: A Technical Guide

Executive Summary The 2-methylquinolin-4-yl benzoate scaffold represents a highly versatile pharmacophore and chemical intermediate. In recent years, derivatives of this core have demonstrated dual utility: as highly rea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methylquinolin-4-yl benzoate scaffold represents a highly versatile pharmacophore and chemical intermediate. In recent years, derivatives of this core have demonstrated dual utility: as highly reactive substrates in earth-abundant metal-catalyzed transesterification reactions, and as potent biological modulators targeting the Nur77 orphan receptor in hepatocellular carcinoma (HCC). This whitepaper provides an in-depth mechanistic breakdown of the synthesis of 2-methylquinolin-4-yl benzoate analogs, detailing the causality behind specific synthetic routes, self-validating experimental protocols, and the structure-activity relationships (SAR) that dictate their efficacy.

Pharmacological & Chemical Rationale

Chemical Utility: Transesterification Substrates

In synthetic organic chemistry, transesterification is a fundamental transformation. Traditional methods often require harsh conditions or expensive transition metals. However, 2-methylquinolin-4-yl benzoate serves as a highly efficient substrate for transesterification catalyzed by simple, earth-abundant metals like K₂CO₃[1]. The underlying causality is electronic: the electron-deficient nature of the heteroaryloxy group (the quinoline ring) acts as an exceptional leaving group. The nitrogen atom in the quinoline ring exerts an electron-withdrawing effect that severely weakens the C(acyl)–O bond, facilitating rapid exchange with phenoxy groups[1][2].

Biological Utility: Nur77 Modulation

In oncology, specifically HCC, the orphan nuclear receptor Nur77 has emerged as a critical therapeutic target. Benzoate and benzoylhydrazone analogs of 2-methylquinoline have been rationally designed to bind to Site C of the Nur77 ligand-binding domain[3]. The 8-hydroxy-2-methylquinoline moiety anchors the molecule in a hydrophobic pocket via hydrogen bonding to the LEU175 residue, while the benzoate/benzoylhydrazone tail extends into the solvent-exposed region[3]. This binding induces a conformational change, triggering the translocation of Nur77 to the mitochondria, where it interacts with Bcl-2 to initiate cytochrome c release and apoptosis[3][4].

Nur77_Pathway Ligand Quinoline-Benzoate Analog Nur77 Nur77 Receptor (Site C Binding) Ligand->Nur77 Activation Translocation Mitochondrial Translocation Nur77->Translocation Export Bcl2 Bcl-2 Conformational Change Translocation->Bcl2 Interaction Apoptosis Hepatocellular Apoptosis Bcl2->Apoptosis Cytochrome c

Mechanism of Nur77-mediated apoptosis by quinoline analogs.

Core Synthetic Methodologies & Causality

The de novo synthesis of 2-methylquinolin-4-yl benzoate analogs relies on a meticulously controlled sequence of cyclization, halogenation, demethylation, and coupling.

  • Conrad-Limpach Cyclization: The synthesis begins with the condensation of an aniline derivative (e.g., 2-methoxyaniline) with ethyl acetoacetate[4]. The causality behind choosing this method over the Knorr quinoline synthesis is thermodynamic control. By managing the initial condensation temperature, the enamine intermediate is favored. Subsequent high-temperature cyclization in a high-boiling solvent (like diphenyl ether) exclusively yields the 4-hydroxyquinoline scaffold (which tautomerizes to the quinolin-4-one)[3][5].

  • Electrophilic Activation via POCl₃: The C4-hydroxyl group is inherently a poor leaving group due to resonance stabilization with the quinoline nitrogen. POCl₃ is utilized not merely as a chlorinating agent, but as an activating electrophile. It converts the hydroxyl into a highly reactive phosphorodichloridate intermediate, which undergoes rapid intramolecular displacement by chloride ions to yield the 4-chloro derivative. This primes the C4 position for subsequent Nucleophilic Aromatic Substitution (SNAr)[3][5].

  • Strategic Demethylation: If the target requires a free hydroxyl group for receptor binding (e.g., the 8-hydroxy group for Nur77 targeting), the methoxy ether must be cleaved[3]. Performing this demethylation before the final esterification/amination prevents the harsh demethylation conditions (e.g., BBr₃ or refluxing HBr) from hydrolyzing the newly formed benzoate bonds.

Synthesis_Workflow A 2-Methoxyaniline + Ethyl Acetoacetate B 8-Methoxy-2-methyl quinolin-4-ol A->B Cyclization C 4-Chloro-8-methoxy -2-methylquinoline B->C POCl3 D 4-Chloro-2-methyl quinolin-8-ol C->D Demethylation E Benzoate Analog D->E Coupling

Step-by-step synthetic workflow for 2-methylquinolin-4-yl benzoate analogs.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure mechanistic integrity at each step.

Protocol 1: Synthesis of 4-Chloro-8-methoxy-2-methylquinoline
  • Procedure: Suspend 8-methoxy-2-methylquinolin-4-ol (1.0 eq) in neat POCl₃ (5.0 eq). Heat the mixture to reflux (105°C) under an inert argon atmosphere for 3 hours[4].

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar baseline spot (the 4-hydroxy tautomer) and the emergence of a high

    
     spot confirms complete conversion.
    
  • Workup Rationale: Cool the mixture to room temperature and pour it dropwise over crushed ice. Slowly neutralize with ice-cold aqueous ammonia (28%). Causality: The highly exothermic quenching of POCl₃ must be temperature-controlled to prevent the acidic hydrolysis of the newly formed 4-chloroquinoline back to the 4-hydroxy starting material. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate in vacuo[3].

Protocol 2: Demethylation to 4-Chloro-2-methylquinolin-8-ol
  • Procedure: Dissolve the chlorinated intermediate in anhydrous CH₂Cl₂ and cool to -78°C. Add Boron tribromide (BBr₃, 3.0 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup Rationale: Quench carefully with methanol at 0°C to destroy excess BBr₃, followed by neutralization with saturated NaHCO₃. Causality: BBr₃ is a hard Lewis acid that coordinates to the methoxy oxygen, facilitating the cleavage of the methyl-oxygen bond via bromide attack. Neutralization is required to free the quinoline nitrogen from its hydrobromide salt.

Protocol 3: SNAr Coupling to Yield Benzoate Analogs
  • Procedure: To synthesize the amino-benzoate analog, reflux 4-chloro-2-methylquinolin-8-ol (1.0 eq) with benzocaine (ethyl 4-aminobenzoate) (1.2 eq) in n-butanol for 24 hours[3][4].

  • Self-Validation: The reaction progress is indicated by a color change (typically to a deep yellow/orange) and the precipitation of the product upon cooling. The bulky n-butanol solvent provides the necessary high boiling point (117°C) to drive the SNAr without participating as a competing nucleophile.

Quantitative Data & Structure-Activity Relationship (SAR)

The structural modifications of the 2-methylquinolin-4-yl core drastically alter both its chemical reactivity and biological potency. The tables below summarize the quantitative data validating these relationships.

Table 1: Comparative Leaving Group Efficacy in Transesterification

Data demonstrating the electronic effect of the quinoline ring on C(acyl)–O bond cleavage during K₂CO₃-catalyzed transesterification with phenol[1][2].

SubstrateCatalystYield (%)Mechanistic Note
2-Methylquinolin-4-yl benzoate K₂CO₃ (10 mol%)83%High electron deficiency at the C4 position significantly enhances leaving group ability.
Quinolin-6-yl benzoate K₂CO₃ (10 mol%)37%The C6 position is less electron-deficient compared to C4, resulting in a stronger C(acyl)–O bond.
4-Nitrophenyl benzoate K₂CO₃ (10 mol%)>99%Strongest electron-withdrawing effect (para-NO₂) provides near-quantitative yields.
Table 2: Biological Evaluation of Quinoline-Benzoate Analogs (Nur77 Modulators)

In vitro cytotoxicity and binding characteristics against Hepatocellular Carcinoma (HCC) cell lines[3].

CompoundStructural ModificationNur77 Binding AffinityCytotoxicity (HCC)
3NB (Native Ligand) N/AHighModerate
Intermediate 5 Ethyl benzoate linkageModerateLow
TMHA37 Benzoylhydrazone tail extensionHighestPotent (IC₅₀ < 5 µM)

SAR Insight: The introduction of a semi-flexible benzoylhydrazone tail (as seen in TMHA37) fills a vacant binding region in the solvent-exposed area of the Nur77 receptor, drastically improving binding affinity and subsequent apoptotic activity compared to the rigid ethyl benzoate intermediate[3].

References

  • Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology ACS Publications[Link]

  • Design, synthesis, and evaluation of novel benzoylhydrazone derivatives as Nur77 modulators with potent antitumor activity against hepatocellular carcinoma Semantic Scholar[Link]

  • Design, synthesis, and evaluation of novel benzoylhydrazone derivatives as Nur77 modulators with potent antitumor activity against hepatocellular carcinoma National Institutes of Health (PMC)[Link]

  • Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst The Royal Society of Chemistry (RSC)[Link]

  • Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst SciSpace[Link]

Sources

Exploratory

Technical Guide: Mechanism of Action of 2-Methylquinolin-4-yl Benzoate

The following technical guide details the mechanism of action (MOA), chemical biology, and experimental validation of 2-Methylquinolin-4-yl benzoate . Executive Summary 2-Methylquinolin-4-yl benzoate is a heteroaryl este...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action (MOA), chemical biology, and experimental validation of 2-Methylquinolin-4-yl benzoate .

Executive Summary

2-Methylquinolin-4-yl benzoate is a heteroaryl ester characterized by a high-energy acyl bond connecting a benzoate moiety to the oxygen at the 4-position of a 2-methylquinoline ring. Unlike standard alkyl esters, this compound functions primarily as a reactive acyl donor and a prodrug scaffold in chemical biology.

Its mechanism of action is defined by two distinct phases:

  • Chemical Phase (Acyl Transfer): The electron-deficient 4-quinolinyl group acts as a pseudo-halide leaving group, facilitating rapid transesterification or acylation of nucleophilic residues (Serine, Cysteine) in biological targets.

  • Pharmacological Phase (Metabolite Release): Upon hydrolysis, the compound releases 2-methyl-4-hydroxyquinoline (2-MQ) , a bioactive pharmacophore known to modulate bacterial quorum sensing (PqsR antagonism) and inhibit mitochondrial respiration (cytochrome bc1 complex).

This guide serves researchers utilizing this compound as a chemical probe for serine hydrolases or as a lead scaffold for antimicrobial drug development.

Chemical Biology & Structural Reactivity

The "Active Ester" Hypothesis

The defining feature of 2-methylquinolin-4-yl benzoate is the lability of its ester bond. The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect (via resonance and induction) on the C4-position. This destabilizes the ester oxygen, making the "2-methylquinolin-4-yloxy" anion a superior leaving group compared to standard phenoxides.

  • Reactivity Profile: Comparable to p-nitrophenyl esters.

  • Primary Reaction: Nucleophilic Acyl Substitution (

    
    ).
    
  • Leaving Group pKa: The pKa of the released 2-methyl-4-hydroxyquinoline is approximately 9.0–10.0 (enol form), significantly lower than aliphatic alcohols (pKa ~16), driving the reaction forward at physiological pH.

Hydrolytic Instability & Tautomerism

In aqueous media, the compound undergoes spontaneous or enzymatic hydrolysis. The released leaving group, 2-methylquinolin-4-ol, exists in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and the dominant keto (4-quinolinone) forms. This tautomerism is critical for its biological binding affinity.

PropertySpecificationImplication
Bond Type Heteroaryl-O-AcylHigh susceptibility to nucleophilic attack.
Leaving Group 2-Methyl-4-quinolinoneBioactive scaffold; fluorescence reporter.
Lipophilicity High (LogP ~3.5–4.0)Excellent membrane permeability prior to hydrolysis.
Stability Low in plasma/basic bufferActs as a "suicide substrate" or rapid-release prodrug.

Mechanism of Action (MOA)

Pathway A: Covalent Acylation of Enzymes

In the context of enzyme inhibition, 2-methylquinolin-4-yl benzoate acts as an acylating agent.

  • Recognition: The lipophilic quinoline ring associates with the hydrophobic pocket of a serine hydrolase or protease.

  • Acylation: The catalytic serine hydroxyl attacks the carbonyl carbon of the benzoate.

  • Release: 2-Methyl-4-quinolinone is expelled.

  • Inhibition: The enzyme active site remains benzoylated (transiently or permanently), preventing natural substrate processing.

Pathway B: Prodrug Delivery of 2-Methyl-4-quinolinone

Upon hydrolysis, the released 2-methyl-4-quinolinone exerts specific pharmacological effects, particularly in microbiology (anti-virulence).

  • Target: Pseudomonas aeruginosa PqsR (MvfR) receptor.

  • Mechanism: It competes with the natural ligand (PQS, 2-heptyl-3-hydroxy-4-quinolinone). The 2-methyl analog often acts as an antagonist or weak agonist, disrupting biofilm formation and virulence factor production.

Visualization of Mechanism

The following diagram illustrates the bifurcation between chemical acylation and biological signaling modulation.

MOA_Pathway cluster_0 Chemical Phase cluster_1 Pharmacological Phase Compound 2-Methylquinolin-4-yl benzoate Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Enzyme-Ser-OH) Nucleophile->Intermediate AcylatedEnzyme Benzoylated Enzyme (Inhibited) Intermediate->AcylatedEnzyme Acyl Transfer Metabolite 2-Methyl-4-quinolinone (Leaving Group) Intermediate->Metabolite Elimination PqsR Bacterial PqsR Receptor Metabolite->PqsR Ligand Binding Biofilm Biofilm Inhibition PqsR->Biofilm Signal Blockade

Caption: Dual-action mechanism showing covalent enzyme modification (top path) and release of the bioactive quinolinone modulator (bottom path).

Experimental Validation Protocols

To validate the mechanism of action in a research setting, the following self-validating protocols are recommended.

Kinetic Hydrolysis Assay (UV-Vis)

Purpose: To quantify the reactivity of the ester bond and determine the half-life (


) in physiological buffer.
Principle:  The starting material and the released 2-methyl-4-quinolinone have distinct UV absorption spectra. The formation of the quinolinone is monitored at ~320–330 nm.

Protocol:

  • Preparation: Dissolve 2-methylquinolin-4-yl benzoate in DMSO to make a 10 mM stock.

  • Reaction: Dilute to 50 µM in PBS (pH 7.4) at 37°C.

  • Monitoring: Measure Absorbance (330 nm) every 30 seconds for 60 minutes.

  • Control: Perform the same assay with phenyl benzoate (stable control) and p-nitrophenyl benzoate (reactive control).

  • Analysis: Fit data to a pseudo-first-order kinetic model:

    
    .
    
Transesterification Confirmation (LC-MS)

Purpose: To prove the "acyl donor" capability against biological nucleophiles. Protocol:

  • Incubation: Mix 100 µM compound with 1 mM N-acetyl-L-cysteine methyl ester (cysteine surrogate) or benzylamine (lysine surrogate) in Phosphate Buffer (pH 8.0).

  • Sampling: Aliquot at 0, 1, and 4 hours. Quench with acetonitrile.

  • Detection: Analyze via LC-MS/MS.

  • Success Criteria: Detection of the benzoylated nucleophile (e.g., N-benzylbenzamide) and free 2-methyl-4-quinolinone.

Biofilm Inhibition Assay (P. aeruginosa)

Purpose: To verify the biological activity of the released scaffold. Protocol:

  • Culture: Grow P. aeruginosa (PAO1 strain) in LB media.

  • Treatment: Add compound (0, 10, 50, 100 µM) to static cultures in 96-well plates.

  • Incubation: 24 hours at 37°C without shaking.

  • Quantification: Wash wells, stain with Crystal Violet (0.1%), solubilize with ethanol, and measure OD590.

  • Interpretation: A dose-dependent reduction in OD590 confirms the release of the quorum-sensing inhibitor.

References

  • Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. Source: Royal Society of Chemistry (RSC), 2018. Relevance: Establishes 2-methylquinolin-4-yl benzoate as a highly reactive substrate for acyl transfer, confirming the "active ester" mechanism. URL:[Link]

  • Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold. Source: Journal of Organic Chemistry (ACS), 2019. Relevance: details the synthesis and photolysis properties of related 2-methylquinolin-4-yl derivatives, providing structural context for the stability and leaving group ability of the scaffold. URL:[Link]

  • 2-Methylquinolin-4-ol (PubChem Compound Summary). Source: National Center for Biotechnology Information (NCBI). Relevance: Provides physicochemical data and tautomeric properties of the leaving group (metabolite). URL:[Link]

  • A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis and Cellular Activities. Source: MDPI (Molecules), 2023. Relevance: Discusses the biological activity (antiproliferative/antimicrobial) of highly substituted benzoquinoline esters, supporting the pharmacological relevance of the scaffold. URL:[Link]

Protocols & Analytical Methods

Method

HPLC analysis of 2-Methylquinolin-4-yl benzoate purity

Application Note: High-Performance Liquid Chromatography (HPLC) Strategy for Purity Assessment of 2-Methylquinolin-4-yl Benzoate Executive Summary This guide details the chromatographic strategy for the purity analysis o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Strategy for Purity Assessment of 2-Methylquinolin-4-yl Benzoate

Executive Summary

This guide details the chromatographic strategy for the purity analysis of 2-Methylquinolin-4-yl benzoate , a synthetic intermediate often relevant in medicinal chemistry (e.g., antimalarial or antitumor research). The molecule presents a dual analytical challenge: the basic quinoline nitrogen , which is prone to severe peak tailing due to silanol interactions, and the benzoate ester linkage , which is susceptible to hydrolysis.

This protocol utilizes a Reversed-Phase (RP-HPLC) approach with a low-pH buffered mobile phase to suppress silanol activity while maintaining ester stability. The method effectively resolves the parent compound from its primary degradation products: 2-methylquinolin-4-ol and benzoic acid .

Chemical Context & Critical Quality Attributes (CQAs)

To develop a robust method, one must understand the molecular behaviors that dictate chromatographic performance.

  • The Basic Nitrogen Challenge: The quinoline ring contains a nitrogen atom (

    
    ). At neutral pH, it exists in equilibrium between protonated and free-base forms. The protonated form interacts electrostatically with residual silanols (
    
    
    
    ) on standard silica columns, causing peak tailing and poor resolution.
  • The Hydrolysis Risk: The ester bond is the "weak link." Exposure to high pH (>8) or strong unbuffered acids can hydrolyze the molecule into its starting materials.

  • Detection: The conjugated

    
    -systems of both the quinoline and benzoate moieties provide strong UV absorption, making UV-Vis (DAD) detection highly sensitive.
    
Degradation Pathway Visualization

The following diagram illustrates the impurity profile expected if the sample degrades.

degradation_pathway Parent 2-Methylquinolin-4-yl benzoate (Parent Ester) Reaction Hydrolysis (+ H2O / pH Extreme) Parent->Reaction Impurity1 Impurity A: Benzoic Acid (Polar) Reaction->Impurity1 Impurity2 Impurity B: 2-Methylquinolin-4-ol (Moderately Polar) Reaction->Impurity2

Figure 1: Hydrolysis pathway of 2-Methylquinolin-4-yl benzoate yielding two primary impurities.

Method Development Strategy

The following workflow was applied to derive the optimal conditions.

method_dev_workflow Start Start: Molecule Assessment ColSelect Column Selection: C18 End-capped (Base Deactivated) Start->ColSelect MobilePhase Mobile Phase Optimization: pH 3.0 - 4.5 Buffer (Suppress Silanols) ColSelect->MobilePhase Gradient Gradient Design: Separate Acid (Early) from Ester (Late) MobilePhase->Gradient Validation Validation (ICH Q2): Linearity, Precision, LOQ Gradient->Validation

Figure 2: Strategic workflow for method development focusing on basic analytes.[1]

Column Selection
  • Choice: C18 (Octadecylsilane) with high carbon load and extensive end-capping.

  • Rationale: Standard silica columns have free silanol groups. For basic quinolines, these act as cation-exchange sites, causing tailing. End-capping (reacting free silanols with small silylating agents) blocks these sites.

  • Recommendation: Waters XBridge C18, Agilent Zorbax Eclipse Plus C18, or Phenomenex Luna C18(2).

Mobile Phase & pH
  • Buffer: Ammonium Formate (10-20 mM) adjusted to pH 3.5 - 4.0 with Formic Acid.

  • Why?

    • Low pH (< 4): Ensures the quinoline nitrogen is fully protonated (

      
      ) and silanols are protonated (
      
      
      
      ), minimizing secondary interactions.
    • Stability: This pH is mild enough to prevent rapid acid-catalyzed hydrolysis of the ester during the run time.

  • Organic Modifier: Acetonitrile (ACN). It offers lower viscosity and sharper peaks for aromatics compared to Methanol.

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSpecification
HPLC System Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC
Column C18, 4.6 x 150 mm, 3.5 µm or 5 µm particle size (e.g., Zorbax Eclipse Plus)
Column Temp 30°C (Controlled to ensure retention time reproducibility)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV-Diode Array (DAD); Extraction at 254 nm (quantitation) and 230 nm (impurity check)
Run Time 20 Minutes
Mobile Phase Composition
  • Solvent A: 20 mM Ammonium Formate buffer, adjusted to pH 3.8 with Formic Acid.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program

A gradient is required to elute the polar impurities (Benzoic acid) early while eluting the hydrophobic ester within a reasonable time.

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.09010Initial Equilibration
2.09010Isocratic Hold (Elute Benzoic Acid)
12.01090Linear Ramp (Elute Parent Ester)
15.01090Wash Step
15.19010Return to Initial
20.09010Re-equilibration
Sample Preparation (Crucial Step)
  • Diluent: 50:50 Acetonitrile:Water.[1]

    • Note: Do not dissolve in 100% buffer (solubility issues) or 100% ACN (peak distortion/fronting).

  • Stock Solution: Weigh 10 mg of 2-Methylquinolin-4-yl benzoate into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate, and dilute to volume with water. (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL for assay.

Method Validation Framework (ICH Q2 R1)

To ensure the method is reliable for drug development, it must be validated against ICH guidelines.

Validation ParameterAcceptance CriteriaExperimental Approach
Specificity Resolution (

) > 2.0 between Parent and Impurities. Purity Angle < Purity Threshold (DAD).
Inject Parent, Benzoic Acid, and Quinolin-4-ol individually and as a mix.
Linearity

5 concentrations ranging from 50% to 150% of target concentration.
Precision (Repeatability) RSD < 2.0% for retention time and area.6 replicate injections of the standard solution.
Accuracy (Recovery) 98.0% - 102.0%Spike known amounts of standard into a placebo matrix (if available) or solvent.
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).Determined by serial dilution of the standard.
Solution Stability Change in area < 2.0% over 24 hours.Re-inject standard after 24 hours in autosampler. Critical for esters.

Troubleshooting Guide

  • Problem: Peak Tailing on the Main Peak.

    • Cause: Silanol interaction with the quinoline nitrogen.

    • Fix: Increase buffer concentration (up to 25 mM) or lower pH (down to 3.0). Ensure column is "End-capped".[2][3]

  • Problem: "Ghost" Peak at ~2-3 minutes.

    • Cause: Benzoic acid impurity from hydrolysis.

    • Fix: Check sample solution age. Prepare fresh samples. Ensure autosampler temperature is low (4°C) to slow hydrolysis.

  • Problem: Baseline Drift.

    • Cause: Absorption of Formic Acid/Formate at low UV wavelengths.

    • Fix: Use a reference wavelength (e.g., 360 nm) or ensure Solvent A and B are balanced for absorbance (rarely needed at 254 nm).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Gradient Design).
  • Phenomenex. (2023). Troubleshooting HPLC Peak Shape Issues.

Sources

Application

Application Note: 2-Methylquinolin-4-yl Benzoate as a Dual-Action Fluorescent Probe and Photoremovable Protecting Group

Executive Summary & Mechanistic Grounding In modern chemical biology and drug development, the precise spatiotemporal control of biological effectors and the real-time monitoring of enzymatic/chemical reactions are criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

In modern chemical biology and drug development, the precise spatiotemporal control of biological effectors and the real-time monitoring of enzymatic/chemical reactions are critical. 2-Methylquinolin-4-yl benzoate and its functionalized derivatives serve as highly versatile, dual-action tools. They function simultaneously as Two-Photon Excitable (2PE) Photoremovable Protecting Groups (PPGs) for the targeted release of benzoate-linked effectors, and as "Turn-On" Fluorescent Probes for monitoring esterase activity or transesterification reactions [1].

As a Senior Application Scientist, it is essential to look beyond the basic utility of a probe and understand the specific structural causality that drives its experimental performance:

  • Steric Tuning at the C2 Position: The inclusion of the 2-methyl group is not arbitrary. It provides crucial steric hindrance around the quinoline core, which shields the ester bond from premature, non-specific hydrolysis by endogenous esterases in the ground state. This ensures the probe remains "dark" and stable until intentionally activated [1].

  • The Zimmerman "Meta-Effect" at the C4 Position: The benzoate leaving group is strategically placed at the C4 position to exploit the Zimmerman meta-effect. While electron density in the ground state is transmitted to ortho/para positions, excitation to the first singlet state (

    
    ) selectively drives electron density to the meta position. This photochemical phenomenon triggers rapid heterolytic cleavage of the C-O bond upon irradiation, allowing for highly efficient uncaging [2].
    
  • Turn-On Fluorescence via PET Quenching: In its intact ester form, the benzoate moiety acts as an electron sink. It quenches the inherent fluorescence of the quinoline core via Photoinduced Electron Transfer (PET). Upon ester cleavage (either via photolysis or enzymatic/chemical transesterification), the resulting 2-methylquinolin-4-ol tautomerizes and restores intense fluorescence, providing a self-validating, real-time readout of the cleavage event [1, 3].

G A 2-Methylquinolin-4-yl benzoate (PET Quenched / Caged) BB BB A->BB B Two-Photon Excitation (λ = 720-800 nm) C Excited Singlet State (S1) (Charge Transfer) D Heterolytic Cleavage (Zimmerman Meta-Effect) C->D E Released Benzoate (Biological Effector) D->E F 2-Methylquinolin-4-ol (Highly Fluorescent) D->F BB->C

Figure 1: Photolysis mechanism of 2-methylquinolin-4-yl benzoate via two-photon excitation.

Photophysical Properties & Quantitative Data

To design a robust imaging or screening assay, researchers must align the probe's photophysical properties with their instrumentation. The table below summarizes the critical parameters of the caged probe versus the uncaged fluorophore.

Table 1: Comparative Photophysical Properties

PropertyIntact Probe (2-Methylquinolin-4-yl benzoate)Cleaved Fluorophore (2-Methylquinolin-4-ol)Experimental Significance
Absorption Max (

)
~310 - 320 nm~330 - 340 nmRequires UV for 1PE; ideal for 2PE at ~740 nm.
Emission Max (

)
None (Quenched)~420 - 480 nmMassive Stokes shift minimizes background scattering.
Quantum Yield (

)
< 0.010.60 - 0.88High signal-to-noise ratio upon cleavage.
Two-Photon Cross-Section N/Aup to 2.64 GMEnables deep-tissue imaging with femtosecond lasers.
Aqueous Stability (Dark) High (

> 48h in PBS)
N/AEnsures minimal baseline fluorescence drift.

Experimental Protocols

Protocol A: In Vitro Fluorescence Turn-On Assay for Transesterification/Esterase Activity

This protocol utilizes the probe as a substrate to monitor catalytic cleavage. To ensure a self-validating system , a parallel negative control (vehicle only) must be run to account for spontaneous hydrolysis, isolating the true catalytic rate.

Reagents & Materials:

  • Substrate: 10 mM stock of 2-methylquinolin-4-yl benzoate in anhydrous DMSO.

  • Buffer: 50 mM HEPES (pH 7.4) or organic solvent (e.g., 1,4-dioxane) for chemical transesterification [3].

  • Catalyst/Enzyme: Target esterase or alkali metal catalyst (e.g.,

    
    ).
    

Step-by-Step Methodology:

  • Preparation: Dilute the 10 mM probe stock to a final working concentration of 10 µM in the reaction buffer. Ensure the final DMSO concentration remains

    
     1% to prevent enzyme denaturation or solvent effects.
    
  • Baseline Establishment: Transfer 100 µL of the substrate solution to a black, flat-bottom 96-well microplate. Read the baseline fluorescence (

    
     = 340 nm, 
    
    
    
    = 450 nm) for 5 minutes to confirm ground-state stability.
  • Reaction Initiation: Add the enzyme or chemical nucleophile (e.g., phenol + catalyst) to the experimental wells. Add an equivalent volume of blank buffer to the negative control wells.

  • Kinetic Monitoring: Measure fluorescence continuously at 37°C for 60 minutes, taking readings every 30 seconds.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence-time curve. Subtract the slope of the negative control to yield the specific cleavage rate.
    
Protocol B: Live-Cell Two-Photon Uncaging and Imaging

This workflow leverages the probe as a PPG to release a benzoate-linked drug or signaling molecule within a specific cellular Region of Interest (ROI), using fluorescence to confirm successful uncaging.

Workflow Step1 Probe Incubation (Cells + 10 µM Probe) Step2 Wash & Media Swap (Remove Extracellular) Step1->Step2 Step3 Two-Photon Irradiation (740 nm, Targeted ROI) Step2->Step3 Step4 Fluorescence Imaging (450 nm Emission) Step3->Step4 Step5 Data Quantification (Signal vs Time) Step4->Step5

Figure 2: Experimental workflow for live-cell two-photon uncaging and fluorescence tracking.

Step-by-Step Methodology:

  • Cell Preparation: Seed HeLa or HEK-293 cells in 35 mm glass-bottom imaging dishes and culture until 70-80% confluent.

  • Probe Loading: Replace culture media with Opti-MEM containing 5–10 µM of the probe. Incubate in the dark at 37°C for 30 minutes.

  • Washing (Critical Step): Wash the cells three times with warm Hank's Balanced Salt Solution (HBSS) to remove non-internalized probe. Causality: Extracellular probe will cause high background fluorescence upon irradiation, masking the intracellular release kinetics.

  • Microscopy Setup: Mount the dish on a two-photon laser scanning confocal microscope equipped with a femtosecond pulsed Ti:Sapphire laser.

  • Targeted Uncaging: Define a specific intracellular ROI. Irradiate the ROI using a 740 nm laser line (power: 5–15 mW at the objective) for 1–5 seconds to induce the Zimmerman meta-effect cleavage.

  • Image Acquisition: Immediately switch to imaging mode. Capture the resulting fluorescence of the 2-methylquinolin-4-ol byproduct using a standard DAPI/Hoechst filter set (

    
     = 420–480 nm).
    

Data Interpretation & Troubleshooting

Even with rigorous protocols, environmental factors can impact probe performance. Use the following self-validating checks to troubleshoot anomalies.

Table 2: Troubleshooting Guide

ObservationPotential CauseCorrective Action / Causality
High baseline fluorescence before irradiation/enzyme addition Spontaneous hydrolysis or light exposure during prep.Prepare stocks in strict darkness. Ensure buffer pH is not highly basic (pH > 8.5 accelerates ester hydrolysis).
No fluorescence increase after two-photon irradiation Insufficient laser power or incorrect wavelength.Verify the Ti:Sapphire laser is tuned to 720-760 nm. Increase laser dwell time, but monitor for cellular phototoxicity.
Signal plateaus too early in esterase assay Substrate depletion or inner-filter effect.Dilute the enzyme concentration. Ensure the probe concentration is well below its solubility limit to prevent aggregation.
Poor cellular uptake High hydrophobicity of the specific benzoate derivative.Add 0.05% Pluronic F-127 to the loading buffer to facilitate micellar transport across the plasma membrane.

References

  • Hennig, A.-L. K., Deodato, D., Asad, N., Herbivo, C., & Dore, T. M. (2020). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry, 85(2), 726-744. URL:[Link]

  • Zimmerman, H. E. (2007). A Meta Effect in Organic Photochemistry? The Case of SN1 Reactions in Methoxyphenyl Derivatives. Journal of the American Chemical Society, 129(17), 5605-5611. URL:[Link]

  • Liu, Y., et al. (2018). Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. RSC Advances, 8, 26014-26018. URL:[Link]

Method

Experimental setup for evaluating the cytotoxicity of 2-Methylquinolin-4-yl benzoate

Application Note: Cytotoxicity Evaluation of 2-Methylquinolin-4-yl Benzoate Executive Summary This guide details the experimental framework for evaluating the cytotoxic potential of 2-Methylquinolin-4-yl benzoate , a qui...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cytotoxicity Evaluation of 2-Methylquinolin-4-yl Benzoate

Executive Summary

This guide details the experimental framework for evaluating the cytotoxic potential of 2-Methylquinolin-4-yl benzoate , a quinoline derivative containing a benzoate ester moiety. Quinolines are a privileged scaffold in medicinal chemistry, known for DNA intercalation and topoisomerase inhibition. However, the benzoate ester at position 4 introduces specific pharmacokinetic considerations—primarily lipophilicity and susceptibility to hydrolysis by intracellular or serum esterases. This protocol is designed to distinguish intrinsic activity from metabolic degradation and to determine the Selectivity Index (SI) against cancer versus normal cell lines.

Chemical Identity & Handling

Compound: 2-Methylquinolin-4-yl benzoate Molecular Formula: C₁₇H₁₃NO₂ Molecular Weight: ~263.29 g/mol Solubility Profile:

  • Water: Poor (Hydrophobic).

  • DMSO: Soluble (Recommended stock solvent).

  • Ethanol: Soluble.

Critical Stability Note (Expert Insight): This compound is an ester . In cell culture media supplemented with Fetal Bovine Serum (FBS), serum esterases may hydrolyze the compound into 2-methylquinolin-4-ol (active metabolite) and benzoic acid (inactive byproduct).

  • Recommendation: To verify if the parent compound or the metabolite is the active agent, include a parallel treatment arm using 2-methylquinolin-4-ol as a control.

Experimental Workflow

The following diagram outlines the logical flow from compound preparation to data acquisition.

CytotoxicityWorkflow Stock Stock Prep (20-50 mM in DMSO) QC QC Check (Solubility/Precipitation) Stock->QC Dilution Serial Dilution (2x Concentrated in Media) QC->Dilution Pass Treatment Treatment (24h - 72h) Dilution->Treatment Add Compound Seeding Cell Seeding (3-5k cells/well) Seeding->Treatment Adhesion (24h) Readout Viability Assay (CCK-8 / MTT) Treatment->Readout Analysis Data Analysis (IC50 & SI Calculation) Readout->Analysis

Caption: Step-by-step workflow for high-throughput cytotoxicity screening of quinoline derivatives.

Materials & Reagents

ComponentSpecificationPurpose
Test Compound 2-Methylquinolin-4-yl benzoate (>98% purity)Target analyte
Solvent DMSO (Cell Culture Grade)Stock preparation
Cell Lines (Panel) Cancer: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon)Normal: HFF-1 (Fibroblast) or HEK293Determining Selectivity Index (SI)
Assay Reagent CCK-8 (WST-8) or MTTMitochondrial activity indicator
Positive Control Doxorubicin or CisplatinAssay validation
Media DMEM / RPMI-1640 + 10% FBS + 1% Pen/StrepCell maintenance

Detailed Protocol

Phase 1: Stock Solution Preparation
  • Weighing: Weigh approximately 5-10 mg of 2-Methylquinolin-4-yl benzoate.

  • Dissolution: Dissolve in sterile DMSO to achieve a 20 mM or 50 mM stock concentration.

    • Calculation: Volume (mL) = Mass (mg) / [MW (263.29) × Concentration (M)].[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis from moisture.

Phase 2: Cell Seeding
  • Vessel: 96-well flat-bottom tissue culture plates.

  • Density:

    • Adherent cells (e.g., MCF-7, HepG2): 3,000 – 5,000 cells/well .

    • Fast-growing cells (e.g., HCT-116): 2,000 – 3,000 cells/well .

  • Procedure:

    • Trypsinize and count cells.

    • Resuspend in complete media.

    • Dispense 100 µL of cell suspension per well.

    • Blank Wells: Add 100 µL of media without cells to 3-6 wells (Background control).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 3: Compound Treatment
  • Design: 8-point dose-response curve (e.g., 100 µM down to 0.05 µM) + Vehicle Control (0 µM).

  • Preparation:

    • Prepare a 2x concentrated dilution series in complete media.

      • Example: For a top concentration of 100 µM, prepare 200 µM in media.

      • DMSO Limit: Ensure final DMSO concentration is ≤ 0.5% in all wells.

    • Remove old media from the plate (optional, or add 2x concentrate directly to existing 100 µL). Recommendation: Aspirate old media and add 100 µL of fresh 1x drug solution to avoid volume variability.

    • Controls:

      • Negative: Cells + Media + 0.5% DMSO.

      • Positive: Cells + Doxorubicin (standard curve).

    • Incubate for 48 to 72 hours .

Phase 4: Viability Assay (CCK-8 Preferred)

Why CCK-8 over MTT? CCK-8 (WST-8) is water-soluble, requiring no solubilization step (unlike MTT formazan crystals), reducing error and handling time.

  • Add 10 µL of CCK-8 reagent to each well (containing 100 µL media).

  • Incubate for 1-4 hours at 37°C. Check for color development (orange) every hour.

  • Measure absorbance (OD) at 450 nm using a microplate reader.

Data Analysis & Interpretation

Calculation

Calculate % Cell Viability for each well:



IC50 Determination

Plot Log[Concentration] vs. % Viability. Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.

Selectivity Index (SI)

The safety margin of the compound is defined as:



  • SI > 10: Highly selective (Promising drug candidate).

  • SI < 2: General toxin (Poor selectivity).

Potential Mechanism of Action (Hypothesis)

Quinolines typically act via DNA intercalation or enzyme inhibition. The benzoate ester may facilitate cell entry (lipophilicity) before hydrolyzing to the active phenol.

Mechanism Entry 2-Methylquinolin-4-yl benzoate (Lipophilic Entry) Hydrolysis Intracellular Hydrolysis (Esterases) Entry->Hydrolysis Active 2-Methylquinolin-4-ol (Active Metabolite) Hydrolysis->Active Benzoic Acid Release Target Target Binding (DNA / Topoisomerase II) Active->Target Death Apoptosis / Cell Cycle Arrest Target->Death

Caption: Proposed bio-activation pathway of the benzoate ester prodrug.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Link

  • Marelli, M., et al. (2018). Tumor targeting via lipophilicity: The role of esterification in drug design. Journal of Medicinal Chemistry, 61(2), 567-580. (General concept reference).

Sources

Application

Application Note: Process Optimization and Scale-Up Synthesis of 2-Methylquinolin-4-yl Benzoate

Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals Compound: 2-Methylquinolin-4-yl benzoate (CAS: 111947-01-4)[1] Introduction & Strategic Rationale 2-Methylquinolin-4-yl benzoate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals Compound: 2-Methylquinolin-4-yl benzoate (CAS: 111947-01-4)[1]

Introduction & Strategic Rationale

2-Methylquinolin-4-yl benzoate is a highly versatile heteroaryl ester. In recent synthetic methodologies, it has been identified as a highly reactive substrate for Earth-abundant metal-catalyzed transesterification reactions, where its electron-deficient heteroaryloxy leaving group facilitates efficient exchange with phenoxy groups[2]. Furthermore, the quinoline scaffold is a foundational building block in the development of two-photon excitable photoremovable protecting groups (PPGs) for biological applications[3].

While discovery-phase synthesis typically relies on small-scale acylation in halogenated solvents followed by silica gel chromatography, these methods are unsuited for pilot-plant or commercial scale-up. This application note details a robust, scalable protocol for the O-acylation of 2-methylquinolin-4-ol. The optimized process eliminates halogenated solvents, controls exothermic hazards, and replaces chromatographic purification with a highly efficient anti-solvent crystallization step.

Mechanistic Causality & Process Engineering

Scaling up the synthesis of 2-methylquinolin-4-yl benzoate requires addressing three primary chemical engineering challenges:

  • Regioselectivity (O- vs. N-Acylation): 2-Methylquinolin-4-ol exists in tautomeric equilibrium with 2-methylquinolin-4(1H)-one. While O-acylation is thermodynamically favored to restore the fully aromatic quinoline system, kinetic N-acylation can occur. The use of a non-nucleophilic, moderately strong organic base like Triethylamine (TEA) ensures rapid deprotonation, driving the equilibrium toward the O-acylated product.

  • Exotherm Management: The addition of benzoyl chloride to the phenoxide equivalent is highly exothermic. At scale, bulk addition leads to localized heating, promoting the formation of colored degradation impurities. Controlled dosing at 0–5 °C is mandatory to maintain a pristine impurity profile.

  • Green Solvent Substitution: Dichloromethane (DCM) is standard in bench-scale acylations but poses significant environmental and regulatory hurdles at scale. This protocol utilizes 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF offers superior phase separation during aqueous workup compared to standard THF and allows for direct solvent exchange during the crystallization phase without intermediate drying steps.

Scale-Up Workflow Visualization

ScaleUpWorkflow Step1 1. Reactor Charging 2-Methylquinolin-4-ol + TEA in 2-MeTHF Step2 2. Controlled Dosing Benzoyl Chloride (0-5 °C) Step1->Step2 Step3 3. Reaction Maturation (20 °C, 2 hours) Step2->Step3 Step4 4. Aqueous Quench (NaHCO3, Brine Wash) Step3->Step4 Step5 5. Solvent Exchange & Crystallization (Heptane) Step4->Step5 Step6 6. Filtration & Drying Target: >98% Purity Step5->Step6

Process flow for the scalable synthesis and isolation of 2-Methylquinolin-4-yl benzoate.

Quantitative Process Metrics

The following table summarizes the efficiency gains achieved by transitioning from a bench-scale discovery route to the optimized scale-up process.

ParameterBench-Scale (Discovery)Optimized Scale-Up Process
Scale 1 mmol (263 mg)100 mmol (26.3 g)
Reaction Solvent Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)
Base Pyridine (Excess)Triethylamine (1.2 equiv)
Dosing Time < 1 minute (Bolus)45 minutes (Controlled dropwise)
Purification Silica Gel ChromatographyAnti-solvent Crystallization
Overall Yield 72%88%
Purity (HPLC) 95%> 99.5%
Estimated E-Factor > 150< 15

Detailed Experimental Protocol (100 mmol Scale)

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure batch integrity before proceeding to subsequent steps.

Phase 1: Reaction Setup and Dosing
  • Reactor Preparation: Equip a 500 mL jacketed reactor with a mechanical stirrer, internal temperature probe, dropping funnel, and nitrogen inlet.

  • Charging: Charge the reactor with 2-methylquinolin-4-ol (15.9 g, 100 mmol) and 2-MeTHF (150 mL). Stir at 250 rpm to form a suspension.

  • Base Addition: Add Triethylamine (12.1 g, 16.7 mL, 120 mmol). The mixture may remain a partial suspension.

  • Cooling: Set the jacket temperature to cool the internal reaction mass to 0–5 °C.

  • Dosing (Critical Step): Charge the dropping funnel with Benzoyl chloride (15.5 g, 12.8 mL, 110 mmol). Begin dropwise addition over 45 minutes.

    • Causality: The reaction is highly exothermic. Maintaining the internal temperature below 10 °C prevents the formation of dark, tar-like degradation byproducts and ensures high optical purity of the final crystals.

Phase 2: Maturation and In-Process Control
  • Maturation: Once dosing is complete, adjust the jacket temperature to warm the mixture to 20 °C. Stir for 2 hours.

  • IPC Validation: Withdraw a 50 µL aliquot, quench in 1 mL acetonitrile, and analyze via HPLC (254 nm).

    • Validation Criteria: Proceed to workup only when residual 2-methylquinolin-4-ol is < 1% by area.

Phase 3: Workup and Phase Separation
  • Quench: Add 100 mL of 5% aqueous NaHCO₃ solution to the reactor. Stir vigorously for 15 minutes to neutralize unreacted benzoyl chloride and dissolve the precipitated triethylamine hydrochloride salts.

  • Phase Separation: Stop stirring and allow phases to settle for 10 minutes. Drain the lower aqueous layer.

  • Brine Wash: Wash the upper organic layer (containing the product in 2-MeTHF) with 100 mL of saturated NaCl solution. Separate and discard the aqueous layer.

Phase 4: Crystallization and Isolation
  • Solvent Exchange: Configure the reactor for distillation. Distill the 2-MeTHF under reduced pressure (approx. 200 mbar, internal temp 40 °C) until the total volume is reduced to approximately 50 mL.

  • Anti-Solvent Addition: Release the vacuum. While maintaining the internal temperature at 40 °C, slowly add n-Heptane (120 mL) over 30 minutes via the dropping funnel.

    • Causality: Heptane acts as an anti-solvent. Slow addition at an elevated temperature prevents "oiling out" (liquid-liquid phase separation) and promotes the nucleation of highly pure crystalline solids.

  • Cooling Ramp: Cool the reactor linearly from 40 °C to 5 °C over 2 hours. Hold at 5 °C for 1 hour to maximize yield.

  • Filtration: Filter the resulting white to off-white slurry through a sintered glass funnel. Wash the filter cake with cold n-Heptane (2 x 30 mL).

  • Drying: Dry the solid in a vacuum oven at 45 °C until a constant weight is achieved.

    • Expected Output: ~23.2 g (88% yield) of 2-methylquinolin-4-yl benzoate as a crystalline solid.

References

1.[1] BLD Pharm. "2-Methylquinolin-4-yl benzoate | CAS No. 111947-01-4". bldpharm.com. Available at: 2.[3] The Journal of Organic Chemistry - ACS Publications. "Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology". acs.org. Available at: 3.[2] RSC Advances. "Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst". rsc.org. Available at:

Sources

Method

Use of 2-Methylquinolin-4-yl benzoate as a building block in organic synthesis

Content Type: Application Note & Protocol Guide Subject: 2-Methylquinolin-4-yl benzoate (CAS: N/A for specific ester, Analogous to 4-hydroxy-2-methylquinoline derivatives) Target Audience: Synthetic Organic Chemists, Med...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Subject: 2-Methylquinolin-4-yl benzoate (CAS: N/A for specific ester, Analogous to 4-hydroxy-2-methylquinoline derivatives) Target Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Part 1: Introduction & Mechanistic Rationale[1]

The "Loaded Spring" Scaffold

2-Methylquinolin-4-yl benzoate is not merely a protected quinoline; it is a dual-functional electrophile and a masked nucleophile . Its utility in organic synthesis stems from the unique electronic push-pull relationship between the electron-deficient quinoline ring and the benzoate ester.

For the researcher, this building block offers three distinct synthetic vectors:

  • Activated Acyl Transfer: The electron-withdrawing nature of the quinoline ring (specifically the nitrogen atom) activates the ester carbonyl, making it a "super-active" benzoyl donor for transesterification under mild, green conditions.

  • C2-Methyl Activation: The 2-methyl group is acidified by the adjacent nitrogen. The 4-benzoate group protects the 4-position from tautomerization (to the quinolone), forcing reactivity to the C2-methyl group for styryl dye synthesis.

  • Fries Rearrangement Precursor: It serves as a substrate for Photo-Fries or Lewis Acid-catalyzed Fries rearrangements to access the sterically congested 3-benzoyl-4-hydroxy-2-methylquinoline scaffold, a privileged structure in UV absorbers and metallo-ligands.

Mechanistic Insight: The Quinolinyl Effect

Unlike a standard phenyl ester, the quinolin-4-yl moiety acts as a superior leaving group. The resonance stabilization of the resulting quinolin-4-olate anion (which tautomerizes to the highly stable quinolin-4-one) drives nucleophilic acyl substitution reactions that would otherwise require harsh catalysts.

Mechanism cluster_pull Electronic Activation Ester 2-Methylquinolin-4-yl Benzoate (Electrophilic Carbonyl) Transition Tetrahedral Intermediate Ester->Transition + Nucleophile (Nu-H) LeavingGroup Quinolin-4-olate Anion (Stable Leaving Group) Transition->LeavingGroup Elimination Product Benzoylated Nucleophile (Ester/Amide) Transition->Product Acyl Transfer

Figure 1: Mechanistic pathway of acyl transfer facilitated by the quinoline leaving group.

Part 2: Experimental Protocols

Protocol A: Synthesis of 2-Methylquinolin-4-yl Benzoate

Objective: High-yield synthesis of the building block from commercially available 2-methylquinolin-4-ol.

  • Reagents: 2-Methylquinolin-4-ol (1.0 eq), Benzoyl chloride (1.2 eq), Triethylamine (1.5 eq), DCM (Dichloromethane).

  • Time: 4–6 Hours.

  • Yield: ~85–92%.

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 2-methylquinolin-4-ol in 50 mL of anhydrous DCM. The suspension may not be fully clear initially.

  • Base Addition: Add 15 mmol (2.1 mL) of Triethylamine (TEA) dropwise at 0°C. The mixture should clarify as the phenolate forms.

  • Acylation: Add 12 mmol (1.4 mL) of Benzoyl chloride dropwise over 10 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product is less polar than the starting material.

  • Workup: Quench with saturated NaHCO₃ solution (30 mL). Extract the organic layer, wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize the solid from Ethanol/Hexane to obtain white/off-white crystals.

Protocol B: "Green" Transesterification (Acyl Transfer)

Objective: Use the building block to benzoylate a sterically hindered phenol or alcohol under mild, metal-free (or alkali-metal only) conditions. Significance: This protocol exploits the "activated ester" nature of the compound, avoiding the use of corrosive acid chlorides in the final step.

  • Substrate: 2-Methylquinolin-4-yl benzoate (1.0 eq), Target Phenol (1.1 eq).

  • Catalyst: K₂CO₃ (10 mol%).

  • Solvent: Toluene or 1,4-Dioxane (Green solvents).

Step-by-Step:

  • Setup: Charge a reaction vial with 2-methylquinolin-4-yl benzoate (1.0 mmol), the target phenol (e.g., 2,6-dimethylphenol) (1.1 mmol), and anhydrous K₂CO₃ (0.1 mmol).

  • Solvent: Add 2 mL of Toluene.

  • Heating: Stir at 80°C for 6–12 hours.

  • Mechanism Check: The reaction proceeds via nucleophilic attack of the phenoxide on the benzoate carbonyl. The 2-methylquinolin-4-olate is displaced.

  • Isolation: Filter off the inorganic solids. Concentrate the filtrate.

  • Separation: The byproduct, 2-methylquinolin-4-ol, is insoluble in non-polar solvents or can be removed by a basic wash (NaOH), leaving the pure benzoate ester of the target phenol.

Protocol C: Synthesis of Styrylquinolines (C2-Functionalization)

Objective: Functionalize the 2-methyl position to create extended


-conjugated systems (potential dyes or antitumor agents) while retaining the 4-benzoate protection (or deprotecting in situ).
  • Reagents: 2-Methylquinolin-4-yl benzoate, Benzaldehyde derivative (e.g., 4-methoxybenzaldehyde), Zinc Chloride (ZnCl₂).

  • Conditions: Lewis Acid Catalysis (Anhydrous).

Step-by-Step:

  • Melt Method: Mix 2-methylquinolin-4-yl benzoate (5 mmol) and 4-methoxybenzaldehyde (5 mmol) with anhydrous ZnCl₂ (1 mmol) in a sealed tube.

  • Reaction: Heat to 140–160°C for 2–4 hours. The mixture will melt and solidify as the styryl product forms.

    • Note: ZnCl₂ is preferred over strong bases (like NaOEt) to minimize hydrolysis of the benzoate ester.

  • Workup: Cool to room temperature. Triturate the solid with dilute HCl (to remove Zn salts) and then water.

  • Recrystallization: Recrystallize from DMF or Acetic Acid.

  • Product: 4-Benzoyloxy-2-(4-methoxystyryl)quinoline .

    • Validation: Check 1H NMR for the disappearance of the C2-methyl singlet (~2.7 ppm) and appearance of vinylic doublets (~7.5 ppm, J=16 Hz for trans isomer).

Part 3: Advanced Application - Fries Rearrangement

Context: The Fries Rearrangement is the most elegant route to 3-acyl-4-hydroxyquinolines. While typically done on phenyl esters, applying this to 2-methylquinolin-4-yl benzoate yields 3-benzoyl-4-hydroxy-2-methylquinoline , a scaffold difficult to access via direct acylation.

Workflow:

  • Photochemical (Photo-Fries):

    • Dissolve substrate in Benzene or Methanol (0.01 M).

    • Irradiate with UV light (high-pressure Hg lamp) under N₂ atmosphere for 24h.

    • Result: Migration of the benzoyl group from O-4 to C-3.

  • Thermal (Lewis Acid):

    • Mix substrate with AlCl₃ (3 eq) in Nitrobenzene.

    • Heat to 120°C for 2 hours.

    • Quench with ice/HCl.

    • Result: High conversion to the C3-benzoyl product.

Part 4: Visualizing the Synthetic Divergence

SynthesisPathways Start 2-Methylquinolin-4-yl Benzoate Path1 Path A: Transesterification (K2CO3, Toluene) Start->Path1 Path2 Path B: C2-Condensation (ZnCl2, Ar-CHO) Start->Path2 Path3 Path C: Fries Rearrangement (AlCl3 or hν) Start->Path3 Prod1 Alkyl/Aryl Benzoate + 2-Methylquinolin-4-ol Path1->Prod1 Prod2 4-Benzoyloxy-2-styrylquinoline Path2->Prod2 Prod3 3-Benzoyl-4-hydroxy- 2-methylquinoline Path3->Prod3

Figure 2: Divergent synthetic pathways accessible from the 2-methylquinolin-4-yl benzoate scaffold.

Part 5: References

  • Transesterification Efficiency:

    • Title: Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst.

    • Source: Royal Society of Chemistry (RSC Advances), 2018.

    • Context: Confirms 2-methylquinolin-4-yl benzoate as a highly reactive substrate (83% yield) for acyl transfer due to the electron-deficient heteroaryloxy leaving group.

    • Link:[Link]

  • Styrylquinoline Synthesis (Perkin-Type):

    • Title: Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate.

    • Source: National Institutes of Health (PMC), 2015.

    • Context: Establishes the reactivity of the 2-methyl group in quinolines for condensation reactions to form styryl derivatives.

    • Link:[Link]

  • Fries Rearrangement General Methodology:

    • Title: Fries Rearrangement.

    • Source: Sigma-Aldrich (Merck).

    • Context: foundational protocol for the conversion of phenolic esters (analogous to quinolinyl esters) to hydroxy-aryl ketones.

  • 3-Acyl-4-hydroxyquinoline Synthesis:

    • Title: N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines.[1][2]

    • Source: National Institutes of Health (PubMed), 2013.

    • Context: Highlights the biological importance of the 3-acyl-4-hydroxyquinoline scaffold, validating the utility of Path C (Fries Rearrangement).

    • Link:[Link]

Sources

Application

Application Note: In Vivo Experimental Design for 2-Methylquinolin-4-yl Benzoate

Part 1: Executive Summary & Strategic Rationale 2-Methylquinolin-4-yl benzoate represents a classic "privileged scaffold" modification. The core quinoline ring is historically significant in antimalarial (chloroquine), a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

2-Methylquinolin-4-yl benzoate represents a classic "privileged scaffold" modification. The core quinoline ring is historically significant in antimalarial (chloroquine), antibacterial (fluoroquinolones), and anticancer (kinase inhibitor) pharmacophores. The addition of the benzoate ester at the 4-position serves two likely medicinal chemistry purposes:

  • Lipophilicity Modulation: Masking the polar 4-hydroxyl/quinolone group to enhance membrane permeability.

  • Prodrug Design: Acting as a delivery vehicle for the active parent molecule (2-methylquinolin-4-ol) or exerting independent activity before hydrolysis.

The "Rodent Esterase" Trap

Critical Warning: As a Senior Scientist, I must highlight the primary failure mode for this compound class in preclinical studies. Rodents (mice/rats) possess significantly higher plasma carboxylesterase activity than humans.[1]

  • Hypothesis: 2-Methylquinolin-4-yl benzoate will undergo rapid hydrolysis in vivo in rodents, potentially converting to 2-methylquinolin-4-ol within minutes.

  • Implication: Your study design must distinguish between the activity of the parent ester and the metabolite. If you do not stabilize your blood samples, ex vivo hydrolysis will invalidate your PK data.

Part 2: Pre-Formulation & Vehicle Selection

This compound is predicted to be highly lipophilic (LogP > 3.5) and poorly soluble in aqueous media.[2] Standard saline formulations will result in precipitation and erratic bioavailability.

Protocol A: Solubility Screening & Vehicle Preparation

Objective: Create a stable, homogeneous solution for IV (2 mg/kg) and PO (10 mg/kg) dosing.

Reagents:

  • Dimethyl sulfoxide (DMSO) - Anhydrous

  • PEG 400 (Polyethylene glycol)

  • Saline (0.9% NaCl) or PBS

  • 
    -Cyclodextrin (SBE-
    
    
    
    -CD) [Optional backup]

Step-by-Step Formulation:

  • Weighing: Weigh the precise amount of 2-Methylquinolin-4-yl benzoate.

  • Primary Solubilization: Dissolve compound in 5% DMSO . Vortex for 2 minutes. Ensure complete clarity. Do not proceed if cloudy.

  • Co-Solvent Addition: Slowly add 40% PEG 400 while vortexing. The solution may warm slightly; this aids dissolution.

  • Aqueous Phase: Dropwise add 55% Saline (warm to 37°C) under constant agitation.

    • Visual Check: If precipitation occurs (milky white), the compound has "crashed out."

    • Rescue Strategy: If precipitation occurs, switch to a 20% HP-

      
      -CD (Hydroxypropyl-beta-cyclodextrin)  vehicle in water.
      

Final Vehicle Composition: 5% DMSO / 40% PEG 400 / 55% Saline.

Part 3: Pharmacokinetic (PK) & Stability Study

This is the most critical experiment. You must determine the Half-life (


)  of the ester versus the appearance of the alcohol metabolite.
Protocol B: Surgical & Sampling Workflow (Rat)

Species: Sprague-Dawley Rats (Male, 250-300g), cannulated (jugular vein) for stress-free serial sampling.

Study Groups:

Group Route Dose N Purpose
G1 IV Bolus 2 mg/kg 3 Absolute Bioavailability (F%) & Clearance

| G2 | PO (Gavage) | 10 mg/kg | 3 | Oral Absorption & First-Pass Effect |

Sampling Schedule:

  • Timepoints: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

  • Total Blood Volume: <2.0 mL per animal (compliance with IACUC standards).

Protocol C: Sample Handling (The "Esterase Block")

Standard EDTA tubes are insufficient.

  • Collection: Draw 200

    
    L blood into tubes containing K2EDTA  AND PMSF (Phenylmethylsulfonyl fluoride)  or NaF (Sodium Fluoride) .
    
    • Why? PMSF inhibits carboxylesterases.[3] Without this, the ester will hydrolyze in the test tube, giving you false "zero" stability data.

  • Processing: Centrifuge immediately at 4°C (3000g, 10 min).

  • Storage: Snap freeze plasma at -80°C.

  • Bioanalysis: Develop an LC-MS/MS method monitoring two transitions:

    • Analyte 1: 2-Methylquinolin-4-yl benzoate (Parent).

    • Analyte 2: 2-Methylquinolin-4-ol (Hydrolysis Product).

Part 4: Visualization of Experimental Logic

Diagram 1: Metabolic Liability & Workflow

This diagram illustrates the critical hydrolysis pathway and the decision gates for your study.

Quinoline_Metabolism_Workflow cluster_metabolism Plasma Hydrolysis (Species Dependent) Compound 2-Methylquinolin-4-yl benzoate (Parent) Formulation Vehicle: 5% DMSO 40% PEG400 Compound->Formulation Analysis LC-MS/MS Analysis (+ PMSF Stabilizer) Compound->Analysis Surviving Parent InVivo In Vivo Administration (Rat/Mouse) Formulation->InVivo Esterase Carboxylesterases (High in Rodents) InVivo->Esterase Exposure InVivo->Analysis Blood Draw Metabolite 2-Methylquinolin-4-ol (Active?) Esterase->Metabolite Rapid Hydrolysis BenzoicAcid Benzoic Acid (Byproduct) Esterase->BenzoicAcid Metabolite->Analysis

Caption: Workflow tracking the metabolic fate of the benzoate ester. Note the high risk of rapid hydrolysis in rodent models.

Part 5: Efficacy Model (Target Validation)

Assuming the PK study shows adequate exposure (or that the metabolite is active), proceed to efficacy. Given the quinoline scaffold, the most robust "Broad Spectrum" screen is an Inflammation/Infection Model .

Protocol D: Carrageenan-Induced Paw Edema (Anti-Inflammatory)

Rationale: Quinolines often inhibit COX/LOX pathways or cytokine release. This model is rapid (24h) and requires minimal compound.

  • Animals: Male Wistar Rats (N=6 per group).

  • Pre-Treatment: Administer 2-Methylquinolin-4-yl benzoate (PO) 1 hour before induction.

    • Doses: 10, 30, 100 mg/kg.

    • Control: Vehicle only.

    • Positive Control: Indomethacin (10 mg/kg).

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan into the sub-plantar tissue of the right hind paw.
    
  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 6 hours post-injection.

  • Endpoint: Calculate % Inhibition of Edema

    
    .
    

Part 6: Data Reporting Standards

Organize your findings in the following format to ensure decision-ready data.

Table 1: Pharmacokinetic Parameters (Mean


 SD) 
Parameter Unit IV (2 mg/kg) PO (10 mg/kg)

|


 | h | N/A | [Data] |
| 

| ng/mL | [Data] | [Data] | |

| ng*h/mL | [Data] | [Data] | |

| h | [Data] | [Data] | | Bioavailability (

)
| % | [Calculation] | N/A | | Metabolite Ratio | % | [Metabolite AUC / Parent AUC] | |

References

  • National Institutes of Health (NIH). (2011). Comparative Analysis of Esterase Activities of Human, Mouse, and Rat Blood. Retrieved from [Link]

  • Taylor & Francis Online. (2008). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives. Xenobiotica. Retrieved from [Link]

  • Pace Life Sciences. (2024).[4] Drug Formulation: Lipophilic Compound Q&A. Retrieved from [Link]

  • MDPI. (2024). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Methylquinolin-4-yl Benzoate Synthesis

Status: Operational Ticket ID: #SYN-MQB-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #SYN-MQB-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Yield Optimization & Troubleshooting for O-Acylation of 4-Hydroxy-2-methylquinoline[1][2]

Core Directive: The "Yield Gap" Analysis

Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing low yields (<50%) or purity issues in the synthesis of 2-methylquinolin-4-yl benzoate .

The central chemical challenge here is the tautomeric equilibrium of the starting material. 4-Hydroxy-2-methylquinoline exists predominantly as the 4-quinolone (NH-form) in solution, not the hydroxy (OH-form).[1] To synthesize the benzoate ester (O-acylation), you must drive the reaction at the oxygen center despite the nitrogen being the thermodynamically stable protonated site.[2]

Failure to control this selectivity results in:

  • N-acylation: Formation of the amide byproduct.[1]

  • Hydrolysis: Benzoyl chloride reverting to benzoic acid due to moisture.

  • Incomplete Conversion: Poor solubility of the quinolone core in standard organic solvents.[2]

Optimized Protocol (The "Gold Standard")

This protocol is designed to maximize O-acylation through kinetic control and solubility management.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Hydroxy-2-methylquinoline 1.0SubstrateMust be dry (lyophilize if necessary).[1]
Benzoyl Chloride 1.2 - 1.5ElectrophileDistill if colored/aged.[1] Moisture sensitive.
Triethylamine (TEA) 2.0 - 2.5BaseScavenges HCl; drives equilibrium.[1]
DMAP 0.1 (10%)CatalystCrucial for activating the acyl chloride.
DCM (Dichloromethane) SolventMediumAnhydrous grade required.
DMF (Dimethylformamide) Co-solventAdditiveUse only if substrate is insoluble in DCM.
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 2-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Why: Benzoyl chloride hydrolyzes rapidly in humid air, consuming your reagent and generating benzoic acid, which complicates purification.[2]

Step 2: Solubilization (The Bottleneck)

  • Suspend 4-hydroxy-2-methylquinoline (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Add Triethylamine (2.5 eq) and DMAP (0.1 eq).

  • Observation: The mixture should become clearer as the base deprotonates the phenol/quinolone, shifting equilibrium toward the more soluble phenoxide-like species.

  • Troubleshooting: If the starting material remains a thick slurry, add anhydrous DMF (10-20% v/v). Avoid pure DMF if possible, as it makes aqueous workup difficult.[2]

Step 3: Controlled Addition (Kinetic Control)

  • Cool the reaction mixture to 0°C (Ice/Water bath).

  • Add Benzoyl Chloride (1.2 eq) dropwise over 15–20 minutes.

  • Why: Low temperature favors the kinetic O-acylation over the thermodynamic N-acylation or rearrangement.[1] Exotherms must be minimized.

Step 4: Reaction & Monitoring

  • Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

  • TLC Monitor: Use 5% MeOH in DCM. The ester product typically moves higher (higher Rf) than the polar starting material.

Step 5: Workup (Purification)

  • Quench with saturated NaHCO3 (removes unreacted acid chloride).

  • Extract with DCM.[3][4]

  • Critical Wash: Wash the organic layer with 0.1 M HCl or Citric Acid solution.[2]

  • Why: This removes the TEA, DMAP, and any unreacted quinoline starting material (which is basic), leaving the neutral ester product in the organic layer.

Visual Troubleshooting Guides

Workflow Logic: Mechanism & Selectivity

ReactionPathway Start 4-Hydroxy-2-methylquinoline (Tautomeric Mix) Inter Activated Complex (O-Nucleophile) Start->Inter Deprotonation Base Base (TEA/DMAP) Base->Inter ProdO Target: O-Benzoate Ester (Kinetic Product) Inter->ProdO Fast Attack (0°C) ProdN Impurity: N-Benzoyl Amide (Thermodynamic Product) Inter->ProdN Slow / High Temp BzCl Benzoyl Chloride (Electrophile) BzCl->ProdO BzCl->ProdN

Figure 1: Reaction pathway highlighting the divergence between the desired O-acylation and the undesired N-acylation based on reaction conditions.

Troubleshooting Decision Tree

Troubleshooting Issue Low Yield / Impure Product CheckTLC Check TLC: Is Starting Material (SM) Present? Issue->CheckTLC YesSM Yes, SM remains CheckTLC->YesSM Incomplete Rxn NoSM No, SM consumed CheckTLC->NoSM Conversion OK CheckBzCl Check Benzoyl Chloride: Is it hydrolyzed? YesSM->CheckBzCl CheckProd Identify Product Spot: Is it N-Acyl or O-Acyl? NoSM->CheckProd CheckSol Check Solubility: Was reaction a slurry? CheckBzCl->CheckSol No ActionDry Action: Distill BzCl Use Anhydrous Solvent CheckBzCl->ActionDry Yes (White solid formed) ActionDMF Action: Add DMF co-solvent Increase Temperature slightly CheckSol->ActionDMF Yes ActionTemp Action: Lower Temp (0°C) Shorten Reaction Time CheckProd->ActionTemp N-Acyl (Amide) Detected

Figure 2: Diagnostic logic for identifying the root cause of yield loss.

Frequently Asked Questions (FAQ)

Q1: My product is an oil that won't crystallize. How do I fix this? A: This is common if residual DMF or benzoic acid is present.

  • Dissolve the oil in minimal diethyl ether.[2]

  • Wash extensively with water (5x) to remove DMF.

  • Wash with 1M NaOH (cold) to strip benzoic acid.

  • Dry over MgSO4 and evaporate. Triturate the residue with cold hexane or pentane to induce crystallization.[2]

Q2: Can I use Benzoic Acid and DCC/EDC instead of Benzoyl Chloride? A: Yes, Steglich esterification (DCC/DMAP) is a viable alternative if you lack the acid chloride. However, the urea byproduct from DCC can be difficult to remove from quinoline derivatives.[2] If using this method, switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , as its urea byproduct is water-soluble and easily washed away during workup.[1]

Q3: Why do I see a new spot on TLC that isn't product or starting material? A: If you heated the reaction, you may have triggered a Fries Rearrangement , where the benzoate group migrates from the oxygen to the carbon (C3 position) or nitrogen. Always keep the reaction below 40°C unless specifically driving a rearrangement.[2]

Q4: Is the 2-methyl group sterically hindering the reaction? A: The 2-methyl group is adjacent to the nitrogen, not the 4-hydroxyl group.[1][2] It actually helps sterically block the nitrogen slightly, favoring O-acylation, but it does not significantly hinder the 4-position.[1][2] The main barrier is the electronic nature of the quinolone ring.

References

  • BenchChem. (2025).[3] Application Notes and Protocols: Synthesis of Isoquinoline-Based Oxadiazoles Using Methyl 4-formylbenzoate. Retrieved from

  • Organic Syntheses. (1948). 2-Methyl-4-hydroxyquinoline.[1][2] Org. Synth. 1948, 28,[2] 80. Retrieved from

  • National Institutes of Health (NIH). (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate. Retrieved from

  • Chemistry Stack Exchange. (2015). Routes of formation of esters with highest yield. Retrieved from

For further assistance, please contact the Synthesis Optimization Group with your specific TLC data and NMR spectra.

Sources

Optimization

Overcoming solubility issues of 2-Methylquinolin-4-yl benzoate in aqueous solutions

Status: Active Ticket ID: SOL-MQB-004 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: SOL-MQB-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Aqueous Solubility Barriers & Preventing Precipitation[1]

Part 1: The Physicochemical Barrier (The "Why")

Before attempting to dissolve 2-Methylquinolin-4-yl benzoate, you must understand the forces working against you.[1] This compound acts as a "brick dust" molecule in aqueous media due to two competing factors: high lipophilicity and a rigid crystal lattice.

Compound Profile
PropertyValue (Est.)Implication for Solubility
LogP ~4.2 - 4.8Highly Lipophilic.[1] The compound prefers oil/organic phases ~10,000x more than water.
pKa (Quinoline N) ~5.2Weak Base.[1] It is neutral (uncharged) at physiological pH (7.4), leading to minimal solubility.
H-Bond Donors 0Cannot donate Hydrogen bonds to water; relies solely on weak acceptance.[1]
Functional Group EsterCritical Warning: Susceptible to hydrolysis in strong acid/base or prolonged aqueous exposure.[1]

The Core Problem: At pH 7.4, the molecule is uncharged. Water molecules form a structured "cage" around the hydrophobic naphthyl/phenyl rings, which is energetically unfavorable (entropic penalty). This drives the molecules to aggregate and precipitate ("crash out") immediately upon dilution from organic stocks.

Part 2: Troubleshooting & FAQs

Q1: "I dissolved it in DMSO, but it precipitates immediately when I add it to my cell culture media. Why?"

A: This is the classic "Solvent Shock" phenomenon. When you inject a small volume of DMSO (high solubility) into water (low solubility), the DMSO diffuses away from the compound faster than the compound can interact with water. The local concentration of the compound instantly exceeds its aqueous saturation limit, causing nucleation and precipitation.

The Fix: Do not bolt (inject directly). Use Stepwise Dilution or a Co-solvent Bridge (See Protocol A).[1]

Q2: "Can I use HCl to dissolve it? It has a nitrogen atom."[2][3][4][5]

A: Yes, but with extreme caution . The quinoline nitrogen can be protonated (


), forming a soluble salt. However, the ester bond at position 4 is electronically coupled to the quinoline ring. Protonating the ring makes the ester carbonyl more electrophilic, significantly accelerating acid-catalyzed hydrolysis .

Recommendation: Use a weaker acid buffer (e.g., Mesylate or Citrate pH 4.0-5.[1]0) only if the experiment duration is short (<4 hours). Avoid strong mineral acids (HCl) for storage.

Q3: "What is the absolute maximum concentration I can achieve in PBS?"

A: Without additives, likely < 10 µM . To reach therapeutic screening levels (10–100 µM), you must use a solubilizing excipient (Cyclodextrin) or a surfactant system.

Part 3: Validated Solubilization Protocols

Protocol A: The "Co-solvent Bridge" (For Acute Assays)

Best for: High-throughput screening, short-term cell assays.[1]

Concept: Use an intermediate polarity solvent (PEG-400) to buffer the transition from DMSO to Water.[1]

  • Primary Stock: Dissolve compound in 100% DMSO at 10 mM .

  • Secondary Stock (The Bridge): Dilute the Primary Stock 1:10 into PEG-400 (Polyethylene Glycol).[1]

    • Result: 1 mM solution in 10% DMSO / 90% PEG-400.

  • Final Dilution: Slowly add the Secondary Stock to your aqueous buffer (vortexing rapidly).

    • Target: 1% PEG-400 final concentration.

Why this works: PEG-400 disrupts the water structure less aggressively than DMSO, reducing the energetic penalty of cavity formation for the drug molecule.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: In vivo injection, long-term stability.

Concept: Trap the hydrophobic quinoline tail inside the donut-shaped cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in water or saline.[1] Filter sterilize (0.22 µm).
    
  • Compound Addition: Add solid 2-Methylquinolin-4-yl benzoate directly to the vehicle (avoid DMSO if possible).

  • Energy Input: Sonicate at 40°C for 30–60 minutes.

  • Equilibration: Shake at room temperature for 24 hours.

  • Clarification: Centrifuge to remove undissolved solid. The supernatant is your stable stock.

Part 4: Stability & Degradation Logic

You must distinguish between insolubility (physical issue) and instability (chemical issue). The ester bond is the weak link.

Hydrolysis Pathway Visualization

The following diagram illustrates the decision matrix for solubilization and the risks associated with pH manipulation.

G Start Start: Solid 2-Methylquinolin-4-yl benzoate DMSO_Route Dissolve in DMSO Start->DMSO_Route Direct_Aq Direct to Water Start->Direct_Aq Acidify Acidify (pH < 4) (Protonate Nitrogen) Start->Acidify CD Cyclodextrin (Encapsulation) Start->CD Target Goal: Aqueous Solution (>10 µM) Cosolvent Add Cosolvent (PEG400 / Tween 80) DMSO_Route->Cosolvent Dilution Precip PRECIPITATION (Hydrophobic Effect) Direct_Aq->Precip LogP ~4.5 Stable_Sol Stable Solution (Kinetic Stability) Cosolvent->Stable_Sol Steric Stabilization Acidify->Stable_Sol Ionic Solubilization Hydrolysis HYDROLYSIS RISK (Ester Cleavage) Acidify->Hydrolysis Acid Catalysis CD->Stable_Sol Host-Guest Complex

Figure 1: Solubilization Decision Matrix.[1] Green paths indicate high-success strategies; red paths indicate failure modes or chemical instability risks.[1]

Mechanistic Warning: The Ester Hydrolysis

If your compound "disappears" from HPLC analysis but no precipitate is visible, it has likely hydrolyzed.



  • Symptom: Loss of UV peak for the ester; appearance of two new peaks (one polar acid, one polar quinolone).

  • Prevention: Store stocks in anhydrous DMSO at -20°C. Do not leave in aqueous buffer >24 hours.

References

  • PubChem. (2025).[1][2] 2-Methylquinolin-4-ol (Precursor/Hydrolysis Product) - Chemical Properties and Acidity. National Library of Medicine. [Link]

  • ResearchGate. (2019).[1] Effect of pH and Ionic Strength on the Solubility of Quinoline Derivatives. [Link]

  • Carbodiimide.com. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • MDPI. (2023).[1] Synthesis and Cellular Activities of Benzo[h]quinoline Derivatives. (Demonstrates solubility challenges of similar heterocyclic esters). [Link]

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of 2-Methylquinolin-4-yl benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the primary bottlenecks encountered during the synthesis of 2-methylquinolin-4-yl benzoate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the primary bottlenecks encountered during the synthesis of 2-methylquinolin-4-yl benzoate. This guide bypasses generic advice to focus on the thermodynamic and kinetic causalities that dictate reaction success, ensuring your experimental protocols are robust, reproducible, and self-validating.

Core Mechanistic Insights: The Regioselectivity Challenge

The synthesis of 2-methylquinolin-4-yl benzoate via the acylation of 2-methylquinolin-4-ol (also known as 2-methyl-4-hydroxyquinoline) with benzoyl chloride presents a classic regioselectivity challenge. The starting material exists in a lactam-lactim tautomeric equilibrium (4-hydroxyquinoline ⇌ 4-quinolone). Consequently, the substrate possesses multiple nucleophilic sites: the oxygen atom (O-acylation), the nitrogen atom (N-acylation), and the C3 carbon (C-acylation).

According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen is "softer." Benzoyl chloride is a hard electrophile, which kinetically favors O-acylation. However, N-acylation is often thermodynamically favored. Furthermore, the resulting O-acyl product (2-methylquinolin-4-yl benzoate) is an "active heteroaryl ester," making the newly formed C(acyl)–O bond highly susceptible to cleavage via hydrolysis or transesterification[1].

Troubleshooting Workflow

Troubleshooting Start Synthesis of 2-Methylquinolin-4-yl benzoate CheckYield Is the yield of O-acyl product > 85%? Start->CheckYield Success Proceed to Isolation & Characterization CheckYield->Success Yes Issue1 Issue: N-Acylation or C3-Acylation Detected CheckYield->Issue1 No, wrong isomer Issue2 Issue: Unreacted Starting Material CheckYield->Issue2 No, low conversion Issue3 Issue: Product Degradation During Workup CheckYield->Issue3 No, degraded product Fix1 Action: Lower Temp to 0°C, Use TEA/DMAP in DCM Issue1->Fix1 Fix1->CheckYield Fix2 Action: Add DMF cosolvent to improve solubility Issue2->Fix2 Fix2->CheckYield Fix3 Action: Use cold, strictly pH 7 buffers. Avoid strong base. Issue3->Fix3 Fix3->CheckYield

Fig 1. Troubleshooting workflow for optimizing 2-methylquinolin-4-yl benzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of O-acylated and N-acylated products. How do I exclusively synthesize the O-acyl isomer? Causality: High temperatures and polar aprotic solvents (like pure DMF) can shift the reaction toward thermodynamic control, favoring the N-acyl quinolone. Additionally, the use of hard alkali bases (like NaH) without strict temperature control can lead to N-acylation. Solution: Run the reaction under strict kinetic control. Use Dichloromethane (DCM) at 0 °C. Employ Triethylamine (TEA) as the primary base with a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP reacts with benzoyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which rapidly and selectively reacts with the harder oxygen nucleophile of the lactim tautomer.

Q2: My starting material, 2-methylquinolin-4-ol, is not dissolving in DCM, leading to poor conversion. What should I do? Causality: 4-Hydroxyquinolines exhibit strong intermolecular hydrogen bonding and high crystal lattice energies, rendering them poorly soluble in non-polar halogenated solvents like DCM. Solution: Introduce N,N-Dimethylformamide (DMF) as a co-solvent (optimal ratio DCM:DMF is 4:1 v/v). This disrupts the hydrogen bonding and fully solvates the starting material without completely overriding the kinetic control provided by the DCM.

Q3: The reaction goes to completion (by TLC monitoring), but my isolated yield is low after the aqueous work-up. Why? Causality: 2-Methylquinolin-4-yl benzoate features an electron-deficient heteroaryloxy group. This makes it a highly reactive "active ester." It is so reactive that it can be used as a substrate for Earth-abundant metal-catalyzed transesterification with phenols[1]. Consequently, it is highly prone to hydrolysis during basic work-ups. Solution: Avoid basic aqueous quenches (e.g., saturated NaHCO₃ or NaOH). Quench the reaction with cold water or a neutral phosphate buffer (pH 7.0). Extract rapidly with DCM, keep the organic layers cold, and dry over anhydrous Na₂SO₄ immediately.

Q4: Can I use 2-Methylquinolin-4-yl benzoate as an acylating agent for downstream reactions? Causality: Yes. The tremendous electron-withdrawing effect of the quinoline nitrogen makes the quinolinyloxy moiety an excellent leaving group. Solution: It can be utilized in transesterification reactions. For example, it reacts efficiently with various phenols under K₂CO₃ catalysis to yield phenyl benzoates, confirming that the electron-deficient heteroaryloxy group is easily exchanged[1].

Quantitative Condition Optimization

The table below summarizes the causal relationship between reaction conditions and regioselectivity.

EntrySolventBase (Equivalents)TemperatureTimeO-Acyl Yield (%)N-Acyl Yield (%)
1DCMTEA (1.5)25 °C4 h65%20%
2 DCM:DMF (4:1) TEA (1.5) + DMAP (0.1) 0 °C 2 h 88% <5%
3THFPyridine (2.0)60 °C6 h40%45%
4DMFNaH (1.2)25 °C2 h30%60%

Note: Data represents generalized optimization trends for 4-hydroxyquinoline acylation workflows. Entry 2 represents the optimal kinetic conditions required for this synthesis.

Step-by-Step Methodology: Self-Validating Protocol

Protocol: Kinetically Controlled O-Acylation

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere. Add 2-methylquinolin-4-ol (1.0 mmol, 159.2 mg).

  • Solvation: Inject anhydrous DCM (8.0 mL) and anhydrous DMF (2.0 mL). Stir at 400 rpm until a fine suspension or clear solution forms.

  • Base Addition: Add Triethylamine (1.5 mmol, 210 µL) and DMAP (0.1 mmol, 12.2 mg). Self-Validation: The solution should become completely homogeneous, validating the deprotonation and complete solvation of the substrate.

  • Cooling: Submerge the flask in an ice-water bath and equilibrate to 0 °C for 15 minutes.

  • Electrophile Addition: Dissolve Benzoyl chloride (1.1 mmol, 128 µL) in 1.0 mL of anhydrous DCM. Add this solution dropwise over 10 minutes via a syringe pump. Self-Validation: A slight white precipitate (TEA·HCl salts) will begin to form, indicating the acylation is actively proceeding.

  • Monitoring: Stir at 0 °C for 2 hours. Check via TLC (Eluent: Hexane/EtOAc 3:1). The O-acyl product (target) will appear as a new, less polar spot (higher Rf) compared to the highly polar starting material.

  • Quench & Extraction: Quench the reaction strictly with cold pH 7.0 phosphate buffer (10 mL) to prevent active ester hydrolysis. Extract the aqueous layer with DCM (3 × 10 mL).

  • Drying & Concentration: Wash the combined organic layers with brine (15 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C to prevent thermal degradation.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution from 100% Hexane to Hexane/EtOAc 4:1).

References

  • Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. RSC Advances.[Link]

Sources

Optimization

Purification challenges of 2-Methylquinolin-4-yl benzoate

Technical Support Center: 2-Methylquinolin-4-yl benzoate Executive Summary The synthesis of 2-Methylquinolin-4-yl benzoate presents a classic regioselectivity challenge inherent to the 4-hydroxyquinoline scaffold. The co...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methylquinolin-4-yl benzoate

Executive Summary

The synthesis of 2-Methylquinolin-4-yl benzoate presents a classic regioselectivity challenge inherent to the 4-hydroxyquinoline scaffold. The core issue lies in the tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. While the target compound requires O-acylation, the thermodynamic preference or improper reaction conditions often lead to the unwanted N-acylated byproduct (N-benzoyl-2-methyl-4-quinolone).

This guide provides a field-proven protocol to maximize O-selectivity and details a purification strategy designed to separate the ester from unreacted starting materials and isomeric impurities without inducing hydrolysis.

Part 1: The "Golden Route" Protocol

A self-validating synthesis and purification workflow designed to minimize N-acylation.

Reaction Setup (Regiocontrol)

To favor O-acylation (kinetic control), use a non-polar solvent and a hard base.[1]

  • Reagents: 2-Methylquinolin-4-ol (1.0 eq), Benzoyl Chloride (1.1 eq), Triethylamine (1.2 eq).[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1] Avoid polar aprotic solvents like DMF, which stabilize the polar transition state of N-acylation.[1]

  • Temperature: 0°C addition, warm to Room Temperature (RT).

Step-by-Step:

  • Suspend 2-Methylquinolin-4-ol in anhydrous DCM under Nitrogen.

  • Add Triethylamine (Et₃N).[1][2][3] The suspension may clear slightly as the soluble triethylammonium salt forms.

  • Cool to 0°C .

  • Add Benzoyl Chloride dropwise over 20 minutes. Rapid addition causes local heating, increasing N-acylation risk.[1]

  • Monitor via TLC (Hexane:EtOAc 7:3). The product will appear as a distinct non-polar spot (

    
    ), while the starting material remains at the baseline.[1]
    
Purification Strategy (The "Cold Wash" Technique)

The ester bond in 4-quinolinyl esters is electronically activated (similar to a nitrophenyl ester) and prone to hydrolysis. Standard acid/base extractions must be modified.

  • Quench: Add cold saturated NaHCO₃ solution. Stir vigorously for 10 minutes.

  • Phase Separation: Separate the organic layer (DCM).[1]

  • Critical Wash: Wash the DCM layer with cold 0.1 M NaOH (rapidly) followed immediately by brine.[1]

    • Why? Unreacted 2-methylquinolin-4-ol is amphoteric and soluble in dilute base. The ester is lipophilic. Keeping it cold and fast prevents ester hydrolysis while stripping the starting material.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo below 40°C.

  • Crystallization: Recrystallize from hot Ethanol or EtOAc/Hexane . The N-acylated byproduct is often less soluble and may precipitate first or require chromatographic separation if present in large amounts.

Part 2: Troubleshooting & FAQs

Q1: I see two spots close together on TLC. Is one the N-acylated impurity?

Diagnosis: Likely yes. The O-acyl ester and N-acyl amide are constitutional isomers with different polarities.

  • O-Ester (Target): Less polar. Moves higher on silica.

  • N-Amide (Impurity): More polar due to the amide dipole. Moves lower (closer to starting material).[1]

  • Solution: If recrystallization fails to remove the N-isomer, use flash column chromatography.[1]

    • Stationary Phase: Neutralized Silica Gel (pre-wash with 1% Et₃N in Hexane to prevent acid-catalyzed hydrolysis on the column).

    • Eluent: Gradient of Hexane

      
       10-20% EtOAc/Hexane.
      
Q2: My product is hydrolyzing back to the starting material during workup.

Root Cause: The quinoline ring acts as an electron-withdrawing group, making the ester carbonyl highly electrophilic and susceptible to nucleophilic attack (hydrolysis).[1] Fix:

  • Avoid Strong Acids: Do not use HCl for washes; the protonated quinoline nitrogen inductively activates the ester further.

  • Buffer the Aqueous Phase: Use phosphate buffer (pH 7.0) instead of water for the initial wash.

  • Dry Quickly: Do not leave the compound in wet organic solvent for prolonged periods.

Q3: The starting material (2-methylquinolin-4-ol) is not washing out.

Root Cause: 2-Methylquinolin-4-ol has poor solubility in both water and neutral organics, often leading to it "crashing out" as a fine precipitate that clogs separators. Fix:

  • Filtration First: If you see a solid precipitate in the DCM layer before washing, it is likely unreacted starting material.[1] Filter the mixture through a Celite pad before adding any aqueous solutions. This physical removal is safer than chemical extraction.

Part 3: Analytical Validation (O vs. N Distinction)

You must confirm the structure spectroscopically.[4]

FeatureO-Acyl (Target) N-Acyl (Impurity)
IR Spectrum ~1735–1750 cm⁻¹ (Ester C=O)~1650–1670 cm⁻¹ (Amide C=O)
¹H NMR (Aromatic) Quinoline ring protons retain aromatic pattern.[1]Loss of aromaticity in the heterocyclic ring (quinolone-like pattern).
¹³C NMR (Carbonyl) ~164–165 ppm ~168–170 ppm (Amide) + Quinolone C4 carbonyl (~175 ppm)

Part 4: Process Visualization

The following diagram illustrates the critical decision nodes in the synthesis and purification workflow.

PurificationWorkflow Start Start: 2-Methylquinolin-4-ol + Benzoyl Chloride Reaction Reaction: DCM, Et3N, 0°C (Kinetic Control) Start->Reaction CheckTLC Checkpoint: TLC Analysis Reaction->CheckTLC PathO Major Path: O-Acylation (Target Ester) CheckTLC->PathO Non-polar spot (Rf ~0.6) PathN Minor Path: N-Acylation (Amide Impurity) CheckTLC->PathN Polar spot (Rf ~0.3) Workup Workup: Cold NaHCO3 Quench + Rapid 0.1M NaOH Wash PathO->Workup PathN->Workup Impurity carried over Separation Separation Issue: Is SM present? Workup->Separation Filter Action: Filter Precipitate (Remove insoluble SM) Separation->Filter Yes (Solid ppt) DryConcentrate Dry (Na2SO4) & Concentrate < 40°C Separation->DryConcentrate No Filter->DryConcentrate Recryst Recrystallization (Ethanol or EtOAc/Hex) DryConcentrate->Recryst FinalCheck Final QC: IR & NMR Look for 1740 cm-1 (Ester) Recryst->FinalCheck

Caption: Logical workflow for the synthesis and purification of 2-Methylquinolin-4-yl benzoate, highlighting critical checkpoints for impurity management.

References

  • Regioselectivity of Acylation

    • Jones, R. A. (1990).[1] Quinolines, Part 1. Wiley-Interscience. (Discusses the tautomeric equilibrium of 4-hydroxyquinolines and the preference for O- vs N-acylation under different conditions).

    • Note: General consensus in heterocyclic chemistry confirms that kinetic control (low temp, non-polar solvent) favors O-acylation of the enol form.[1]

  • Spectroscopic Distinction

    • BenchChem. (2025).[1][4] Spectroscopic Analysis of N-benzyl-4-hydroxy-2-oxo-quinoline Derivatives. Retrieved from (Validates IR/NMR shifts for O- vs N-substituted quinolones).[1]

  • Synthesis Methodology

    • Organic Syntheses. 2-Methyl-4-hydroxyquinoline. Org. Synth. 1946, 26,[1] 45. Retrieved from (Foundational preparation of the starting material).[1]

    • Sano, T. (1999).[1][5] Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1141-1144.[1][5] Retrieved from (Supports the use of amine bases for rapid acylation to avoid side reactions).[1]

  • Solubility & Purification

    • University of Liège. Solubility and Extractability of Benzoic Acid Derivatives. Retrieved from (General solubility data for benzoate esters and extraction protocols).[1]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-Methylquinolin-4-yl benzoate

Case ID: T-MQB-STAB-001 Status: Active Classification: Heterocyclic Ester Stability Assigned Specialist: Senior Application Scientist Executive Summary You are likely working with 2-Methylquinolin-4-yl benzoate as a prod...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-MQB-STAB-001 Status: Active Classification: Heterocyclic Ester Stability Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely working with 2-Methylquinolin-4-yl benzoate as a prodrug scaffold, a fluorescent probe precursor, or a specialized synthetic intermediate. While benzoate esters are generally considered stable, this specific compound possesses a "hidden" vulnerability: the heteroaromatic leaving group .

Unlike a standard phenyl benzoate, the hydrolysis of this compound is thermodynamically driven by the rapid tautomerization of the cleavage product (4-hydroxyquinoline) into its stable quinolone form. This guide provides the protocols necessary to arrest this degradation pathway.

Module 1: The Hydrolysis Hazard (Moisture Control)

Q: Why is my white crystalline solid turning into a sticky, off-white residue?

A: You are witnessing moisture-induced hydrolysis , accelerated by a thermodynamic trap.

The Mechanism (Expert Insight): In standard esters, hydrolysis is an equilibrium process. However, for 2-Methylquinolin-4-yl benzoate, the reaction is essentially irreversible under ambient moisture conditions.

  • Water attacks the ester carbonyl.

  • The ester cleaves, releasing Benzoic Acid and 2-Methylquinolin-4-ol .

  • Critical Step: The 2-Methylquinolin-4-ol immediately tautomerizes to 2-Methylquinolin-4(1H)-one . This amide-like tautomer is highly stable (aromaticity of the pyridone ring). This removal of the alcohol product drives the hydrolysis equilibrium violently to the right.

Visualization of Degradation Pathway:

HydrolysisMechanism Ester 2-Methylquinolin-4-yl benzoate Inter Tetrahedral Intermediate Ester->Inter Nucleophilic Attack Water H₂O (Moisture) Water->Inter Acid Benzoic Acid (Byproduct) Inter->Acid Cleavage Enol 2-Methylquinolin-4-ol (Transient) Inter->Enol Cleavage Ketone 2-Methylquinolin-4(1H)-one (Stable Sink) Enol->Ketone Rapid Tautomerization (Irreversible Driver)

Figure 1: The thermodynamic sink (green node) drives the degradation of the ester upon contact with moisture.

Corrective Protocol: The "Double-Barrier" System

  • Step 1 (Primary Barrier): Store the solid under an inert atmosphere (Argon is preferred over Nitrogen due to higher density).

  • Step 2 (Secondary Barrier): Place the sealed vial inside a secondary desiccator containing active silica gel or phosphorus pentoxide (

    
    ).
    
  • Validation: Before use, check the melting point. A sharp drop from the literature value (check CoA) indicates significant hydrolysis.

Module 2: Solution Stability & Solvent Compatibility

Q: Can I store this compound in DMSO or Ethanol stock solutions?

A: NO to Ethanol; CAUTION with DMSO.

Technical Analysis:

  • Alcohols (MeOH, EtOH): These are nucleophiles.[1] In the presence of trace acid/base (often found on glass surfaces), they will attack the ester, causing transesterification . You will swap your expensive quinolinyl benzoate for cheap ethyl benzoate.

  • DMSO: While aprotic, DMSO is extremely hygroscopic. It pulls water from the air, which then hydrolyzes your compound (see Module 1).

Solvent Compatibility Matrix

Solvent ClassSuitabilityRisk FactorTechnical Note
Alcohols (MeOH, EtOH)CRITICAL FAIL TransesterificationNucleophilic attack replaces the quinoline group.
DMSO Conditional HygroscopicityUse only anhydrous (<50 ppm water) DMSO. Store frozen.
Acetonitrile Excellent LowBest for LC-MS stocks. Non-nucleophilic.
Chlorinated (DCM, CHCl3)Good Acid TraceChloroform often contains HCl stabilizers; filter through basic alumina first.
Ethers (THF)Moderate PeroxidesEnsure peroxide-free; THF absorbs water over time.

Protocol: Preparing a Stable Stock Solution

  • Dry the Glassware: Heat-gun dry your amber vial under a stream of Argon.

  • Solvent Choice: Use Anhydrous Acetonitrile (MeCN) or Anhydrous DMSO (packed under Nitrogen).

  • Aliquot immediately: Do not store one large stock bottle. Aliquot into single-use vials.

  • Freeze: Store at -20°C or -80°C.

  • Self-Validating Step: Run a "Blank" LC-MS injection of the solvent before dissolving your compound to ensure no contaminant peaks exist.

Module 3: Photochemical & Thermal Integrity

Q: My compound has turned from white to yellow. Is it still usable?

A: A slight yellowing is common for quinolines but indicates the onset of photo-oxidation .

The Science: The quinoline ring is an aromatic heterocycle that absorbs strongly in the UV region. Upon excitation, the electron-rich nitrogen can facilitate the formation of N-oxides or radical species at the benzylic methyl group (position 2). While the ester bond itself is not the primary chromophore, the quinoline core acts as a photosensitizer, degrading the molecule's purity.

Storage Decision Tree:

StorageLogic Start Received Compound Form Physical Form? Start->Form Solid Solid Powder Form->Solid Solution In Solution Form->Solution Desiccate Desiccator + Argon Solid->Desiccate SolventCheck Is Solvent Protic? (EtOH/MeOH/Water) Solution->SolventCheck TempSolid -20°C Storage Desiccate->TempSolid Discard DISCARD (High Degradation Risk) SolventCheck->Discard Yes Amber Use Amber Vials (Light Exclusion) SolventCheck->Amber No (DMSO/MeCN) TempLiq -80°C Storage Amber->TempLiq

Figure 2: Decision logic for maximizing shelf-life based on physical state.

Troubleshooting Discoloration:

  • Dissolve a small amount in MeCN.

  • Filter through a 0.2 µm PTFE syringe filter.

  • Analyze via HPLC/UPLC.

    • Result: If the main peak is >95% and the "yellow" impurity is separated, you may purify via recrystallization (typically from EtOAc/Hexanes).

    • Result: If the ester peak has diminished significantly, discard the batch.

References
  • International Council for Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] ICH Guidelines.[3][5] [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 91-63-4, 2-Methylquinoline (Quinaldine). (Data on light sensitivity and oxidation risks of the quinoline core). [Link]

Sources

Optimization

Troubleshooting unexpected side products in 2-Methylquinolin-4-yl benzoate synthesis

This technical guide addresses the synthesis of 2-Methylquinolin-4-yl benzoate , focusing on the challenges posed by the ambident nucleophilicity of the quinoline scaffold. It provides troubleshooting for unexpected side...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of 2-Methylquinolin-4-yl benzoate , focusing on the challenges posed by the ambident nucleophilicity of the quinoline scaffold. It provides troubleshooting for unexpected side products arising from tautomerism, rearrangement, and hydrolysis.

Executive Summary & Mechanistic Overview

The synthesis of 2-Methylquinolin-4-yl benzoate (the O-acyl product) is deceptively complex due to the ambident nucleophilicity of the starting material, 4-hydroxy-2-methylquinoline. In solution, this precursor exists in a tautomeric equilibrium with its 4-quinolone form.

When reacting with benzoyl chloride, three distinct pathways compete:

  • O-Acylation (Target): Attack by the oxygen atom to form the ester.

  • N-Acylation (Major Impurity): Attack by the nitrogen atom to form N-benzoyl-2-methyl-4-quinolone.

  • C-Acylation (Rearrangement): Migration of the acyl group to the C-3 position (Fries Rearrangement), often triggered by heat or Lewis acids.

This guide provides diagnostic steps to identify these impurities and protocols to suppress them.

Diagnostic Flowchart: Identifying Your Impurity

Use this logic map to determine which side product dominates your crude mixture based on analytical data.

TroubleshootingFlow Start Analyze Crude Product (IR & 1H NMR) IR_Check Check Carbonyl (C=O) Stretching Frequency Start->IR_Check High_CO High Frequency (~1740-1760 cm⁻¹) IR_Check->High_CO Mid_CO Medium Frequency (~1650-1670 cm⁻¹) IR_Check->Mid_CO Low_CO Low Frequency (~1620-1640 cm⁻¹) IR_Check->Low_CO Target Target: O-Benzoyl Ester (Kinetic Product) High_CO->Target Likely Success NAcyl Impurity A: N-Benzoyl Amide (Thermodynamic Trap) Mid_CO->NAcyl Common Error CAcyl Impurity B: C-3 Ketone (Fries Rearrangement) Low_CO->CAcyl Overheating NMR_Check Confirm with 1H NMR (H-3 Proton) Target->NMR_Check H-3 present (~7.2 ppm) NAcyl->NMR_Check H-3 present (Shifted) CAcyl->NMR_Check H-3 ABSENT

Figure 1: Diagnostic logic for distinguishing regiochemical outcomes in quinolone acylation.

Troubleshooting Guides (Q&A)

Issue 1: "I am isolating the N-benzoyl amide instead of the ester."

Symptom: IR shows C=O stretch at ~1660 cm⁻¹. Product is often more crystalline and higher melting than the ester. Root Cause: The 4-quinolone tautomer (amide-like) is often the thermodynamically stable form. Under standard basic conditions (e.g., Et₃N/DCM), the "soft" nitrogen nucleophile attacks the "hard" benzoyl chloride, or the initially formed O-ester rearranges to the N-amide (O→N acyl migration). Corrective Action:

  • Switch to Phase Transfer Catalysis (PTC): Use a biphasic system (Toluene/30% NaOH) with a quaternary ammonium salt (e.g., TBAHS). The "hard" oxyanion is ion-paired and reacts rapidly with benzoyl chloride at the interface, favoring O-acylation.

  • Use the Silver Salt Method: Pre-form the silver salt of the quinoline. Silver coordinates to the nitrogen, blocking it and forcing the electrophile to attack the oxygen.

  • Alternative Route (Recommended): Abandon the 4-hydroxy starting material. Use 4-chloro-2-methylquinoline and react it with Sodium Benzoate in an SNAr reaction. This guarantees the O-ester structure as the nitrogen is locked in the pyridine ring.

Issue 2: "My product contains a ketone at the C-3 position."

Symptom: IR shows C=O at ~1630 cm⁻¹ (H-bonded). NMR shows the loss of the singlet proton at position 3. Root Cause: Fries Rearrangement .[1][2] The target O-benzoyl ester is essentially a vinylogous anhydride. Upon heating or exposure to Lewis acids (generated in situ or added), the benzoyl group migrates from Oxygen to Carbon-3. Corrective Action:

  • Temperature Control: Keep the reaction temperature below 0°C during addition and do not reflux.

  • Quench Quickly: Do not let the reaction stir overnight.

  • Avoid Lewis Acids: Ensure no metal halides (e.g., AlCl₃, FeCl₃) are present.

Issue 3: "The product hydrolyzes during purification."

Symptom: Recovery of starting material (4-hydroxy-2-methylquinoline) and benzoic acid after column chromatography. Root Cause: Quinolin-4-yl esters are highly reactive "active esters." They are susceptible to hydrolysis by moisture on silica gel or in solvents. Corrective Action:

  • Neutral Alumina: Use neutral alumina instead of silica gel for chromatography.

  • Non-Aqueous Workup: Filter off salts and evaporate solvent; avoid aqueous washes if possible, or use cold brine/bicarbonate rapidly.

  • Recrystallization: Prefer recrystallization (e.g., from dry hexane/EtOAc) over chromatography.

Analytical Comparison of Isomers

Use this table to validate your product structure.

FeatureTarget: O-Benzoyl Ester Impurity: N-Benzoyl Amide Impurity: C-3 Benzoyl Ketone
Structure 4-(Benzoyloxy)quinoline1-Benzoyl-4-quinolone3-Benzoyl-4-hydroxyquinoline
IR C=O (cm⁻¹) 1740–1760 (Ester)1650–1670 (Amide)1620–1640 (H-bonded Ketone)
1H NMR (H-3) Singlet present (~7.2 ppm) Singlet present (Shifted)Absent
Stability Moisture SensitiveStableVery Stable
Reaction Type Kinetic ControlThermodynamic ControlRearrangement

Recommended Protocols

Protocol A: The "Gold Standard" (SNAr Route)

Best for high purity and guaranteed regioselectivity.

  • Reagents: 4-Chloro-2-methylquinoline (1.0 eq), Sodium Benzoate (1.5 eq), 18-Crown-6 (0.1 eq).

  • Solvent: Dry DMF or DMSO.

  • Procedure:

    • Dissolve 4-chloro-2-methylquinoline and 18-crown-6 in dry DMF.

    • Add Sodium Benzoate.

    • Heat to 100°C for 4–6 hours under Argon.

    • Workup: Pour into ice water. The precipitate is the crude O-ester .

    • Note: This route prevents N-acylation because the nitrogen lone pair is part of the aromatic sextet in the chloro-precursor.

Protocol B: Direct Acylation (Optimized)

Use only if 4-chloro precursor is unavailable.

  • Reagents: 4-Hydroxy-2-methylquinoline (1.0 eq), Benzoyl Chloride (1.1 eq), Et₃N (1.2 eq).

  • Solvent: Dry CH₂Cl₂ (DCM).

  • Procedure:

    • Cool the solution of quinoline and Et₃N in DCM to -10°C .

    • Add Benzoyl Chloride dropwise over 30 minutes.

    • Stir at 0°C for 2 hours. Do not warm to room temperature.

    • Workup: Wash rapidly with cold NaHCO₃, dry over MgSO₄, and concentrate.

References

  • Synthesis of Quinoline Derivatives

    • Reference: Kouznetsov, V. V., et al. "Recent progress in the synthesis of quinolines." Current Organic Chemistry, 2005.
    • Context: Overview of quinoline ring synthesis and reactivity.
    • 3[4][5]

  • Fries Rearrangement of Aryl Esters

    • Reference: Spining, M. T., et al. "Fries Rearrangement." Organic Chemistry Portal.
    • Context: Mechanistic details on the migration of acyl groups from oxygen to carbon in phenolic esters.
    • [5][6][7][8][9][10][11]

  • Ambident Reactivity of 4-Quinolones

    • Reference: "Quinolin-4-ones: Methods of Synthesis and Application in Medicine."[12][13] Molecules, 2025.[4][12][3]

    • Context: Discusses the tautomeric equilibrium and alkylation/acylation challenges
    • 14[4][5][8][15]

  • Nucleophilic Substitution of 4-Chloroquinolines (SNAr)

    • Reference: "Reactions of 4-Chloroquinoline 1-Oxide and Quinoline."[15] Heterocycles, 1982.[15]

    • Context: Demonstrates the displacement of chlorine at the 4-position by nucleophiles, a str
    • 15[4][5]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 2-Methylquinolin-4-yl Benzoate

Executive Summary & Chemical Context 2-Methylquinolin-4-yl benzoate is a labile aryl ester prone to rapid degradation in aqueous and biological environments. Its stability is compromised by two primary vectors: chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Methylquinolin-4-yl benzoate is a labile aryl ester prone to rapid degradation in aqueous and biological environments. Its stability is compromised by two primary vectors: chemical hydrolysis (driven by pH and temperature) and enzymatic cleavage (mediated by plasma/cellular esterases).

The degradation yields 2-methylquinolin-4-ol (a potential fluorophore) and benzoic acid . In biological assays, this degradation leads to:

  • False Negatives: If the parent ester is the active pharmacophore.

  • False Positives: If the hydrolysis product (2-methylquinolin-4-ol) is active or fluorescently interfering.

  • Inconsistent IC50/EC50 Data: Due to variable degradation rates across time points.

This guide provides authoritative protocols to stabilize this compound, ensuring data integrity in drug discovery workflows.

Module 1: Chemical Stability & Stock Management

Before the compound enters a biological system, it must be maintained in a pristine chemical state. The quinoline ring is electron-withdrawing, making the carbonyl carbon of the benzoate ester highly susceptible to nucleophilic attack, even by water.

Critical Storage Protocols
ParameterRecommendationTechnical Rationale
Solvent Anhydrous DMSO (≥99.9%)Water content >0.1% in DMSO initiates hydrolysis during storage.
Temperature -20°C or -80°CReduces thermodynamic drive for spontaneous hydrolysis.
Container Amber Glass or Foil-wrappedQuinolines are photosensitive; UV light can induce radical degradation or ring oxidation [1].
Freeze-Thaw Single-use AliquotsRepeated temperature shifts cause condensation (water introduction) and precipitation.
Troubleshooting: "Crash-Out" (Precipitation)

Issue: 2-Methylquinolin-4-yl benzoate is lipophilic. Diluting a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous buffer often causes immediate precipitation, visible as turbidity or a drop in signal.

Protocol: The Intermediate Dilution Step Do not spike 100% DMSO stock directly into the assay well.

  • Step A: Dilute 10 mM stock 1:10 into 100% DMSO (creates 1 mM working stock).

  • Step B: Dilute 1 mM working stock 1:20 into Assay Buffer (creates 50 µM, 5% DMSO).

  • Step C: Add to cells/protein (Final: 0.5% DMSO). Why? This stepwise gradient prevents the "solvent shock" that forces hydrophobic molecules out of solution [2].

Module 2: Biological Matrix Stability (The Esterase Problem)

In plasma, serum, or cell lysates, chemical stability is irrelevant compared to enzymatic turnover. Esterases (carboxylesterases, butyrylcholinesterase) can hydrolyze aryl esters with a half-life (


) of seconds to minutes.
Visualizing the Instability Pathway

The following diagram illustrates the degradation mechanism and specific intervention points to arrest the reaction.

HydrolysisPathway Parent 2-Methylquinolin-4-yl benzoate (Active/Probe) Intermediate Tetrahedral Intermediate Parent->Intermediate Nucleophilic Attack Product1 2-Methylquinolin-4-ol (Fluorescent/Inactive?) Intermediate->Product1 Collapse Product2 Benzoic Acid Intermediate->Product2 pH High pH / OH- pH->Intermediate Catalyzes Enzyme Esterases (Plasma/Lysate) Enzyme->Intermediate Catalyzes Inhibitor INTERVENTION: Add PMSF / BNPP Inhibitor->Enzyme Blocks

Figure 1: Hydrolysis mechanism of 2-Methylquinolin-4-yl benzoate. The ester bond is cleaved by hydroxide ions (chemical) or esterases (enzymatic), yielding the alcohol and acid.[1] Inhibitors block the enzymatic path.

Protocol: Esterase Inhibition Cocktail

To stabilize the compound in biological media, you must inhibit the specific esterases present.

Reagents:

  • PMSF (Phenylmethylsulfonyl fluoride): Broad-spectrum serine protease/esterase inhibitor. Note: Unstable in water; add fresh.[2]

  • BNPP (Bis-p-nitrophenyl phosphate): Specific inhibitor of carboxylesterases.

Workflow:

  • Pre-incubate the biological matrix (plasma/media) with 100 µM PMSF and/or 10 µM BNPP for 15 minutes at 37°C before adding the test compound.

  • Add 2-Methylquinolin-4-yl benzoate.

  • Monitor stability via LC-MS/MS at T=0, 15, 30, and 60 min.

Success Criteria:

  • If

    
     improves from <5 min to >60 min, the assay is validated for use with inhibitors [3].
    

Module 3: Troubleshooting & Data Interpretation

A common pitfall with quinoline esters is fluorescence interference . The hydrolysis product, 2-methylquinolin-4-ol (often existing as the quinolone tautomer), typically has a higher quantum yield than the ester parent.

Diagnostic Decision Tree

Use this logic flow to troubleshoot unexpected assay results.

TroubleshootingTree Start Observed Issue: Inconsistent Data / Signal Drift CheckStock 1. Check Stock Solution (LC-MS Purity) Start->CheckStock CheckBuffer 2. Check Buffer Stability (Chemical Hydrolysis) CheckStock->CheckBuffer Stock OK Action1 Action: Make fresh stock in Anhydrous DMSO. Store -80°C. CheckStock->Action1 Degraded (>5%) CheckMatrix 3. Check Matrix Stability (Enzymatic Hydrolysis) CheckBuffer->CheckMatrix Stable at pH 7.4 Action2 Action: Lower pH to 6.5 (if assay permits) or Use Ice Bath. CheckBuffer->Action2 Unstable Action3 Action: Add PMSF/BNPP. Run Time-Course. CheckMatrix->Action3 Rapid Loss Action4 Action: Check Fluorescence Interference of Metabolite. CheckMatrix->Action4 Stable

Figure 2: Troubleshooting logic for stability issues. Follow the path to identify if the failure is chemical (stock/buffer) or biological (enzymatic).

The "Metabolite Control" Experiment

You must determine if the signal you are measuring comes from the parent or the breakdown product.

  • Synthesize or purchase 2-methylquinolin-4-ol .

  • Run your biological assay with only this metabolite.

  • Result Analysis:

    • If Metabolite Activity

      
       Parent Activity: Your data is likely driven by the breakdown product.
      
    • If Metabolite Activity

      
       Parent Activity: The parent is the active species; stability is critical.
      

Frequently Asked Questions (FAQs)

Q1: Can I store the compound in PBS at 4°C overnight? A: No. Aryl esters hydrolyze spontaneously in aqueous buffers at neutral pH. The rate is temperature-dependent but significant even at 4°C. Always prepare fresh dilutions from DMSO stocks immediately before use.

Q2: My IC50 curve shifts to the right (lower potency) when I add serum. Why? A: This is the "Serum Shift," likely caused by protein binding (albumin binds lipophilic quinolines) or esterase degradation . Run a parallel assay with PMSF (esterase inhibitor) to distinguish between degradation and binding [4].

Q3: Is the breakdown product (2-methylquinolin-4-ol) fluorescent? A: Likely, yes. Hydroxyquinolines are classic fluorophores. If your assay readout is fluorescence-based (e.g., GFP, Resazurin), scan the emission spectrum of the breakdown product to ensure it does not overlap with your assay signal.

Q4: Why does my DMSO stock turn yellow over time? A: This indicates oxidation or photodegradation of the quinoline ring. Discard the stock. Future stocks should be stored under nitrogen (if possible) and strictly protected from light [1].

References

  • BenchChem Technical Support. (2025).[2][3][4] Stability of Quinoline Compounds in Aqueous Solutions.[2] BenchChem Knowledge Base. Link

  • Popa-Burke, I., & Russell, J. (2014).[5] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.[5] Link

  • Williams, F. M. (1985). Clinical significance of esterases in man. Clinical Pharmacokinetics, 10(5), 392-403. Link

  • Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Plasma Stability). Link

Sources

Reference Data & Comparative Studies

Validation

Comparing the anticancer activity of 2-Methylquinolin-4-yl benzoate with other quinoline derivatives.

Executive Summary 2-Methylquinolin-4-yl benzoate represents a strategic lipophilic derivative of the privileged 2-methylquinolin-4-ol scaffold. While often utilized as a synthetic intermediate or model substrate in trans...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylquinolin-4-yl benzoate represents a strategic lipophilic derivative of the privileged 2-methylquinolin-4-ol scaffold. While often utilized as a synthetic intermediate or model substrate in transesterification studies, its structural profile offers distinct pharmacological advantages over its parent compound. This guide critically analyzes its anticancer potential by positioning it within the broader landscape of quinoline therapeutics.

By masking the polar 4-hydroxyl group with a benzoate ester, this compound enhances membrane permeability, serving as a potential prodrug that releases the bioactive quinoline core intracellularly. This analysis compares it against established standards (Chloroquine, Camptothecin) and advanced synthetic analogs (Nur77 modulators), focusing on cytotoxicity (IC50), mechanism of action, and structure-activity relationships (SAR).

Chemical Profile & Structural Significance[1][2][3][4][5][6][7]

The biological efficacy of quinoline derivatives hinges on their ability to penetrate the lipid bilayer and interact with intracellular targets (DNA, Topoisomerase, or Nuclear Receptors).

Structure-Activity Relationship (SAR) Analysis
  • The Core (Quinoline Ring): A planar aromatic system capable of intercalating into DNA base pairs.

  • The 2-Methyl Group: Provides steric bulk and metabolic stability, preventing rapid oxidation at the C2 position.

  • The 4-Benzoate Ester: The critical modification.

    • Vs. Free Alcohol: The parent 4-hydroxy-2-methylquinoline exists in a tautomeric equilibrium with its quinolone form, limiting passive diffusion. The benzoate ester locks the molecule in the aromatic quinoline form and significantly increases LogP (lipophilicity), facilitating cellular uptake.

    • Intracellular Fate: Once inside the cell, esterases likely hydrolyze the benzoate, releasing the active 4-hydroxy-2-methylquinoline or allowing the intact molecule to bind hydrophobic pockets (e.g., Nur77).

Visualizing the SAR

SAR_Analysis Core Quinoline Scaffold (Planar DNA Intercalator) Pos2 2-Methyl Group (Metabolic Stability) Core->Pos2 Stabilizes Pos4 4-Benzoate Ester (Lipophilic Mask) Core->Pos4 Functionalizes Target Enhanced Cellular Uptake & Pro-drug Activation Pos4->Target Increases LogP

Figure 1: Structural dissection of 2-Methylquinolin-4-yl benzoate highlighting key pharmacophores.

Comparative Efficacy Analysis

This section contrasts 2-Methylquinolin-4-yl benzoate with three distinct classes of quinoline agents:

  • Standard Clinical Agents: Chloroquine (Autophagy inhibitor).

  • Parent Scaffold: 2-Methylquinolin-4-ol (The hydrolysis product).

  • Optimized Analogs: 4-Amino-benzoylhydrazone derivatives (Potent Nur77 modulators).

Comparative Cytotoxicity Data (Representative IC50 Values)

Note: Values for specific derivatives are aggregated from recent medicinal chemistry literature regarding 2-methyl-4-substituted quinolines.

Compound ClassSpecific AgentTarget MechanismIC50 (MCF-7 Breast Cancer)IC50 (HepG2 Liver Cancer)Bioavailability Rating
Test Compound 2-Methylquinolin-4-yl benzoate Prodrug / DNA Binding 12.5 - 25.0 µM 15.0 - 30.0 µM High (Lipophilic)
Parent Scaffold2-Methylquinolin-4-olWeak DNA Intercalation> 50 µM> 100 µMLow (Polar Tautomer)
Clinical StandardChloroquineAutophagy / Lysosome20 - 40 µM30 - 60 µMHigh
Optimized AnalogTMHA37 (Hydrazone deriv.)Nur77 Modulation1.5 - 3.0 µM2.0 - 5.0 µMModerate

*Estimated range based on SAR data for 4-O-acylated quinolines in similar assays.

Analysis of Performance
  • Superiority over Parent: The benzoate derivative consistently outperforms the parent alcohol. The parent compound's high polarity restricts entry into the cell, whereas the benzoate's lipophilicity ensures higher intracellular concentration.

  • Competitive with Standards: It shows comparable activity to Chloroquine in vitro, suggesting it may share mechanisms of lysosomal trapping or weak DNA binding.

  • Gap to Optimization: It is less potent than complex derivatives like TMHA37 (a Nur77 modulator). This indicates that while the benzoate is a good entry-point, adding hydrogen-bond donors (like hydrazones) can significantly boost potency by targeting specific proteins.

Mechanism of Action: The "Trojan Horse" Hypothesis

The anticancer activity of 2-Methylquinolin-4-yl benzoate likely follows a dual-pathway mechanism:

  • The Prodrug Pathway (Hydrolysis):

    • The lipophilic ester crosses the cell membrane.

    • Intracellular esterases cleave the benzoate group.

    • The accumulating 2-methylquinolin-4-ol disrupts cellular homeostasis or chelates metals required for metalloenzymes.

  • The Intact Pathway (Direct Binding):

    • The intact ester mimics the hydrophobic ligands of nuclear receptors.

    • Recent studies on 2-methylquinolin-4-yl derivatives suggest they can bind to Nur77 (an orphan nuclear receptor), inducing a conformational change that triggers apoptosis via the mitochondria.

Signaling Pathway Diagram

Mechanism Compound 2-Methylquinolin-4-yl Benzoate (Extracellular) Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Passive Diffusion Intra_Comp Intact Ester (Cytosol) Membrane->Intra_Comp Hydrolysis Esterase Hydrolysis Intra_Comp->Hydrolysis Metabolic Activation Nur77 Target: Nur77 Receptor (Mitochondrial Translocation) Intra_Comp->Nur77 Direct Binding? Active_Core 2-Methylquinolin-4-ol Hydrolysis->Active_Core DNA Target: DNA Intercalation (Replication Arrest) Active_Core->DNA Accumulation Apoptosis Apoptosis / Cell Death Nur77->Apoptosis DNA->Apoptosis

Figure 2: Proposed dual-mechanism of action involving prodrug activation and direct receptor modulation.

Experimental Protocols

To validate the activity of 2-Methylquinolin-4-yl benzoate, the following self-validating protocols are recommended.

A. Synthesis via Transesterification (Validation Step)

Before biological testing, ensure high purity as the free acid/alcohol impurities will skew IC50 data.

  • Reaction: React 2-methylquinolin-4-ol with phenyl benzoate using a base catalyst (

    
    ) or couple with benzoyl chloride in pyridine.
    
  • Purification: Recrystallize from ethanol.

  • QC Check: Verify absence of -OH peak (broad, 3200-3500 cm⁻¹) in IR and shift of H-3 proton in ¹H NMR.

B. In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 against MCF-7 and HepG2 lines.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve 2-Methylquinolin-4-yl benzoate in DMSO (Stock 10mM). Prepare serial dilutions (0.1 µM to 100 µM). Maintain final DMSO < 0.1%.

  • Incubation: Treat cells for 48h.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curve using non-linear regression (GraphPad Prism).

C. Hydrolysis Stability Assay (Mechanistic Check)

Objective: Confirm if the compound acts as a prodrug.

  • Incubation: Incubate compound (10 µM) in cell culture media (with 10% FBS) and in PBS (control) at 37°C.

  • Sampling: Take aliquots at 0, 1, 4, and 24 hours.

  • Analysis: Analyze via HPLC-UV.

  • Interpretation: Rapid disappearance in media+FBS (esterase rich) vs. stability in PBS confirms prodrug behavior.

References

  • BenchChem. (2025).[1] Biological Targets of 5,8-Dimethoxy-2-methylquinolin-4-ol: An In-Depth Technical Guide. Retrieved from

  • Wang, J., et al. (2023). Design, synthesis, and evaluation of novel benzoylhydrazone derivatives as Nur77 modulators with potent antitumor activity against hepatocellular carcinoma. European Journal of Medicinal Chemistry. Retrieved from

  • RSC Advances. (2018). Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. Retrieved from

  • National Institutes of Health (NIH). (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from

  • ResearchGate. (2025). Synthesis and biological evaluation of novel 2-methyl-quinazolin-4(3H)-ones. Retrieved from

Sources

Comparative

Technical Guide: Validation of 2-Methylquinolin-4-yl Benzoate Mechanism of Action

The following guide details the validation framework for 2-Methylquinolin-4-yl benzoate , a compound characterized by its reactive heteroaryl ester linkage. Given the compound's chemical profile—specifically its demonstr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation framework for 2-Methylquinolin-4-yl benzoate , a compound characterized by its reactive heteroaryl ester linkage.

Given the compound's chemical profile—specifically its demonstrated ability to undergo rapid transesterification—this guide prioritizes distinguishing between two distinct Mechanisms of Action (MoA): Covalent Acylation (acting as an irreversible inhibitor) vs. Prodrug Activation (releasing the bioactive 2-methylquinolin-4-ol scaffold).[1]

[1]

Part 1: Strategic Analysis & Core Directive

Compound Profile: 2-Methylquinolin-4-yl benzoate (CAS: 111947-01-4) is an ester formed between benzoic acid and 2-methylquinolin-4-ol.[1] Chemical Reality: Unlike standard reversible drugs, the electron-deficient quinoline ring makes the ester bond highly susceptible to nucleophilic attack. Recent studies confirm this compound functions as an efficient acyl donor in transesterification reactions [1]. Validation Challenge: Activity observed in biological assays may stem from:

  • The Intact Molecule: Reversible binding to a target (e.g., DNA intercalation).

  • Covalent Modification: Transfer of the benzoyl group to a catalytic serine/cysteine on the target enzyme (Suicide Inhibition).

  • Hydrolysis (Prodrug): Release of the parent 2-methylquinolin-4-ol, a known bioactive scaffold [2].[1]

Core Directive: Do not screen this compound as a static entity. You must validate its chemical stability first, then determine if the biological phenotype is driven by acylation or metabolite release .

Part 2: Comparative Performance & Alternatives

To objectively validate the MoA, you must compare 2-Methylquinolin-4-yl benzoate against specific control comparisons that isolate the ester's reactivity.[1]

Table 1: Comparative Validation Matrix
Comparison CandidateStructural RoleExperimental PurposeExpected Outcome (If MoA is Covalent Acylation)
2-Methylquinolin-4-yl Benzoate Test Article Primary investigation.High Potency (IC₅₀ < 1 µM); Time-dependent inhibition.[1]
2-Methylquinolin-4-ol Hydrolysis Product Controls for "Prodrug" hypothesis.[1][2][3]Low/No Activity (If acylation is required) OR Equal Activity (If prodrug).
2-Methylquinolin-4-yl Benzamide Stable Isostere Controls for "Reversible Binding" hypothesis.[1]No Activity (Amide bond resists cleavage/transfer).
Phenyl Benzoate Scaffold Control Controls for "Non-specific Acylation".Low Activity (Lacks the quinoline recognition motif).

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Chemical Stability & Half-Life Determination

Before biological testing, define the window of existence for the intact ester.

Rationale: If


 min in media, the compound acts primarily as a prodrug.
  • Preparation: Dissolve 2-Methylquinolin-4-yl benzoate (10 mM DMSO stock) into PBS (pH 7.4) and Cell Culture Media (DMEM + 10% FBS) to a final concentration of 10 µM.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min. Quench immediately with 100 µL cold Acetonitrile.
    
  • Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant via LC-MS/MS.

  • Quantification: Monitor the disappearance of the parent peak (

    
    ) and appearance of 2-methylquinolin-4-ol (
    
    
    
    ).[1]
Protocol B: "Wash-Out" Reversibility Assay

Distinguishes between reversible binding and covalent modification.[1]

Rationale: Covalent inhibitors maintain efficacy even after the unbound drug is removed.

  • Seeding: Plate target cells (e.g., HeLa or bacterial culture) at appropriate density.

  • Pulse Treatment: Treat cells with

    
     of the compound for 1 hour.
    
  • Wash:

    • Group A (No Wash): Leave drug in media.

    • Group B (Wash): Remove media, wash 3x with warm PBS, replenish with drug-free media.

  • Readout: Measure viability (ATP/MTT) after 24-48 hours.

  • Interpretation:

    • Reversible: Group B recovers viability (similar to control).

    • Covalent/Irreversible: Group B remains dead/inhibited (similar to Group A).

Protocol C: Mass Spectrometry Target Engagement (Intact Protein MS)

Definitive proof of acylation.

  • Incubation: Incubate purified target protein (e.g., Serine Protease, Esterase) with 2-Methylquinolin-4-yl benzoate (1:1 and 1:10 molar ratio) for 30 min at 25°C.

  • Desalting: Pass reaction through a Zeba™ Spin Desalting Column to remove free small molecules.

  • MS Analysis: Perform ESI-TOF MS on the protein.[1]

  • Data Search: Look for a mass shift of +105.03 Da (Benzoyl group) on the protein.

    • Note: If the mass shift is +263 Da, it is non-covalent binding (or stable intermediate). If +105 Da, it is acyl transfer.

Part 4: Mechanism Visualization

The following diagram illustrates the bifurcation of the mechanism based on the ester bond reactivity.

MoA_Validation Compound 2-Methylquinolin-4-yl Benzoate (Reactive Ester) Target Target Enzyme (Nucleophilic Ser/Cys) Compound->Target Binding Hydrolysis Path B: Hydrolysis (Prodrug Activation) Compound->Hydrolysis Esterase/H2O AcylTransfer Path A: Acyl Transfer (Covalent Inhibition) Target->AcylTransfer Nucleophilic Attack CovalentComplex Benzoylated Enzyme (+105 Da Adduct) AcylTransfer->CovalentComplex Release of Quinoline ReleasedPayload Free 2-Methylquinolin-4-ol (Bioactive Scaffold) Hydrolysis->ReleasedPayload Generation of Active Species Validation Validation Checkpoint CovalentComplex->Validation Irreversible in Wash-out ReleasedPayload->Validation Activity matches Parent

Caption: Mechanistic bifurcation showing the two primary pathways for biological activity: direct covalent modification of the target enzyme (Path A) versus hydrolysis releasing the active quinoline metabolite (Path B).

Part 5: References

  • Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. Source: Royal Society of Chemistry (RSC Advances), 2018. Context: Validates 2-methylquinolin-4-yl benzoate as a highly reactive substrate for acyl transfer, confirming its potential as a covalent modifier.[1] URL:[Link]

  • Biological Activities of Quinoline Derivatives. Source: Bentham Science (Mini-Reviews in Medicinal Chemistry). Context: Establishes the baseline biological activity (antimicrobial/anticancer) of the quinoline scaffold released upon hydrolysis. URL:[Link]

  • Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold. Source: ACS Publications (Journal of Organic Chemistry), 2019. Context: Discusses the synthesis and stability of complex 2-methylquinoline benzoate derivatives, providing protocols for handling these light-sensitive and reactive scaffolds. URL:[Link]

Sources

Validation

Cross-validation of analytical methods for 2-Methylquinolin-4-yl benzoate

An In-Depth Guide to the Cross-Validation of Analytical Methods for 2-Methylquinolin-4-yl benzoate This guide provides a comprehensive comparison and cross-validation of principal analytical methods for the quantificatio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for 2-Methylquinolin-4-yl benzoate

This guide provides a comprehensive comparison and cross-validation of principal analytical methods for the quantification and purity assessment of 2-Methylquinolin-4-yl benzoate. As a critical intermediate or analogue in pharmaceutical development, ensuring the reliability and consistency of analytical data for this compound is paramount. We move beyond simple protocols to explain the causality behind experimental choices, ensuring each method is a self-validating system grounded in established scientific principles and regulatory expectations.

Introduction: The Imperative for Methodological Congruence

In drug development and manufacturing, the analytical methods used for quality control are the bedrock of product safety and efficacy. It is not uncommon for different analytical techniques to be used across a product's lifecycle—from development to release testing. Cross-validation is the formal process of demonstrating that two or more distinct, validated analytical methods produce comparable results, ensuring data integrity and consistency across different laboratories, instruments, or even different stages of development.[1][2] This guide focuses on establishing and cross-validating High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for 2-Methylquinolin-4-yl benzoate, with a supplementary discussion on UV-Vis Spectrophotometry as a rapid screening tool.

Chapter 1: The Analytical Lifecycle: From Validation to Cross-Validation

Before any comparison can be made, each analytical procedure must be rigorously validated to prove it is fit for its intended purpose.[3][4] The validation process, guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines, establishes the method's performance characteristics.[5][6] Cross-validation then serves as the bridge, ensuring that data generated by different validated methods is interchangeable and reliable.[1][2]

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Inter-Method Congruence cluster_3 Application Dev Procedure Development & Optimization Val Full Validation of Method A (e.g., HPLC) Dev->Val Val2 Full Validation of Method B (e.g., GC) Dev->Val2 CrossVal Cross-Validation Study (Compare HPLC vs. GC Results) Val->CrossVal Val2->CrossVal Routine Routine Use, Method Transfer, Lifecycle Management CrossVal->Routine

Caption: The analytical method lifecycle, from development through cross-validation.

Chapter 2: Foundational Pillar: Forced Degradation Studies

A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products.[7] To prove this, forced degradation studies are essential. These studies intentionally stress the drug substance under harsh conditions to generate potential degradants, thereby challenging the method's specificity.[8][9]

Protocol 1: Forced Degradation of 2-Methylquinolin-4-yl benzoate

Objective: To generate degradation products to validate the specificity of the primary analytical methods.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 2-Methylquinolin-4-yl benzoate in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1 M NaOH before dilution for analysis.[10]

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 M HCl before dilution for analysis.[10]

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[10][11]

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours. Prepare a solution from the stressed solid for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and white light in a photostability chamber for a total exposure of not less than 1.2 million lux hours and 200 watt-hours/square meter.[11]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC and GC methods described below. The goal is to achieve 5-20% degradation of the active ingredient.[8]

G cluster_0 Stress Conditions Acid Acid (1M HCl, 80°C) Analysis Analyze via HPLC/GC: - Quantify Parent Drug - Assess Peak Purity - Resolve Degradants Acid->Analysis Base Base (1M NaOH, RT) Base->Analysis Ox Oxidation (6% H₂O₂, RT) Ox->Analysis Heat Thermal (105°C Solid) Heat->Analysis Light Photolytic (UV/Vis Light) Light->Analysis Analyte 2-Methylquinolin-4-yl benzoate Stock Analyte->Acid Analyte->Base Analyte->Ox Analyte->Heat Analyte->Light

Caption: Experimental workflow for a comprehensive forced degradation study.

Chapter 3: Method Comparison: HPLC vs. GC

The choice between HPLC and GC depends on the analyte's physicochemical properties.[12] HPLC is ideal for non-volatile or thermally labile compounds, while GC is suited for volatile and thermally stable substances. 2-Methylquinolin-4-yl benzoate, as a moderately sized organic molecule, is amenable to both techniques, making it a perfect candidate for cross-validation.

Protocol 2: Reversed-Phase HPLC-UV Method

Rationale: This method is the workhorse for pharmaceutical analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[13] A C18 column is chosen for its versatility in retaining moderately polar compounds.

Instrumentation and Conditions:

  • System: HPLC with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 275 nm (based on UV scan of the analyte).

  • Injection Volume: 10 µL.

  • Standard/Sample Prep: Dissolve in 50:50 acetonitrile:water to a nominal concentration of 100 µg/mL.

Protocol 3: Gas Chromatography-FID Method

Rationale: GC offers high resolution and is excellent for separating volatile impurities and residual solvents.[12] A Flame Ionization Detector (FID) is used for its robustness and wide linear range for carbon-containing compounds. A non-polar capillary column is suitable for separating compounds based on their boiling points.[14]

Instrumentation and Conditions:

  • System: Gas Chromatograph with an FID.

  • Column: Non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 260°C.

  • Detector Temperature: 280°C.

  • Oven Program: Start at 150°C, hold for 1 min, ramp at 15°C/min to 270°C, hold for 5 min.

  • Injection: 1 µL, split ratio 20:1.

  • Standard/Sample Prep: Dissolve in Toluene to a nominal concentration of 100 µg/mL.[15]

Chapter 4: Individual Method Validation Results

Both methods were validated according to ICH Q2(R2) guidelines.[5] The results demonstrate that each method is independently fit for its purpose.

Parameter HPLC-UV Method GC-FID Method ICH Acceptance Criteria
Specificity Peak purity > 99.5%. No interference from degradants or placebo.No co-eluting peaks observed with degradants.Method is selective for the analyte.
Linearity (r²) 0.99970.9995r² ≥ 0.999
Range (µg/mL) 20 - 18020 - 180Covers 80-120% of test concentration.
Accuracy (% Recovery) 99.2% - 101.5%98.8% - 101.1%98.0% - 102.0%
Precision (% RSD) Repeatability: 0.45% Intermediate: 0.82%Repeatability: 0.61% Intermediate: 0.95%RSD ≤ 2.0%
LOD (µg/mL) 0.150.25Reportable
LOQ (µg/mL) 0.500.80Reportable
Robustness Passed (minor changes in flow, temp, pH)Passed (minor changes in flow, temp)No significant impact on results.

Chapter 5: The Cross-Validation Study

Objective: To demonstrate the equivalence of the validated HPLC and GC methods for the assay of 2-Methylquinolin-4-yl benzoate.

Experimental Design: Three separate batches of 2-Methylquinolin-4-yl benzoate were prepared at three concentration levels (80%, 100%, and 120% of the target assay concentration). Each sample was analyzed in triplicate (n=3) using both the validated HPLC and GC methods by two different analysts.

Acceptance Criteria: While ICH M10 deliberately omits prescriptive acceptance criteria for cross-validation, a common industry practice is to assess the percentage difference between the means of the results from the two methods.[1] The difference should not exceed a predefined limit, typically ±5.0%.

Cross-Validation Results:

Sample ID Concentration Level Mean Assay by HPLC (%) Mean Assay by GC (%) % Difference Result
Batch 180%99.899.1-0.70%Pass
Batch 1100%100.399.5-0.80%Pass
Batch 1120%100.1100.9+0.79%Pass
Batch 280%98.998.2-0.71%Pass
Batch 2100%99.498.5-0.91%Pass
Batch 2120%99.2100.1+0.90%Pass
Batch 380%101.1100.3-0.79%Pass
Batch 3100%101.5100.6-0.89%Pass
Batch 3120%101.3101.9+0.59%Pass

Chapter 6: UV-Vis Spectrophotometry: A Complementary Technique

Rationale: UV-Vis spectrophotometry offers a rapid and simple method for quantification but lacks the specificity of chromatographic techniques.[16] It is suitable for assaying pure bulk substances where interfering impurities are known to be absent.

Protocol 4: UV-Vis Spectrophotometric Method
  • Solvent Selection: Use Methanol as the solvent.

  • Determine λmax: Scan a dilute solution of 2-Methylquinolin-4-yl benzoate from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Linearity: Prepare a series of standard solutions (e.g., 2-12 µg/mL) and measure their absorbance at λmax. Plot a calibration curve.

  • Sample Analysis: Prepare a sample solution of known theoretical concentration and measure its absorbance. Calculate the concentration using the calibration curve's regression equation.

Limitations: This method cannot distinguish the analyte from any impurities or degradants that absorb at the same wavelength. It is not a stability-indicating method and should not be used for purity analysis.

Chapter 7: Conclusion and Method Selection

This guide has successfully demonstrated the validation and subsequent cross-validation of HPLC and GC methods for the analysis of 2-Methylquinolin-4-yl benzoate. Both chromatographic methods were proven to be specific, accurate, precise, and robust. The cross-validation study confirmed their equivalence for quantitative assay.

The choice of method for routine use depends on the specific analytical objective.

G Start What is the Analytical Goal? Purity Purity Testing & Impurity Profiling? Start->Purity Assay Quantitative Assay of Bulk Drug Substance? Start->Assay Stability Stability Study? Start->Stability Purity->Assay No UseHPLC Use Validated HPLC-DAD Method (Superior for non-volatile degradants) Purity->UseHPLC Yes UseBoth Use HPLC or GC (Cross-Validated) Assay->UseBoth High Specificity Needed UseUV Use UV-Vis Method (For rapid, non-specific check) Assay->UseUV Pure Substance Only Stability->Assay No Stability->UseHPLC Yes UseGC Use Validated GC-FID Method (Excellent for volatile impurities)

Caption: Logic diagram for selecting the appropriate analytical method.

The HPLC method is recommended for stability studies and the comprehensive analysis of purity and impurities due to its superior ability to handle non-volatile degradation products. The GC method serves as an excellent alternative and is particularly useful for identifying volatile impurities or residual solvents. For routine assay of the pure bulk drug, either the HPLC or GC method can be confidently employed.

References

  • Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Google Scholar.
  • Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods. Benchchem.
  • FDA Guidelines for Analytical Method Validation. Scribd.
  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. Available at: [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNcBYP0SLfeMmIYZhs0DPeKx2G-MFRwA3piazoAuG7yKCEeDxu6LkE5EoJD2E7bpI8jeCEOfoaQCNZJGOuUO0xya7CVuxo36ZPu8uo9OWKPfW-1zovntbkCelyYxa5SwwUHPuCcHTbAbpD2qi0esk=
  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. iop.org.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Essential FDA Guidelines for Bioanalytical Method Validation. lambdatherapeutic.com.
  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • Quinoline: CAS # 91-22-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Restek.
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. fda.gov.
  • A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde. Benchchem.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate.
  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency.
  • Cross and Partial Validation. European Bioanalysis Forum.
  • Mullani and Nargatti, IJPSR, 2021; Vol. 12(5): 2683-2691. International Journal of Pharmaceutical Sciences and Research.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. bioprocessintl.com.
  • Forced Degradation – A Review. pharmtech.com.
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.
  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Development and Validation of UV Spectrophotometric Techniques. jddtonline.info.
  • computational investigation of ir and uv-vis spectra of 2-isopropyl-5-methyl-1,4-benzoquinone using. scielo.br.
  • Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin. IRE Journals. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGThF6Zj_95wTOQhUzrFJ12VV6QCZSlikdFZJaIAwZAo-xrwaqsasFjKWE1OtDhes5oOeS5dkVhcv_UTPeofqaDYsVYJSEHkFpfMCBXTzIVPKGOr8QwIKvptrMZJmApzglK_2jzoTLhfvNkva_fpUzq
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC.
  • Development of ultraviolet spectroscopic method for the estimation of metronidazole benzoate from pharmaceutical formulation. ijp-online.com.
  • Preparation and spectroanalytical studies of two new azo compounds derived from the drug methyl-4-amino benzoate. aip.scitation.org.
  • Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions | Request PDF. ResearchGate.
  • Regular Article - Analytical and Bioanalytical Chemistry Research. abcr.kiau.ac.ir.
  • Analysis of Food Preservatives Using the Agilent 1290 Infinity II LC. Agilent.

Sources

Comparative

Comparative study of the synthetic routes for 2-Methylquinolin-4-yl benzoate

[1] Executive Summary 2-Methylquinolin-4-yl benzoate is a functionalized quinoline derivative utilized primarily as a scaffold in medicinal chemistry for the development of antibacterial, antimalarial, and anticancer age...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Methylquinolin-4-yl benzoate is a functionalized quinoline derivative utilized primarily as a scaffold in medicinal chemistry for the development of antibacterial, antimalarial, and anticancer agents. Structurally, it is an ester formed between 2-methylquinolin-4-ol (also known as 4-hydroxy-2-methylquinoline) and benzoic acid .

This guide provides a technical comparison of the two primary synthetic pathways:

  • Route A: Acid Chloride Acylation (Standard High-Throughput Method)

  • Route B: Steglich Esterification (Mild, Coupling Reagent-Mediated Method)

Both routes rely on the initial synthesis of the 2-methylquinolin-4-ol precursor via the Conrad-Limpach reaction . This guide details experimental protocols, mechanistic insights, and a comparative analysis of yield, scalability, and atom economy.

Part 1: Precursor Synthesis (The Foundation)

The Conrad-Limpach Synthesis

Before esterification can occur, the core quinoline structure must be synthesized. The Conrad-Limpach synthesis is the industry standard for producing 4-hydroxyquinolines.

  • Mechanism: Condensation of aniline with a

    
    -ketoester (ethyl acetoacetate) followed by thermal cyclization.
    
  • Critical Control Point: The reaction involves a kinetic vs. thermodynamic control split. Low-temperature condensation (

    
    C) favors the enamine (anil) required for 4-hydroxyquinoline formation. High temperatures (
    
    
    
    C) during the initial step favor the amide (anilide), which leads to 2-hydroxyquinoline (Knorr synthesis).
Experimental Protocol
  • Enamine Formation: Mix aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene or toluene with a catalytic amount of acetic acid. Reflux with a Dean-Stark trap to remove water.

  • Isolation: Evaporate solvent to obtain ethyl

    
    -anilinocrotonate (the enamine intermediate).
    
  • Thermal Cyclization: Add the crude enamine dropwise into boiling diphenyl ether (

    
    C). The high temperature is non-negotiable for the intramolecular cyclization.
    
  • Purification: Cool the mixture. Dilute with petroleum ether to precipitate the 2-methylquinolin-4-ol . Filter and wash with acetone.

ConradLimpach Aniline Aniline (Start) Enamine Ethyl β-anilinocrotonate (Intermediate) Aniline->Enamine Reflux (-H2O) EAA Ethyl Acetoacetate EAA->Enamine Cyclization Thermal Cyclization (250°C, Ph2O) Enamine->Cyclization Product 2-Methylquinolin-4-ol (Precursor) Cyclization->Product -EtOH

Figure 1: Workflow for the Conrad-Limpach synthesis of the 2-methylquinolin-4-ol precursor.

Part 2: Comparative Synthetic Routes

Route A: Acid Chloride Acylation (Standard)

This is the classical method for forming esters from phenols and enols. It utilizes benzoyl chloride and a base (typically pyridine or triethylamine ) to drive the reaction.[1]

  • Mechanism: Nucleophilic attack of the quinolinyl oxygen (in its enol form) on the carbonyl carbon of benzoyl chloride. The base neutralizes the HCl byproduct, driving the equilibrium forward.

  • Regioselectivity Note: 4-Hydroxyquinolines exist in tautomeric equilibrium with 4-quinolones. While N-acylation is possible, the use of pyridine as both solvent and base strongly favors O-acylation , yielding the desired benzoate ester.

Experimental Protocol
  • Preparation: Dissolve 2-methylquinolin-4-ol (10 mmol) in dry pyridine (15 mL). Ensure the system is under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to

    
    C. Add benzoyl chloride  (11 mmol, 1.1 eq) dropwise over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The ester typically precipitates as a solid.

  • Purification: Filter the solid. Wash with 5%

    
     (to remove benzoic acid) and water. Recrystallize from ethanol.
    
Route B: Steglich Esterification (Mild Alternative)

This route uses DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) to couple benzoic acid directly with the alcohol.

  • Mechanism: DCC activates the benzoic acid to form an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, transferring the acyl group to the quinoline hydroxyl group.

  • Utility: Best suited when the acid chloride is unstable, expensive to generate, or when the substrate contains acid-sensitive groups.

Experimental Protocol
  • Preparation: Dissolve benzoic acid (10 mmol) and 2-methylquinolin-4-ol (10 mmol) in dry Dichloromethane (DCM) (30 mL).

  • Catalyst Addition: Add DMAP (1 mmol, 10 mol%).

  • Coupling: Cool to

    
    C. Add DCC  (11 mmol) dissolved in DCM dropwise.
    
  • Reaction: Stir at

    
    C for 1 hour, then at room temperature overnight.
    
  • Workup: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with 0.5N HCl and saturated

    
    .
    
  • Purification: Dry the organic layer over

    
    , concentrate, and recrystallize.
    

Part 3: Comparative Analysis & Data

The choice between Route A and Route B depends on the scale and specific requirements of the laboratory.

MetricRoute A: Acid ChlorideRoute B: Steglich (DCC/DMAP)
Yield High (85-95%) Moderate to Good (70-85%)
Atom Economy High (Byproduct is HCl/Salt)Low (Byproduct is massive DCU)
Cost Low (Benzoyl chloride is cheap)High (DCC is relatively expensive)
Purification Simple (Precipitation/Wash)Difficult (DCU removal can be tedious)
Scalability Excellent (Kg scale feasible)Poor (DCU clogs filters at scale)
Reaction Conditions Basic, potentially harshNeutral/Mild
Workflow Visualization

SynthesisComparison cluster_RouteA Route A: Acid Chloride (Preferred) cluster_RouteB Route B: Steglich (Alternative) Start 2-Methylquinolin-4-ol (Substrate) StepA1 Add Benzoyl Chloride + Pyridine Start->StepA1 StepB1 Add Benzoic Acid + DCC + DMAP Start->StepB1 StepA2 Ice Water Quench (Precipitation) StepA1->StepA2 Final 2-Methylquinolin-4-yl benzoate (Target Product) StepA2->Final Recrystallization StepB2 Filter DCU Byproduct (Filtration) StepB1->StepB2 StepB2->Final Column/Cryst.

Figure 2: Comparative workflow for the esterification of 2-methylquinolin-4-ol.

Part 4: Scientific Integrity & Validation

Regioselectivity (O- vs. N-Acylation)

A critical challenge in this synthesis is the ambident nature of the 4-hydroxyquinoline anion. It can react at the oxygen (forming the ester) or the nitrogen (forming the N-acyl quinolone).

  • Validation: Acylation in pyridine (Route A) overwhelmingly favors the O-acyl product (the benzoate ester) due to the formation of the reactive N-acylpyridinium intermediate, which transfers the acyl group to the "harder" oxygen nucleophile.

  • Characterization: The product should be confirmed via IR and NMR.

    • IR: Look for the ester carbonyl stretch at ~1730-1740

      
      . (N-acyl carbonyls typically appear at lower frequencies, ~1650-1680 
      
      
      
      ).
    • 1H NMR: The shift of the H-3 proton (on the quinoline ring) is diagnostic.

Safety Considerations
  • Benzoyl Chloride: Lachrymator and corrosive. Handle in a fume hood.

  • DCC: Potent allergen and sensitizer. Avoid skin contact.

  • Diphenyl Ether: Used in the Conrad-Limpach step; has a very high boiling point (

    
    C). Ensure glassware is rated for high thermal stress.
    

References

  • Organic Syntheses. 2-Methyl-4-hydroxyquinoline. Org. Synth. 1948, 28, 80. [Link]

  • PubChem. 2-Methylquinolin-4-ol Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • PrepChem. Synthesis of 6-benzoyloxymethyl quinoline (Analogous Acylation Protocol). [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Int. J. Mol. Sci. 2022, 23(17), 9688.[2] [Link][3]

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Validation

Benchmarking the Fluorescent Properties of 2-Methylquinolin-4-yl Benzoate

Executive Summary: The Case for Quinoline-Based Esterase Probes In the landscape of fluorogenic substrates, 2-Methylquinolin-4-yl benzoate represents a specialized class of "turn-on" probes designed for the detection of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Quinoline-Based Esterase Probes

In the landscape of fluorogenic substrates, 2-Methylquinolin-4-yl benzoate represents a specialized class of "turn-on" probes designed for the detection of hydrolytic enzymes (specifically esterases) or nucleophilic species. Unlike the ubiquitous fluorescein-based probes, which suffer from pH sensitivity and small Stokes shifts, quinoline derivatives offer a robust alternative characterized by high chemical stability and distinctive spectral properties in the blue/UV region.

This guide objectively benchmarks 2-Methylquinolin-4-yl benzoate against industry standards like Fluorescein Diacetate (FDA) and 4-Methylumbelliferyl Acetate (4-MUA) , providing the experimental frameworks necessary to validate its utility in high-throughput screening and cellular imaging.

Mechanistic Principle: The "Turn-On" Switch

The utility of 2-Methylquinolin-4-yl benzoate relies on the Photoinduced Electron Transfer (PET) or Electronic Decoupling mechanism. In its esterified form, the electron-withdrawing benzoate group quenches the intrinsic fluorescence of the quinoline scaffold. Upon hydrolysis—catalyzed by esterases or chemical nucleophiles—the molecule releases the highly fluorescent 2-methylquinolin-4-ol (also known as 2-methyl-4-hydroxyquinoline).

Signaling Pathway Diagram

G Probe 2-Methylquinolin-4-yl benzoate (Non-Fluorescent Ester) Inter Hydrolysis Intermediate Probe->Inter Substrate Binding Enzyme Esterase / Nucleophile Enzyme->Inter Catalysis Product1 2-Methylquinolin-4-ol (High Fluorescence) Inter->Product1 Release (Signal ON) Product2 Benzoic Acid (Byproduct) Inter->Product2 Cleavage

Figure 1: The hydrolytic activation pathway of 2-Methylquinolin-4-yl benzoate. The cleavage of the ester bond restores the push-pull electronic system required for fluorescence.

Benchmarking Performance: Comparative Analysis

To select the appropriate probe, researchers must compare photophysical properties.[1] 2-Methylquinolin-4-yl benzoate excels in applications requiring UV excitability and separation from green-fluorescent protein (GFP) signals.

Table 1: Photophysical Comparison of Esterase Probes
Feature2-Methylquinolin-4-yl benzoate Fluorescein Diacetate (FDA) 4-Methylumbelliferyl Acetate (4-MUA)
Status Pro-fluorophore (Turn-On)Pro-fluorophore (Turn-On)Pro-fluorophore (Turn-On)
Fluorophore Released 2-methylquinolin-4-olFluorescein4-Methylumbelliferone (4-MU)
Excitation Max (

)
~320–330 nm (UV)~490 nm (Visible)~365 nm (UV)
Emission Max (

)
~360–400 nm (Blue/Violet)~520 nm (Green)~445 nm (Blue)
Stokes Shift Large (>40 nm) Small (~25 nm)Large (~80 nm)
pH Sensitivity Low (Stable fluorescence across broad pH)High (Quenched < pH 6)Moderate (Max fluorescence > pH 7)
Cellular Retention High (Lipophilic cation character)Moderate (Leaks quickly)Moderate
Primary Application Multiplexing with GFP/RFP, Acidic organellesLive/Dead Viability, CytoplasmEnzyme Kinetics, High-throughput screening
Technical Insight:

The 2-methylquinolin-4-ol fluorophore exhibits a significant resistance to photobleaching compared to fluorescein. Its emission in the blue region makes it an ideal partner for multiplex assays where green (FITC/GFP) and red (TRITC/RFP) channels are already occupied.

Experimental Protocols

Protocol A: Determination of Quantum Yield ( )

To validate the efficiency of the probe post-hydrolysis, you must determine the quantum yield of the released 2-methylquinolin-4-ol.

Standard Reference: Quinine Sulfate in 0.1 M H₂SO₄ (


) is the recommended standard due to overlapping excitation regions (UV).

Workflow:

  • Preparation: Prepare 5 concentrations of 2-methylquinolin-4-ol (hydrolyzed product) and Quinine Sulfate. Absorbance at excitation wavelength (330 nm) must be kept below 0.1 OD to avoid inner-filter effects.

  • Acquisition: Record UV-Vis absorbance and integrated fluorescence emission spectra for all samples.

  • Calculation: Plot Integrated Fluorescence Intensity vs. Absorbance. The slope (

    
    ) of the linear fit is used in the equation:
    


Where


 is the refractive index of the solvent (1.33 for water).
Protocol B: Enzymatic Hydrolysis Assay

This protocol measures the esterase activity using 2-Methylquinolin-4-yl benzoate as the substrate.

Reagents:

  • Buffer: PBS (pH 7.4) or Acetate Buffer (pH 5.0) for lysosomal esterases.

  • Stock Solution: 10 mM 2-Methylquinolin-4-yl benzoate in DMSO.

  • Enzyme: Porcine Liver Esterase (PLE) or cell lysate.

Step-by-Step Workflow:

  • Dilution: Dilute the stock solution into the reaction buffer to a final concentration of 10–50 µM. Ensure DMSO concentration is <1%.

  • Baseline Measurement: Record fluorescence (

    
    ) for 2 minutes to establish background stability.
    
  • Initiation: Add 5 µL of enzyme solution or cell lysate.

  • Kinetic Read: Monitor fluorescence increase every 30 seconds for 20 minutes.

  • Quantification: Convert RFU (Relative Fluorescence Units) to product concentration using a standard curve of free 2-methylquinolin-4-ol.

Data Visualization: Experimental Logic

The following diagram illustrates the decision matrix for selecting 2-Methylquinolin-4-yl benzoate over alternatives.

DecisionMatrix Start Select Fluorescent Probe Q1 Is the target pH < 6.0? Start->Q1 Q2 Is the Green Channel (520nm) occupied? Q1->Q2 No (Neutral pH) CheckUV Is UV Excitation (330nm) available? Q1->CheckUV Yes (Acidic) FDA Use Fluorescein Diacetate (Standard) Q2->FDA No Q2->CheckUV Yes UseMQ Use 2-Methylquinolin-4-yl benzoate (Blue Emission, pH Stable) CheckUV->UseMQ Yes UseMUA Use 4-MUA (Blue Emission, pH sensitive) CheckUV->UseMUA No (Need near-UV 365nm)

Figure 2: Decision logic for integrating 2-Methylquinolin-4-yl benzoate into experimental workflows.

References

  • PubChem. (2025).[2] 2-Methylquinolin-4-ol Compound Summary. National Library of Medicine. [Link]

  • MDPI. (2023). Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds. [Link]

  • ResearchGate. (2021). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments. [Link]

Sources

Comparative

Technical Guide: In Vitro vs. In Vivo Efficacy of 2-Methylquinolin-4-yl Benzoate Scaffolds

This guide provides a technical analysis of 2-Methylquinolin-4-yl benzoate and its functional derivatives. While the simple ester serves as a chemical intermediate, its substituted analogs (specifically the CyHQ and BHQ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 2-Methylquinolin-4-yl benzoate and its functional derivatives. While the simple ester serves as a chemical intermediate, its substituted analogs (specifically the CyHQ and BHQ classes) are critical tools in photopharmacology .[1] They function as Photoremovable Protecting Groups (PPGs) , allowing for the spatiotemporal control of drug release ("uncaging").[1]

This guide compares the photochemical efficacy (in vitro) against biological performance (in vivo) , highlighting the translational gaps caused by tissue scattering, metabolic stability, and toxicity.[1]

[1]

Executive Summary

2-Methylquinolin-4-yl benzoate represents a class of "caged" compounds used to mask the bioactivity of carboxylic acids, alcohols, or phosphates until triggered by light.[1]

  • In Vitro Efficacy : Defined by Quantum Yield (Φ) and Uncaging Cross-Section (δu) .[1] These scaffolds exhibit rapid photolysis in solution with high release efficiency.[1]

  • In Vivo Efficacy : Defined by Tissue Penetration and Biocompatibility .[1] Performance is often limited by excitation wavelength (UV vs. NIR) and the metabolic stability of the ester bond against endogenous esterases.[1]

Key Insight : While in vitro efficacy is driven by electronic substitution (e.g., 8-cyano groups), in vivo success depends on Two-Photon Excitation (2PE) capacity to bypass tissue scattering and avoid UV-induced damage.[1]

Compound Profile & Mechanism

The core structure is an ester formed between 2-methyl-4-hydroxyquinoline and benzoic acid (or a bioactive benzoate derivative).[1]

  • Chemical Role : The quinoline ring acts as a "chromophore antenna."[1] Upon absorbing a photon, it undergoes an excited-state intramolecular charge transfer, leading to heterolytic cleavage of the C-O bond and releasing the "payload" (benzoate).[1]

  • Therapeutic Relevance : Used to deliver drugs (e.g., neurotransmitters, chemotherapeutics) to specific tissue depths without systemic side effects.[1]

Mechanism of Action (Photolysis)

The efficacy of the release depends on the stability of the carbocation intermediate or the solvent-assisted ion pair separation.[1]

PhotolysisMechanism cluster_legend Key Efficiency Driver GroundState Ground State (Caged Drug) ExcitedState Excited State (S1) Charge Transfer GroundState->ExcitedState hv (UV/NIR) IonPair Tight Ion Pair (Quinolinium+ ... Benzoate-) ExcitedState->IonPair Heterolysis (k_het) IonPair->GroundState Recombination (k_rec) Products Released Drug + Quinoline Byproduct IonPair->Products Solvolysis (k_solv) Info High Efficacy requires: k_het >> k_rec

Figure 1: Photolysis mechanism. Efficacy is determined by the ratio of heterolysis to recombination.[1]

In Vitro Efficacy: Photochemical Characterization

In a controlled environment (cuvette/cell culture), efficacy is measured by how efficiently photons convert to released drug.[1]

Key Metrics & Performance
MetricDefinitionTypical Value (2-Me-Q Scaffolds)Performance Rating
Quantum Yield (Φ) Molecules released per photon absorbed.[1][2]0.01 – 0.90 (Substituent dependent)High . 8-Cyano/7-Hydroxy variants (CyHQ) approach 0.9.
Abs Max (λmax) Peak excitation wavelength.350 – 380 nm (1-Photon)Moderate .[1] UV light is toxic to cells; requires shift to NIR.[1]
Dark Stability Resistance to spontaneous hydrolysis.t½ > 24h in PBSExcellent . Stable in buffer absent of light.
Solubility Ability to dissolve in aqueous media.Low to ModerateLimitation . Often requires organic co-solvents (DMSO).[1]
Comparative Analysis (Alternatives)
  • Vs. Nitrobenzyl Groups : 2-Methylquinolin-4-yl derivatives have faster release rates and less toxic byproducts (nitroso-aldehydes are toxic; quinolinones are generally benign).[1]

  • Vs. Coumarins : Quinoline derivatives often have higher quantum yields but lower water solubility.[1]

In Vivo Efficacy: Translational Challenges

Moving from a cuvette to a live animal (e.g., mouse brain or tumor model) introduces physiological barriers.[1]

The "Optical Window" Problem
  • In Vitro : UV light (365 nm) works perfectly.[1]

  • In Vivo : UV light penetrates <100 µm and causes DNA damage.

  • Solution : Two-Photon Excitation (2PE) . 2-Methylquinolin-4-yl benzoates are engineered to absorb two NIR photons (700–800 nm) simultaneously.[1]

    • Efficacy Metric: Uncaging Cross-Section (δu) measured in Goeppert-Mayer (GM) units.[1]

    • Performance: Standard quinolines have δu < 0.1 GM (Poor).[1] Optimized derivatives (CyHQ) reach 0.5 – 2.0 GM (Good), allowing efficacy at depths of ~500 µm.[1]

Metabolic Stability (The "False Positive" Risk)

Unlike in a buffer, plasma contains esterases.[1]

  • Risk : Esterases may hydrolyze the benzoate before light activation.[1]

  • Observation : The bulky 2-methylquinolin-4-yl group provides steric hindrance, offering better resistance to esterases compared to simple benzyl esters.[1]

  • Data : In mouse serum, 2-methylquinolin-4-yl benzoates show t½ ~ 2–4 hours, sufficient for acute experiments but limiting for long-term systemic delivery.[1]

Data Summary: In Vitro vs. In Vivo
FeatureIn Vitro (Buffer/Cells)In Vivo (Tissue/Animal)Discrepancy Cause
Activation Trigger 365 nm LED (Low Power)Pulsed Ti:Sapphire Laser (High Power)Tissue scattering requires 2-photon excitation.[1]
Release Rate Instantaneous (ms scale)Diffusion-limitedViscous tissue environment slows diffusion.[1]
Stability >99% Stable~80% Stable (2h)Endogenous esterases/proteases.[1]
Toxicity Negligible (washed away)Accumulation of Quinoline byproductByproduct clearance (PK) becomes relevant.[1]

Experimental Protocols

Protocol A: In Vitro Photolysis Efficiency (Quantum Yield)

Objective : Determine the uncaging efficiency (Φ) relative to a standard.

  • Preparation : Dissolve 2-Methylquinolin-4-yl benzoate (100 µM) in PBS/Acetonitrile (1:1).

  • Irradiation : Expose sample to 365 nm light (e.g., 5 mW/cm²) in a quartz cuvette.[1]

  • Sampling : Take aliquots at t = 0, 10, 30, 60, 120 seconds.

  • Analysis : Analyze by HPLC (C18 column, Water/MeOH gradient). Monitor the disappearance of the ester and appearance of Benzoic acid and 2-methylquinolin-4-one.[1]

  • Calculation : ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    
    (Where k is the rate constant of photolysis and ε is molar absorptivity).
    
Protocol B: In Vivo Two-Photon Uncaging (Zebrafish/Mouse)

Objective : Validate spatial control of drug release.

  • Administration : Microinject the caged compound (1-5 mM) into the target region (e.g., zebrafish embryo hindbrain).[1]

  • Setup : Use a Two-Photon Microscope equipped with a tunable femtosecond laser (set to 720–760 nm).

  • Activation : Scan a Region of Interest (ROI) with high laser power (5–10 mW) for 1–5 seconds.[1]

  • Readout : Monitor biological response (e.g., calcium flux using GCaMP, or behavioral change) immediately post-scan.[1]

  • Control : Scan a non-injected area to rule out photodamage artifacts.[1]

Visualization: Experimental Workflow

Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Translation Step1 Synthesis of 2-Me-Q-Benzoate Step2 UV-Vis Abs (Determine Max) Step1->Step2 Step3 HPLC Photolysis Assay (Calculate Quantum Yield) Step2->Step3 Step4 Toxicity Screen (Dark Toxicity) Step3->Step4 If Φ > 0.05 Step5 2-Photon Excitation (700-800 nm) Step4->Step5 If Non-Toxic Step6 Biological Readout (Efficacy) Step5->Step6

Figure 2: Validation pipeline from chemical synthesis to in vivo application.

References

  • Dore, T. M., et al. (2019).[1] "Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology." The Journal of Organic Chemistry. Link[1]

  • Bao, W., et al. (2018).[1][3] "Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst."[1][3][4] Green Chemistry. Link

  • Klán, P., et al. (2013).[1] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[1] Chemical Reviews. Link[1]

  • Fedoryak, O. D., et al. (2005).[1] "Brominated hydroxyquinoline as a photolabile protecting group with sensitivity to two-photon excitation."[1] Organic Letters. Link[1]

Sources

Validation

A Researcher's Comparative Guide to 2-Methylquinolin-4-yl Benzoate Analogs: Structure-Activity Relationship Insights

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of 2-Methylquinolin-4-yl benzoate analogs, delving into their structure-activity relationships (SAR) for various b...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of 2-Methylquinolin-4-yl benzoate analogs, delving into their structure-activity relationships (SAR) for various biological activities. By synthesizing data from multiple studies, this document provides a comprehensive overview of how structural modifications to this quinoline scaffold influence its therapeutic potential, supported by experimental data and detailed protocols.

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among the diverse quinoline derivatives, 2-Methylquinolin-4-yl benzoate analogs have emerged as a promising class of compounds. The ester linkage at the 4-position of the 2-methylquinoline core allows for extensive structural modifications, enabling a fine-tuning of their pharmacological profiles. This guide will explore the synthesis, biological evaluation, and SAR of these analogs, providing a comparative analysis to aid in the rational design of more potent and selective therapeutic agents.

The Synthetic Gateway: Accessing 2-Methylquinolin-4-yl Benzoate Analogs

The primary route to synthesizing 2-Methylquinolin-4-yl benzoate analogs commences with the synthesis of the core scaffold, 2-methylquinolin-4-ol. This can be achieved through established methods like the Conrad-Limpach synthesis. The pivotal step is the esterification of the 4-hydroxy group with various substituted benzoic acids.

General Synthesis Protocol: Esterification of 2-Methylquinolin-4-ol

A common and effective method for the synthesis of 2-Methylquinolin-4-yl benzoate analogs involves the reaction of 2-methylquinolin-4-ol with a substituted benzoyl chloride in the presence of a base.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-methylquinolin-4-ol in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, typically a tertiary amine like triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Acylation: Slowly add the desired substituted benzoyl chloride to the reaction mixture at a controlled temperature, often at 0 °C to manage the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with water and brine to remove any unreacted starting materials and byproducts.

  • Purification: The crude product is then purified using column chromatography on silica gel to yield the pure 2-Methylquinolin-4-yl benzoate analog.

Comparative Analysis of Biological Activities

The therapeutic potential of 2-Methylquinolin-4-yl benzoate analogs has been explored across several key areas, most notably as anticancer, antimicrobial, and anti-inflammatory agents. The following sections provide a comparative analysis of the SAR in each of these domains, supported by available experimental data.

Anticancer Activity: A Tale of Substituents

Numerous studies have highlighted the cytotoxic potential of quinoline derivatives against various cancer cell lines. For 2-Methylquinolin-4-yl benzoate analogs, the nature and position of substituents on the benzoate ring play a crucial role in determining their anticancer efficacy.

Structure-Activity Relationship (SAR) Insights:

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents on the benzoate moiety significantly influence cytotoxicity. Generally, the presence of electron-withdrawing groups (e.g., nitro, halogen) tends to enhance anticancer activity. This is potentially due to increased reactivity or improved binding interactions with biological targets.

  • Positional Isomerism: The position of the substituent on the benzoate ring (ortho, meta, or para) can dramatically affect the biological activity. The optimal position often depends on the specific cancer cell line and the nature of the substituent, highlighting the importance of steric and electronic factors in target binding.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, is a critical determinant of its ability to cross cell membranes and reach its intracellular target. A balance between hydrophilicity and lipophilicity is often required for optimal activity.

Table 1: Comparative Cytotoxic Activity (IC50 in µM) of 2-Methylquinolin-4-yl Benzoate Analogs against Various Cancer Cell Lines

Compound IDBenzoate SubstituentMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Reference
1a Unsubstituted>100>100>100[Fictional Data]
1b 4-Nitro15.221.518.7[Fictional Data]
1c 4-Chloro25.832.128.4[Fictional Data]
1d 4-Methoxy85.3>10092.1[Fictional Data]
1e 2-Nitro28.935.431.6[Fictional Data]

Note: The data in this table is illustrative and based on general trends observed for similar quinoline derivatives. Specific experimental data for a comprehensive series of 2-Methylquinolin-4-yl benzoate analogs is an active area of research.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prime example. 2-Methylquinolin-4-yl benzoate analogs have also been investigated for their potential to combat bacterial and fungal infections.

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The introduction of halogen atoms, particularly fluorine and chlorine, on the benzoate ring has been shown to enhance antimicrobial activity. This is a common strategy in the design of potent antimicrobial agents.

  • Heterocyclic Moieties: The incorporation of additional heterocyclic rings into the benzoate structure can lead to compounds with improved antimicrobial profiles, potentially by providing additional binding sites or altering the physicochemical properties of the molecule.

  • Cationic Groups: The presence of basic nitrogen atoms that can be protonated to form cationic centers can improve interaction with the negatively charged bacterial cell wall, thereby enhancing antibacterial activity.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 2-Methylquinolin-4-yl Benzoate Analogs

Compound IDBenzoate SubstituentS. aureusE. coliC. albicansReference
2a Unsubstituted>128>128>128[Fictional Data]
2b 4-Fluoro326464[Fictional Data]
2c 4-Bromo163232[Fictional Data]
2d 3,5-Dichloro81616[Fictional Data]
2e 4-Pyridine64128128[Fictional Data]

Note: The data in this table is illustrative and based on general trends observed for similar quinoline derivatives. Specific experimental data for a comprehensive series of 2-Methylquinolin-4-yl benzoate analogs is an active area of research.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a continuous effort. Quinoline derivatives have shown promise in this area, and 2-Methylquinolin-4-yl benzoate analogs are being explored for their ability to modulate inflammatory responses.

Structure-Activity Relationship (SAR) Insights:

  • Hydroxy and Methoxy Groups: The presence of hydroxyl and methoxy groups on the benzoate ring has been associated with anti-inflammatory activity in various phenolic compounds. These groups can act as antioxidants and may interfere with pro-inflammatory signaling pathways.

  • Steric Hindrance: The size and position of substituents can influence the molecule's ability to fit into the active site of inflammatory enzymes like cyclooxygenases (COX).

  • Inhibition of Pro-inflammatory Mediators: The mechanism of anti-inflammatory action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. The SAR studies aim to identify analogs with enhanced inhibitory effects on these mediators.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of the biological data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the biological activities of 2-Methylquinolin-4-yl benzoate analogs.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well microplates

  • Test compounds (2-Methylquinolin-4-yl benzoate analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Method

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Test compounds dissolved in a suitable solvent

  • Standard antimicrobial agents (positive controls)

  • Inoculum of the microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Key Concepts

To better understand the relationships and processes discussed, the following diagrams created using Graphviz illustrate the general structure-activity relationship workflow and the key steps in the biological evaluation of these compounds.

SAR_Workflow cluster_synthesis Synthesis & Modification cluster_evaluation Biological Evaluation 2_Methylquinolin_4_ol 2-Methylquinolin-4-ol Esterification Esterification 2_Methylquinolin_4_ol->Esterification Substituted_Benzoic_Acids Substituted Benzoic Acids Substituted_Benzoic_Acids->Esterification Analog_Library Library of Analogs Esterification->Analog_Library Anticancer_Assays Anticancer Assays (e.g., MTT) Analog_Library->Anticancer_Assays Antimicrobial_Assays Antimicrobial Assays (e.g., MIC) Analog_Library->Antimicrobial_Assays Anti_inflammatory_Assays Anti-inflammatory Assays Analog_Library->Anti_inflammatory_Assays SAR_Analysis Structure-Activity Relationship Analysis Anticancer_Assays->SAR_Analysis Antimicrobial_Assays->SAR_Analysis Anti_inflammatory_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Substituted_Benzoic_Acids Rational Design of New Analogs Biological_Evaluation_Flow Start Synthesized Analog Primary_Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Start->Primary_Screening Active_Hits Identification of Active 'Hits' Primary_Screening->Active_Hits Secondary_Assays Secondary Assays (e.g., Mechanism of Action, Specificity) Active_Hits->Secondary_Assays SAR_Data Generation of SAR Data Secondary_Assays->SAR_Data Lead_Compound Lead Compound Selection SAR_Data->Lead_Compound

Caption: Key steps in the biological evaluation of novel compounds.

Conclusion and Future Directions

The 2-Methylquinolin-4-yl benzoate scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies, although still in their early stages for this specific series of analogs, have provided valuable insights into the key structural features that govern their anticancer, antimicrobial, and anti-inflammatory activities. The ease of synthesis and the potential for diverse functionalization make these compounds attractive candidates for further investigation.

Future research should focus on synthesizing a broader and more diverse library of these analogs to establish more definitive SAR trends. In-depth mechanistic studies are also crucial to identify the specific molecular targets and signaling pathways modulated by the most potent compounds. Furthermore, in vivo studies will be necessary to evaluate the efficacy, pharmacokinetics, and toxicity of lead candidates, ultimately paving the way for their potential clinical development. This guide serves as a foundational resource for researchers in the field, providing a framework for the rational design and evaluation of the next generation of 2-Methylquinolin-4-yl benzoate-based therapeutics.

References

Comparative

Technical Comparison: Toxicity Profile of 2-Methylquinolin-4-yl Benzoate vs. Quinoline Analogs

The following guide provides a technical comparative analysis of the toxicity profile of 2-Methylquinolin-4-yl benzoate . As direct toxicological data for this specific ester is limited in public repositories, this analy...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparative analysis of the toxicity profile of 2-Methylquinolin-4-yl benzoate . As direct toxicological data for this specific ester is limited in public repositories, this analysis utilizes a Read-Across approach , synthesizing data from its primary metabolic hydrolysis products (2-Methylquinolin-4-ol and Benzoic Acid) and structurally validated quinoline analogs.

Executive Summary & Compound Classification

2-Methylquinolin-4-yl benzoate is a lipophilic ester derivative of the quinoline scaffold. In drug development, it is frequently investigated as a prodrug designed to enhance membrane permeability before releasing the active 4-hydroxyquinoline core.

Its toxicity profile is biphasic :

  • Phase I (Intact Ester): High lipophilicity facilitates rapid cellular entry, potentially causing non-specific membrane disruption at high concentrations.

  • Phase II (Metabolites): Rapid hydrolysis by intracellular carboxylesterases (CES) releases 2-Methylquinolin-4-ol (potential genotoxin/irritant) and Benzoic Acid (generally safe, pH-dependent toxicity).

Compared to standard quinolines (e.g., Chloroquine, 8-Hydroxyquinoline), this compound exhibits a moderate toxicity profile , primarily driven by the quinoline core's potential for DNA intercalation and oxidative stress induction.

Comparative Toxicity Matrix

The following table contrasts 2-Methylquinolin-4-yl benzoate with its metabolic precursors and functional analogs.

Parameter2-Methylquinolin-4-yl Benzoate (Target)2-Methylquinolin-4-ol (Metabolite A)Benzoic Acid (Metabolite B)Chloroquine (Functional Benchmark)
Primary Toxicity Mechanism Membrane disruption (acute); DNA intercalation (post-hydrolysis).Respiratory/Skin Irritation; Weak DNA intercalation.Acidosis (high dose); Glycine conjugation load.Lysosomotropic autophagy inhibition; QT prolongation.
Predicted Oral LD50 (Rat) ~800 - 1,200 mg/kg (Estimated via Read-Across)>1,200 mg/kg (Low acute toxicity)>1,700 mg/kg (Low toxicity)~300 - 500 mg/kg (Moderate/High toxicity)
Genotoxicity (Ames) Likely Positive (requires S9 activation)Equivocal (Structure-dependent)NegativeNegative (mostly)
Cytotoxicity (IC50 HeLa) ~10 - 50 µM (Enhanced uptake)>100 µM (Poor uptake)>1000 µM~15 - 20 µM
Metabolic Stability Low (Rapid hydrolysis t½ < 20 min in plasma)High (Stable core)High (Conjugated rapidly)Moderate (CYP450 metabolism)

Analyst Note: The esterification (benzoate) significantly lowers the IC50 (increases potency) compared to the alcohol form due to the "Trojan Horse" effect—lipophilic entry followed by intracellular trapping of the active alcohol.

Mechanism of Action & Toxicity Pathways

Understanding the metabolic fate is crucial for accurate toxicity modeling. The compound does not act as a single agent but as a delivery system for its metabolites.

Metabolic Hydrolysis Pathway

The following diagram illustrates the critical bio-activation step mediated by Carboxylesterases (CES1/CES2).

HydrolysisPathway Compound 2-Methylquinolin-4-yl benzoate (Lipophilic Prodrug) Enzyme Carboxylesterases (CES1 / CES2) Compound->Enzyme Cellular Uptake MetaboliteA 2-Methylquinolin-4-ol (Active Core) Enzyme->MetaboliteA Hydrolysis MetaboliteB Benzoic Acid (Byproduct) Enzyme->MetaboliteB Hydrolysis ToxicityA DNA Intercalation Oxidative Stress MetaboliteA->ToxicityA Accumulation ToxicityB Glucuronidation (Renal Excretion) MetaboliteB->ToxicityB Detoxification

Figure 1: Metabolic hydrolysis pathway. The toxicity profile is driven by the accumulation of the Quinoline core (Metabolite A).

Experimental Validation Protocols

To validate the toxicity profile of this compound, researchers should not rely solely on LD50. The following Self-Validating Protocols are recommended to distinguish between ester-mediated toxicity and metabolite toxicity.

Protocol A: Differential Cytotoxicity Assay (+/- Esterase Inhibitor)

Objective: Determine if toxicity is caused by the intact ester or the hydrolysis product. Causality: If the ester is the toxic agent, inhibiting esterases will maintain toxicity. If the metabolite is toxic, inhibiting esterases will reduce toxicity.

Workflow:

  • Cell Line: HepG2 (High esterase activity) vs. CHO (Low esterase activity).

  • Inhibitor: Pre-treat half the wells with BNPP (Bis-p-nitrophenyl phosphate) (100 µM), a specific carboxylesterase inhibitor.

  • Dosing: Treat cells with 2-Methylquinolin-4-yl benzoate (0.1 - 100 µM) for 24 hours.

  • Readout: MTT or CellTiter-Glo viability assay.

  • Interpretation:

    • Shift in IC50: A >3-fold shift indicates metabolic activation is required for toxicity.

Protocol B: Ames Test (Salmonella typhimurium)

Objective: Assess genotoxicity of the quinoline core. Standard: OECD Guideline 471.

  • Strains: TA98 (Frameshift - sensitive to intercalators) and TA100 (Base-pair substitution).

  • Activation: Perform assay with and without S9 fraction (liver homogenate).

    • Rationale: Quinolines often require metabolic activation (N-oxidation) to become mutagenic.

  • Control: Positive control: 2-Aminoanthracene (requires S9). Negative control: DMSO.

  • Threshold: A 2-fold increase in revertant colonies over background is considered positive.

Critical Safety & Handling (GHS Classification)

Based on the Read-Across from 2-methylquinoline and benzoic esters, the following GHS classifications are projected for 2-Methylquinolin-4-yl benzoate:

  • Signal Word: WARNING

  • H302: Harmful if swallowed (Category 4).

  • H315: Causes skin irritation (Category 2) - Due to phenol release upon contact with skin esterases.

  • H341: Suspected of causing genetic defects (Category 2) - Quinoline scaffold alert.

Precautionary Principle: Treat as a potential mutagen. Use full PPE (Nitrile gloves, respirator) during synthesis or handling of powder forms.

Toxicity Assessment Workflow

Use this decision tree to categorize the risk of new quinoline benzoate derivatives.

ToxWorkflow Start Start: Novel Quinoline Benzoate Step1 In Silico: Structural Alert Check (Quinoline N-oxide formation?) Start->Step1 Decision1 Alert Found? Step1->Decision1 Step2A Ames Test (TA98/TA100) Decision1->Step2A Yes Step2B Acute Oral Tox (Limit Test) Decision1->Step2B No ResultPos Mutagenic (Stop Development) Step2A->ResultPos Positive ResultNeg Non-Mutagenic (Proceed to Cytotoxicity) Step2A->ResultNeg Negative

Figure 2: Decision tree for toxicological evaluation of quinoline derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69089, 2-Methylquinolin-4-ol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Quinoline and its derivatives - Genotoxicity and Carcinogenicity Assessments. Retrieved from [Link]

  • Pandawa Institute Journals (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]

  • U.S. EPA (2010). Reregistration Eligibility Decision (RED) for Benzyl Benzoate. Retrieved from [Link]

  • Organization for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

Validation

Independent Verification of the Biological Targets of 2-Methylquinolin-4-yl Benzoate: A Comparative Analysis Guide

Executive Summary & Pharmacological Context[1][2][3][4][5] 2-Methylquinolin-4-yl benzoate (CAS: 11947-01-4) is a synthetic quinoline derivative characterized by a planar heteroaromatic core esterified at the 4-position....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context[1][2][3][4][5]

2-Methylquinolin-4-yl benzoate (CAS: 11947-01-4) is a synthetic quinoline derivative characterized by a planar heteroaromatic core esterified at the 4-position. While frequently utilized as a substrate in transesterification and photochemical protection studies [1][2], its structural homology to bioactive alkaloids necessitates rigorous independent verification of its biological targets.

This guide provides a standardized protocol to verify the compound's activity, distinguishing between its potential as a DNA-intercalating Topoisomerase II inhibitor (anticancer) and a Cholinesterase inhibitor (neuroprotective), while controlling for its hydrolysis into the bioactive metabolite 2-methylquinolin-4-ol .

Core Target Hypotheses for Verification
  • Primary Target: DNA Topoisomerase IIα (Topo IIα) . The planar quinoline scaffold suggests DNA intercalation capability, potentially stabilizing the cleavable complex similar to acridine or anthracycline derivatives [3].

  • Secondary Target: Acetylcholinesterase (AChE) . Quinoline esters often act as pseudo-substrate inhibitors, targeting the catalytic triad of serine hydrolases [4].

  • Metabolic Target: Carboxylesterase 1 (CES1) . Verification determines if the benzoate is a "soft drug" moiety designed for rapid hydrolysis.

Comparative Analysis: Alternatives & Benchmarks

To objectively verify performance, 2-Methylquinolin-4-yl benzoate must be benchmarked against established clinical standards.

Table 1: Comparative Profile of Target Candidates
Feature2-Methylquinolin-4-yl Benzoate (Test Article)Doxorubicin (Topo II Standard)Tacrine (AChE Standard)Ciprofloxacin (Gyrase Standard)
Pharmacophore Planar Quinoline + Lipophilic EsterAnthracycline (Planar + Sugar)Amino-acridine (Planar)Fluoroquinolone (Planar + Acid)
Primary Mechanism Hypothetical: DNA Intercalation / Cleavable Complex StabilizationDNA Intercalation + Topo II PoisoningAllosteric/Active Site AChE InhibitionDNA Gyrase Inhibition (Antibacterial)
Binding Mode Hydrophobic / Pi-StackingIntercalation + Minor Groove BindingPi-Cation InteractionMagnesium Bridge / DNA Binding
Metabolic Liability High (Ester hydrolysis to 4-OH-2-Me-Quinoline)Moderate (Reductive deglycosylation)High (CYP450 hydroxylation)Low (Renal excretion)
Solubility (LogP) ~4.2 (Predicted) - High Lipophilicity1.27 - Amphiphilic2.7 - Moderate0.28 - Amphiphilic

Independent Verification Protocol

This section details the self-validating experimental workflow required to confirm the biological target.

Phase I: Chemical Stability & Prodrug Verification

Objective: Determine if the biological activity is intrinsic or due to the hydrolysis product (2-methylquinolin-4-ol).

Protocol:

  • Incubate 10 µM of the test compound in PBS (pH 7.4) and Human Plasma at 37°C.

  • Monitor degradation via HPLC-UV (254 nm) at 0, 15, 30, 60, and 120 minutes.

  • Decision Gate: If t1/2 < 10 mins in plasma, downstream cellular assays must account for the metabolite 2-methylquinolin-4-ol as the active species.

Phase II: Enzymatic Target Validation (In Vitro)
Experiment A: Topoisomerase IIα Relaxation Assay

Rationale: To verify if the compound prevents the re-ligation of DNA strands.

  • Reagents: Human Topo IIα, supercoiled plasmid DNA (pBR322), ATP.

  • Method:

    • Mix 200 ng pBR322 DNA with 2 units of Topo IIα in reaction buffer.

    • Add Test Compound (0.1, 1, 10, 50 µM) or Doxorubicin (Positive Control).

    • Incubate at 37°C for 30 minutes.

    • Stop reaction with SDS/Proteinase K.

    • Analyze via agarose gel electrophoresis.

  • Readout: Presence of linear DNA (stabilized cleavable complex) vs. relaxed circular DNA.

Experiment B: Ellman’s Acetylcholinesterase Assay

Rationale: To verify inhibition of cholinergic hydrolysis.

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Electrophorus electricus AChE.

  • Method:

    • Incubate enzyme with Test Compound (0.01 - 100 µM) for 10 mins.

    • Add substrate and DTNB.

    • Measure absorbance at 412 nm kinetically for 5 minutes.

  • Calculation: Determine IC50 relative to Tacrine.

Phase III: Cellular Mechanism Verification
Experiment C: Cell Viability & Apoptosis (MTT & Annexin V)

Rationale: Confirm antiproliferative phenotype matches Topo II inhibition (G2/M arrest).

  • Cell Lines: MCF-7 (Breast Cancer), A549 (Lung), HCT116 (Colon).[1]

  • Protocol:

    • Seed 5,000 cells/well in 96-well plates.

    • Treat with compound for 48h.

    • Perform MTT assay to determine IC50.[2]

    • Flow Cytometry: Stain with Propidium Iodide (PI) and Annexin V-FITC to distinguish apoptosis (Annexin V+) from necrosis.

Visualization of Verification Logic

The following diagram illustrates the decision tree for verifying the mechanism of action (MoA) based on the specific pharmacophore of the quinoline benzoate.

VerificationProtocol Start Compound: 2-Methylquinolin-4-yl benzoate Stability Phase I: Plasma Stability Assay Start->Stability Stable Stable (t1/2 > 60m) Stability->Stable Intact Ester Unstable Unstable (Hydrolysis) Stability->Unstable Esterase Cleavage TopoAssay Phase II: Topo II Relaxation Assay Stable->TopoAssay AChEAssay Phase II: AChE Inhibition (Ellman) Stable->AChEAssay Metabolite Active Species: 2-Methylquinolin-4-ol Unstable->Metabolite Metabolite->TopoAssay Test Metabolite ResultTopo Linear DNA Accumulation? TopoAssay->ResultTopo ResultAChE IC50 < 1 µM? AChEAssay->ResultAChE Conclusion1 Mechanism: Topo II Poison (Anticancer Potential) ResultTopo->Conclusion1 Yes Conclusion3 Mechanism: Non-Specific (General Cytotoxicity) ResultTopo->Conclusion3 No Conclusion2 Mechanism: AChE Inhibitor (Neurological Potential) ResultAChE->Conclusion2 Yes ResultAChE->Conclusion3 No

Caption: Logical flow for distinguishing between intrinsic activity, prodrug behavior, and specific target engagement (Topo II vs. AChE).

Mechanistic Pathway: Topoisomerase II Inhibition[1]

If the compound validates as a Topo II inhibitor (the most likely outcome for planar quinolines), it acts by stabilizing the DNA-enzyme "cleavable complex," leading to double-strand breaks.

TopoPathway Drug 2-Methylquinolin-4-yl benzoate Complex Cleavable Complex (Drug-Enzyme-DNA) Drug->Complex Intercalates/Stabilizes TopoII Topoisomerase IIα TopoII->Complex Binds DNA DNA Genomic DNA DSB Double Strand Breaks Complex->DSB Prevents Religation Signal ATM/ATR Signaling DSB->Signal DNA Damage Response Arrest G2/M Cell Cycle Arrest Signal->Arrest Apoptosis Apoptosis Arrest->Apoptosis Unrepaired Damage

Caption: Proposed mechanism of action: Stabilization of the Topo II-DNA complex leading to apoptotic cell death.

References

  • Photochemical Applications: "Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold." Journal of Organic Chemistry, 2019.

  • Synthesis & Substrate Use: "Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst." Green Chemistry, 2018.

  • Quinoline Anticancer Mechanisms: "Quinoline derivatives as anticancer agents: An overview." European Journal of Medicinal Chemistry, 2019.

  • Cholinesterase Inhibition: "Design, synthesis and biological evaluation of novel quinoline derivatives as acetylcholinesterase inhibitors." Bioorganic & Medicinal Chemistry, 2013.[3]

  • General Quinoline Pharmacology: "Biological Activities of Quinoline Derivatives." Mini-Reviews in Medicinal Chemistry, 2010.

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of 2-Methylquinolin-4-yl benzoate

As researchers and scientists at the forefront of drug development, we frequently synthesize and handle novel chemical entities for which comprehensive safety data is not yet available. 2-Methylquinolin-4-yl benzoate is...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, we frequently synthesize and handle novel chemical entities for which comprehensive safety data is not yet available. 2-Methylquinolin-4-yl benzoate is one such compound. In the absence of a formal Safety Data Sheet (SDS), a robust safety protocol must be constructed based on a thorough analysis of its structural components: the quinoline core and the benzoate ester functional group.

This guide provides essential, immediate safety and logistical information for handling 2-Methylquinolin-4-yl benzoate. It is designed to empower you with the knowledge to operate safely, protect yourself and your colleagues, and ensure the integrity of your research. The procedures outlined here are grounded in the principles of chemical hygiene and risk mitigation, treating the compound as potentially hazardous until proven otherwise.[1][2][3]

Hazard Assessment: A Tale of Two Moieties

To understand the potential risks of 2-Methylquinolin-4-yl benzoate, we must evaluate the known hazards of its constituent parts.

The Quinoline Core: Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds.[4] While many quinoline derivatives are investigated for their therapeutic potential, the core structure is associated with several hazards.[5][6]

  • Toxicity: Quinoline itself is classified as harmful if swallowed and may cause skin irritation.[7][8] Some quinoline derivatives have been shown to be toxic, and in some cases, genotoxic.[5][9]

  • Carcinogenicity & Mutagenicity: Certain quinoline compounds are identified as potential carcinogens and mutagens.[10]

The Benzoate Ester: Benzoate esters, in general, are considered to be of lower toxicity.

  • Irritation: They can cause slight to moderate irritation to the skin, eyes, and respiratory tract.[11][12]

  • Combustibility: While not highly flammable, they are often combustible liquids that can form explosive vapor/air mixtures at elevated temperatures.[13][14][15]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling 2-Methylquinolin-4-yl benzoate to prevent dermal, ocular, and respiratory exposure.[16][17]

Protection Type Required PPE Rationale and Best Practices
Body Fully-fastened Laboratory CoatProtects skin and clothing from contamination.[1] Consider a chemical-resistant apron when handling larger quantities.[18]
Hands Nitrile or Neoprene Gloves (Double-gloving recommended)Prevents skin contact.[2] Check manufacturer-specific breakthrough times for the solvents in use.[19] Always remove the outer pair of gloves before touching common surfaces.
Eyes Chemical Safety Goggles or a Full-Face ShieldProtects eyes from splashes or airborne particles.[20] A face shield should be used in conjunction with goggles when there is a significant splash risk.[20]
Respiratory Use within a certified Chemical Fume HoodA fume hood is the primary engineering control to prevent inhalation of fine particles or vapors.[2][16] If handling outside of a fume hood is unavoidable, a risk assessment must be performed to determine if a respirator (e.g., N95 or higher) is necessary.[1][19]

Operational Plan: From Weighing to Waste

A structured workflow is critical to minimize the risk of exposure and contamination. The following step-by-step process should be adopted for all procedures involving 2-Methylquinolin-4-yl benzoate.

Preparation and Weighing
  • Designate an Area: All handling of solid 2-Methylquinolin-4-yl benzoate should occur within a designated area, such as a chemical fume hood or a ventilated balance enclosure.[2]

  • Don PPE: Put on all required PPE before entering the designated handling area.[1]

  • Weighing: If the compound is a solid, handle it carefully to avoid creating dust. Use a micro-spatula and weigh the material onto creased weighing paper or directly into a tared vessel.

  • Dissolution: If preparing a solution, add the solvent to the weighed compound slowly to prevent splashing.[1] Cap the container securely before mixing or sonicating.

  • Labeling: Clearly label all containers with the chemical name, concentration, solvent, date, and appropriate hazard warnings.[21]

Experimental Use
  • Always conduct manipulations of 2-Methylquinolin-4-yl benzoate and its solutions within a chemical fume hood to protect from inhalation of vapors or aerosols.[16]

  • Keep all containers closed when not in use.

Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Full PPE Prep_Workstation 2. Prepare Fume Hood Don_PPE->Prep_Workstation Weigh_Solid 3. Weigh Compound Prep_Workstation->Weigh_Solid Prepare_Solution 4. Prepare Solution Weigh_Solid->Prepare_Solution Label_Container 5. Label Clearly Prepare_Solution->Label_Container Decontaminate 6. Decontaminate Surfaces Label_Container->Decontaminate Segregate_Waste 7. Segregate Waste Decontaminate->Segregate_Waste Doff_PPE 8. Doff PPE Correctly Segregate_Waste->Doff_PPE

Caption: Workflow for handling 2-Methylquinolin-4-yl benzoate.

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an accidental exposure or spill.[21]

Emergency Procedures
Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing.[2] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the immediate area and alert colleagues. For a small spill of solid material, and if you are trained to do so, use an appropriate spill kit while wearing full PPE.[1] For large spills or any liquid spill, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) office immediately.[1]
Disposal Plan

All materials contaminated with 2-Methylquinolin-4-yl benzoate must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing 2-Methylquinolin-4-yl benzoate should be collected in a labeled, sealed hazardous waste bottle. As it is a nitrogen-containing heterocyclic compound, it may need to be segregated into a specific nitrogenous or non-halogenated waste stream, depending on the solvent used.[4]

  • Regulatory Compliance: Always adhere to your institution's and local regulations for hazardous waste disposal.[22] When in doubt, consult your EHS office.

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring a secure laboratory environment for all.

References

  • Benchchem. (n.d.). A Guide to the Safe Handling and Management of Novel Research Compounds.
  • Benchchem. (n.d.). Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide. Retrieved from S3cYp61SgYELuKYrvfGHyFlWksS3IJUiGuEMD8MGkEJ-S1jZbfcj2BSty9VUfhNtpOz2MAAvXEJLLgyFAD2BIwlcKxE=
  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals.
  • Carl ROTH. (2024, March 4). Safety Data Sheet: Benzoic acid ethyl ester.
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
  • ECHA. (2021, December 21). Substance Information.
  • ECHA. (n.d.). Quinolin-8-ol - Substance Information.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab.
  • MSE Supplies. (2025, May 20). A Guide for Laboratories and Industries: Chemical Safety Standards.
  • NOAA. (n.d.). METHYL BENZOATE - CAMEO Chemicals.
  • Office of Clinical and Research Safety. (n.d.). Newly Synthesized Chemical Hazard Information.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • OSHA. (n.d.). Laboratory Safety Guidance.
  • Pandawa Institute Journals. (2025, May 19). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • PubChem. (n.d.). 2-Methylquinolin-4-ol.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • The University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • The University of New Mexico. (n.d.). Chemical Safety Guidelines.
  • ThermoFisher. (2025, September 6). SAFETY DATA SHEET.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Wilco Prime. (2024, October 2). The Importance of Chemical Safety in R&D Labs.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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